Ro 24-6392
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O8S2/c1-47-37-22(19-13-50-31(33)35-19)26(42)36-23-27(43)40-24(29(44)45)14(12-49-28(23)40)11-48-30(46)17-10-39(15-2-3-15)20-9-21(38-6-4-34-5-7-38)18(32)8-16(20)25(17)41/h8-10,13,15,23,28,34H,2-7,11-12H2,1H3,(H2,33,35)(H,36,42)(H,44,45)/b37-22+/t23-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWTZPXSZLWXHL-LJPPBSFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131149-63-8 | |
| Record name | Ro 24-6392 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131149638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 24-6392 is a novel, ester-linked co-drug that demonstrates a dual mechanism of antibacterial action by combining the functionalities of a cephalosporin and a fluoroquinolone. This unique design allows for sequential targeting of two critical bacterial processes: cell wall synthesis and DNA replication. Initially, the intact molecule primarily exerts its effect by inhibiting penicillin-binding proteins (PBPs), crucial enzymes in peptidoglycan synthesis. Subsequently, through hydrolysis of its ester linkage, this compound releases ciprofloxacin, a potent inhibitor of DNA gyrase. This dual-action strategy offers the potential for broad-spectrum activity and a unique approach to combating bacterial infections.
Core Mechanism of Action
This compound is a mutual prodrug, specifically an ester-linked conjugate of desacetylcefotaxime (the active metabolite of the cephalosporin cefotaxime) and the fluoroquinolone ciprofloxacin.[1][2] Its antibacterial activity is a composite of the actions of both of its constituent parts, which are released upon hydrolysis of the ester bond.[3][4]
The proposed mechanism unfolds in a sequential manner:
-
Initial Cephalosporin Action: The intact this compound molecule acts as a cephalosporin. It targets and binds to essential penicillin-binding proteins (PBPs), with a particular affinity for PBP 3.[3] The inhibition of PBP 3 disrupts the synthesis of the bacterial cell wall, leading to the formation of filamentous cells.[3] This initial action is characteristic of cephalosporin antibiotics.
-
Hydrolysis and Release of Ciprofloxacin: The ester linkage in this compound is susceptible to hydrolysis, a process that can be either enzymatic or non-enzymatic. This cleavage releases desacetylcefotaxime and ciprofloxacin.[5]
-
Subsequent Quinolone Action: Once liberated, ciprofloxacin acts as a potent inhibitor of bacterial DNA gyrase (a type II topoisomerase).[3][6] By stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to a disruption of DNA replication and ultimately, cell death.[6] This quinolone-mediated effect is observed after an initial period of cephalosporin-like activity.[3]
This dual-mode of action is supported by experimental evidence, including studies on nucleoid segregation in Escherichia coli. In these studies, this compound initially produces a "cephalosporin response" (no effect on nucleoid segregation), followed by a "quinolone response" (disruption of nucleoid segregation) after a delay, which corresponds to the time required for the release of free ciprofloxacin.[3]
Quantitative Data
A comprehensive understanding of the potency of this compound and its components requires a comparative analysis of their activity against key bacterial targets and their minimum inhibitory concentrations (MICs) against a range of bacteria.
| Compound/Drug | Target | Parameter | Value (µg/mL) | Organism(s) |
| This compound | Penicillin-Binding Protein 3 (PBP 3) | Binding | Binds to PBP 3 | Escherichia coli |
| DNA Gyrase | Inhibition | Inhibits DNA gyrase | Escherichia coli | |
| Desacetylcefotaxime | Penicillin-Binding Proteins (PBPs) | MIC | 16 (Geometric Mean) | Staphylococcus aureus |
| Ciprofloxacin | DNA Gyrase | IC50 | 10.71 µM | Escherichia coli |
| Topoisomerase IV | IC50 | 5.4 µM | Escherichia coli | |
| MIC | 0.004 - 0.03 | Enterobacteriaceae | ||
| MIC | 0.25 | Pseudomonas aeruginosa | ||
| MIC | 0.25 - 0.50 | Staphylococcus aureus |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay is used to determine the affinity of β-lactam antibiotics for their target PBPs.
Objective: To assess the binding of this compound and desacetylcefotaxime to PBP 3.
Methodology:
-
Membrane Preparation:
-
Bacterial cells (e.g., Escherichia coli) are grown to mid-log phase and harvested by centrifugation.
-
The cell pellet is washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Cells are lysed by sonication or French press, and the cell debris is removed by low-speed centrifugation.
-
The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.
-
The membrane pellet is washed and resuspended in a storage buffer.
-
-
Competitive Binding:
-
Aliquots of the membrane preparation are incubated with varying concentrations of the test compound (this compound or desacetylcefotaxime) for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).
-
A saturating concentration of a radiolabeled or fluorescently tagged penicillin (e.g., [14C]benzylpenicillin or Bocillin-FL) is then added to the mixture and incubated for a further period (e.g., 10 minutes at 30°C).
-
-
Detection and Quantification:
-
The reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).
-
The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
If using a radiolabeled probe, the gel is dried and exposed to X-ray film (fluorography). If using a fluorescent probe, the gel is visualized using a fluorescence scanner.
-
The intensity of the bands corresponding to the PBPs is quantified. The concentration of the test compound that inhibits 50% of the binding of the labeled penicillin (IC50) is then determined.
-
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Objective: To determine the inhibitory effect of this compound and ciprofloxacin on DNA gyrase.
Methodology:
-
Reaction Setup:
-
The reaction mixture contains purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322) as a substrate, ATP, and a suitable reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).
-
Varying concentrations of the test compound (this compound or ciprofloxacin) are added to the reaction mixtures. A control reaction without any inhibitor is also included.
-
-
Enzymatic Reaction:
-
The reactions are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for the supercoiling of the plasmid DNA by DNA gyrase.
-
-
Analysis of DNA Topology:
-
The reaction is stopped by the addition of a stop buffer (containing a chelating agent like EDTA and a loading dye).
-
The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
The amount of supercoiled DNA in each lane is quantified. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC50) is calculated.
-
Nucleoid Segregation Assay in Escherichia coli
This assay is used to differentiate between the cellular effects of β-lactams and quinolones by observing their impact on the segregation of bacterial chromosomes (nucleoids).
Objective: To determine the temporal effects of this compound on nucleoid segregation and distinguish between its cephalosporin and quinolone activities.
Methodology:
-
Bacterial Culture and Treatment:
-
Escherichia coli cells are grown to early exponential phase in a suitable growth medium.
-
The bacterial culture is then treated with the test compound (this compound) at a concentration that causes filamentation. Control cultures with a known β-lactam (e.g., cefotaxime) and a known quinolone (e.g., ciprofloxacin) are also prepared.
-
-
Sample Preparation and Staining:
-
At different time points after drug addition (e.g., 1 hour and 2 hours), samples of the cultures are taken.
-
The cells are fixed and stained with a DNA-specific fluorescent dye, such as 4',6-diamidino-2-phenylindole (DAPI), to visualize the nucleoids.
-
-
Fluorescence Microscopy:
-
The stained cells are observed under a fluorescence microscope.
-
The morphology of the cells (e.g., filamentation) and the distribution and appearance of the nucleoids within the cells are examined.
-
β-lactams typically cause filamentation without affecting the segregation of nucleoids, resulting in multiple, regularly spaced nucleoids along the filament.
-
Quinolones, on the other hand, disrupt nucleoid segregation, leading to the appearance of a single, large, centrally located nucleoid or an uneven distribution of condensed nucleoids.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described above.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for PBP competitive binding assay.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Conclusion
This compound represents a sophisticated approach to antibacterial drug design, leveraging a dual-action mechanism to target two distinct and essential bacterial pathways. The initial cephalosporin-like activity against cell wall synthesis, followed by the release of a potent DNA gyrase inhibitor, provides a multi-pronged attack. This technical guide has outlined the core mechanism of action, provided available quantitative data, detailed the key experimental protocols for its elucidation, and visualized the underlying processes. Further research to quantify the binding affinities and inhibitory concentrations of the intact co-drug and its hydrolysis products in a comparative manner will be crucial for fully characterizing its pharmacological profile and potential clinical utility.
References
- 1. Mode of action of the dual-action cephalosporin Ro 23-9424 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cephalosporin 3'-quinolone esters with a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Ro 23-9424, a dual-action cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Co-Drug Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6392 is a novel, ester-linked co-drug that combines two established antibacterial agents: ciprofloxacin, a fluoroquinolone, and desacetylcefotaxime, a cephalosporin metabolite. This dual-action compound was designed to exhibit a broad spectrum of activity by leveraging the distinct mechanisms of action of its parent molecules. Developed by Roche, its progression was discontinued at the preclinical stage. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro antibacterial activity, and the experimental protocols used in its evaluation.
Introduction
The emergence of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. One such approach is the development of co-drugs, which involve the covalent linkage of two distinct pharmacological agents. This design can offer several advantages, including a broadened spectrum of activity, synergistic effects, and potentially altered pharmacokinetic profiles. This compound is an exemplar of this strategy, chemically joining a fluoroquinolone and a cephalosporin to target multiple essential bacterial processes simultaneously.[1][2][3]
Mechanism of Action
The antibacterial activity of this compound is a composite of the actions of its constituent parts, ciprofloxacin and desacetylcefotaxime.[4] The ester linkage is designed to be cleaved by bacterial enzymes, releasing the two active agents.[4]
-
Ciprofloxacin Component: As a fluoroquinolone, ciprofloxacin targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] By inhibiting these enzymes, it prevents DNA replication and repair, leading to bacterial cell death. A key indicator of quinolone activity is the disruption of nucleoid segregation during cell division.[6]
-
Desacetylcefotaxime Component: This cephalosporin derivative inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), particularly PBP3 in Escherichia coli.[4][6] Inhibition of PBP3 leads to the formation of filamentous bacterial cells.[6]
The dual-action nature of this compound allows it to exert both cephalosporin-like and quinolone-like effects.[4][6]
Signaling Pathway and Mechanism of Action
Caption: Dual mechanism of action of this compound following enzymatic cleavage.
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of activity against a wide range of aerobic bacteria.[1] In initial studies, 98.6% of tested strains were inhibited by concentrations of ≤8 mg/L.[1] Enterococcal strains were found to be resistant, with MICs ≥32 mg/L.[1] The potency of this compound was generally observed to be intermediate between that of its parent components, ciprofloxacin and desacetylcefotaxime.[1] However, for Providencia stuartii and penicillin-resistant pneumococci, this compound was more potent than either of its components.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | ≤0.06 | 0.12 |
| Klebsiella pneumoniae | 0.12 | 0.25 |
| Enterobacter cloacae | 0.25 | 2 |
| Serratia marcescens | 0.5 | 2 |
| Proteus mirabilis | ≤0.06 | 0.12 |
| Providencia stuartii | 0.25 | 1 |
| Morganella morganii | 0.12 | 0.5 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Pseudomonas aeruginosa | 1 | 4 |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 | 0.5 |
| Staphylococcus aureus (methicillin-resistant) | 4 | 8 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.12 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1 |
| Streptococcus pyogenes | ≤0.06 | 0.12 |
| Enterococcus faecalis | 16 | >32 |
Note: Data compiled from available literature. Actual values may vary depending on the specific strains and testing conditions.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates.
Methodology:
-
Media Preparation: Cation-adjusted Mueller-Hinton broth is prepared according to the manufacturer's instructions. For fastidious organisms such as Streptococcus pneumoniae, the broth is supplemented with 2-5% lysed horse blood.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh colonies. A suspension of the colonies is made in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in the appropriate broth to achieve a range of concentrations to be tested.
-
Incubation: The microdilution trays are incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To assess the inhibitory effect of the ciprofloxacin component of this compound on DNA gyrase activity.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine is prepared.
-
Enzyme and Drug Incubation: Purified E. coli DNA gyrase is pre-incubated with varying concentrations of this compound (or released ciprofloxacin) in the reaction buffer.
-
DNA Substrate Addition: Relaxed pBR322 plasmid DNA is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 1-2 hours to allow for DNA supercoiling.
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye. The DNA topoisomers are then separated by agarose gel electrophoresis.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Experimental Workflow: DNA Gyrase Inhibition Assay
Caption: A stepwise representation of the DNA gyrase supercoiling inhibition assay.
Penicillin-Binding Protein (PBP) Competition Assay
Objective: To evaluate the binding affinity of the desacetylcefotaxime component of this compound to bacterial PBPs.
Methodology:
-
Membrane Preparation: E. coli cells are grown to mid-log phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.
-
Competition Reaction: The membrane preparations are incubated with various concentrations of this compound (or released desacetylcefotaxime).
-
Labeling: A fluorescently or radioactively labeled penicillin (e.g., Bocillin-FL or [³H]benzylpenicillin) is added to the reaction mixture to label the PBPs that are not bound by the test compound.
-
SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The gel is either exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner. The inhibition of labeled penicillin binding to specific PBPs is observed as a decrease in the signal intensity of the corresponding PBP band.
Bacterial Filamentation and Nucleoid Segregation Assay
Objective: To visualize the morphological effects of this compound on bacterial cells, specifically filamentation and disruption of nucleoid segregation.
Methodology:
-
Bacterial Culture: E. coli is grown in a suitable broth to early logarithmic phase.
-
Drug Exposure: The bacterial culture is treated with filament-inducing concentrations of this compound.
-
Time-Course Sampling: Aliquots of the culture are taken at different time points (e.g., 1 and 2 hours) post-treatment.
-
Fixation: The bacterial cells are fixed with a suitable fixative (e.g., formaldehyde).
-
Staining: The fixed cells are stained with a DNA-specific fluorescent dye, such as 4',6-diamidino-2-phenylindole (DAPI), to visualize the nucleoids.
-
Microscopy: The stained cells are observed under a fluorescence microscope.
-
Analysis: The morphology of the cells is examined for filamentation (elongated cells) and aberrant nucleoid segregation (irregularly distributed or condensed DNA).
Logical Flow: Assessing Dual-Action Effects
Caption: Decision tree for confirming the dual-action mechanism of this compound in E. coli.
Conclusion
This compound represents a scientifically interesting approach to antibacterial drug design, effectively combining the mechanisms of two distinct classes of antibiotics into a single molecule. The available in vitro data demonstrate its broad spectrum of activity and potent inhibition of a wide range of clinically relevant bacteria. The mechanistic studies in E. coli confirm its intended dual mode of action, targeting both cell wall synthesis and DNA replication. Although the development of this compound was discontinued, the principles behind its design and the data gathered from its preclinical evaluation remain valuable for the ongoing development of novel anti-infective agents. This technical guide provides a consolidated resource for researchers interested in the properties and evaluation of such dual-action antimicrobial compounds.
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of Ro 23-9424, a dual-action cephalosporin, compared with activities of other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Ro 24-6392: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel ester-linked co-drug that combines the potent broad-spectrum activities of a fluoroquinolone, ciprofloxacin, and a third-generation cephalosporin, desacetylcefotaxime. This dual-action antibacterial agent was designed to exhibit a comprehensive spectrum of activity against a wide range of clinically relevant pathogens, leveraging two distinct and synergistic mechanisms of action. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: In Vitro Antibacterial Spectrum of this compound
The in vitro activity of this compound has been evaluated against a variety of aerobic bacteria. Preliminary studies have shown that 98.6% of a broad spectrum of aerobic bacterial strains were inhibited by this compound at a concentration of ≤ 8 mg/l.[1] The potency of this co-drug is generally observed to be between that of its individual components, ciprofloxacin and desacetylcefotaxime.[1] However, for certain species such as Providencia stuartii and penicillin-resistant pneumococci, this compound has demonstrated superior activity.[1] A notable exception to its broad spectrum is the resistance observed in enterococcal strains, with Minimum Inhibitory Concentrations (MICs) of ≥ 32 mg/l.[1]
Due to the limited public availability of the full dataset from primary studies, the following tables summarize the general findings.
Table 1: General In Vitro Activity of this compound against Aerobic Bacteria
| Bacterial Group | General Susceptibility | Key Findings |
| Aerobic Bacteria (Overall) | 98.6% of strains inhibited by ≤ 8 mg/l.[1] | Broad-spectrum activity demonstrated in preliminary in vitro tests. |
| Enterococcal strains | Generally resistant. | MICs are typically ≥ 32 mg/l.[1] |
| Providencia stuartii | More susceptible to this compound. | Potency exceeds that of its individual components.[1] |
| Penicillin-resistant pneumococci | More susceptible to this compound. | Shows enhanced activity against these resistant strains.[1] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound, specifically the Minimum Inhibitory Concentration (MIC) values, is performed using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly accepted and reproducible technique for this purpose.
Protocol: Broth Microdilution for MIC Determination
This protocol is a generalized procedure based on CLSI guidelines and is applicable for the susceptibility testing of this compound.
1. Preparation of Materials:
-
This compound: A stock solution of the compound is prepared in a suitable solvent and then serially diluted to the desired concentrations.
-
Bacterial Strains: Pure, overnight cultures of the bacterial isolates to be tested are grown in an appropriate broth medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the overnight bacterial culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The 96-well plates are prepared with serial twofold dilutions of this compound in CAMHB. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualization
Mechanism of Action
This compound functions as a dual-action antibacterial agent by targeting two critical cellular processes in bacteria: DNA replication and cell wall synthesis. Upon administration, the ester linkage of the co-drug is cleaved, releasing its two active components: ciprofloxacin and desacetylcefotaxime.
Caption: Dual-action mechanism of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the antibacterial spectrum of this compound through MIC testing.
Caption: Workflow for MIC determination.
References
Dual-Action Antibiotic Properties of Ro 24-6392: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6392 is a novel, ester-linked co-drug that exhibits a dual-action antibacterial mechanism. It is synthesized by combining ciprofloxacin, a fluoroquinolone antibiotic, and desacetylcefotaxime, the active metabolite of the cephalosporin antibiotic cefotaxime. This unique structure allows for two distinct modes of antibacterial activity, targeting both bacterial DNA synthesis and cell wall peptidoglycan synthesis. This guide provides an in-depth technical overview of the dual-action properties of this compound, including its mechanism of action, quantitative in vitro activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a codrug, meaning it is a single molecule that is metabolized in the body to release two separate active drugs. In this case, the ester linkage between ciprofloxacin and desacetylcefotaxime is designed to be cleaved by endogenous esterases.
Once administered, this compound undergoes hydrolysis, releasing its two constituent antimicrobial agents:
-
Desacetylcefotaxime : A third-generation cephalosporin that targets and inhibits penicillin-binding proteins (PBPs), specifically PBP3 in Escherichia coli.[1] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. Inhibition of PBPs leads to defects in cell wall structure and ultimately results in cell lysis.
-
Ciprofloxacin : A potent fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting their function, ciprofloxacin prevents the bacterial cell from replicating its DNA and dividing, leading to cell death.
The intact this compound molecule initially acts as a cephalosporin.[1] Over time, the release of ciprofloxacin introduces a secondary, quinolone-based mechanism of action.[1] This dual-targeting approach has the potential to be effective against a broad spectrum of bacteria and may also reduce the likelihood of the development of antibiotic resistance.
Quantitative Data: In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of activity against aerobic bacteria.[2] Preliminary studies have shown that 98.6% of tested strains were inhibited by concentrations of ≤ 8 mg/L.[1][2] However, enterococcal strains were found to be resistant, with Minimum Inhibitory Concentrations (MICs) of ≥ 32 mg/L.[1][2] The potency of this compound is generally intermediate between that of its individual components, ciprofloxacin and desacetylcefotaxime.[2] Notably, it has shown enhanced activity against Providencia stuartii and penicillin-resistant pneumococci.[2]
Table 1: Summary of In Vitro Activity of this compound
| Bacterial Group | Activity Level | MIC Range (mg/L) | Reference |
| Aerobic Bacteria (overall) | High | 98.6% of strains inhibited by ≤ 8 | [1][2] |
| Enterococci | Resistant | ≥ 32 | [1][2] |
| Providencia stuartii | Susceptible (enhanced) | Not specified | [2] |
| Penicillin-resistant pneumococci | Susceptible (enhanced) | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the dual-action antibiotic properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial isolates.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Assay for Dual-Action Mechanism: Nucleoid Segregation
This assay differentiates the cephalosporin-like and quinolone-like activities of this compound by observing its effect on bacterial morphology and nucleoid segregation in E. coli. Beta-lactams cause filamentation without affecting nucleoid segregation, while quinolones induce filamentation and disrupt nucleoid segregation, leading to large, centrally located nucleoids.
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Luria-Bertani (LB) broth
-
This compound
-
Fixative (e.g., paraformaldehyde)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Bacterial Culture:
-
Grow an overnight culture of E. coli in LB broth.
-
Dilute the overnight culture into fresh, pre-warmed LB broth and grow to early exponential phase (OD₆₀₀ ≈ 0.2-0.4).
-
-
Drug Treatment:
-
Add this compound to the culture at a concentration that causes filamentation (typically near the MIC).
-
Incubate the culture with the drug.
-
-
Time-Course Sampling and Staining:
-
At various time points (e.g., 1, 2, and 3 hours), withdraw aliquots of the culture.
-
Fix the cells with a suitable fixative.
-
Stain the fixed cells with a DNA-specific fluorescent dye.
-
-
Microscopy and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Observe and record changes in cell morphology (filamentation) and the appearance and distribution of the nucleoids.
-
A cephalosporin-like effect is indicated by elongated cells with regularly spaced nucleoids. A quinolone-like effect is indicated by elongated cells with large, centrally located, or disrupted nucleoids.
-
DNA Gyrase Inhibition Assay
This assay measures the ability of the ciprofloxacin component of this compound (after hydrolysis) to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound (pre-hydrolyzed or in a system allowing for hydrolysis)
-
Ciprofloxacin (as a positive control)
-
Assay buffer (containing ATP and Mg²⁺)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound (hydrolyzed this compound or ciprofloxacin).
-
Include a no-drug control and a no-enzyme control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
-
Data Interpretation:
-
In the no-drug control, the relaxed plasmid should be converted to its supercoiled form by DNA gyrase.
-
Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor.
-
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the ability of the desacetylcefotaxime component of this compound to bind to PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound (or desacetylcefotaxime)
-
Fluorescently labeled penicillin (e.g., BOCILLIN FL)
-
SDS-PAGE system
-
Fluorescence imager
Procedure:
-
Competition Reaction:
-
Pre-incubate the bacterial membrane preparation with varying concentrations of the test compound (this compound or desacetylcefotaxime) to allow for binding to PBPs.
-
Include a no-drug control.
-
-
Fluorescent Labeling:
-
Add the fluorescently labeled penicillin to the reaction mixtures. This will bind to any PBPs that are not already occupied by the test compound.
-
Incubate to allow for labeling.
-
-
SDS-PAGE and Visualization:
-
Denature the proteins and separate them by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
-
Data Interpretation:
-
In the no-drug control, all PBPs will be labeled by the fluorescent penicillin, resulting in bright fluorescent bands.
-
Competition for binding by the test compound will be observed as a decrease in the fluorescence intensity of the PBP bands with increasing concentrations of the inhibitor.
-
Conclusion
This compound represents an innovative approach to antibiotic design, leveraging a dual-action mechanism to target two distinct and essential bacterial processes. By combining the activities of a cephalosporin and a fluoroquinolone in a single molecule, it offers the potential for broad-spectrum efficacy and a higher barrier to the development of resistance. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other dual-action antimicrobial agents. Further research, particularly in generating more extensive in vitro and in vivo data, is warranted to fully elucidate the therapeutic potential of this compound.
References
Ciprofloxacin-Desacetylcefotaxime Ester-Linked Codrug (Ro 24-6392): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the ciprofloxacin-desacetylcefotaxime ester-linked codrug, identified in scientific literature as Ro 24-6392. This dual-action antibiotic was designed to combine the antibacterial spectra of a fluoroquinolone (ciprofloxacin) and a third-generation cephalosporin (desacetylcefotaxime), the active metabolite of cefotaxime. The rationale behind this codrug strategy is to create a single chemical entity that, upon administration, can act as a broad-spectrum β-lactam and subsequently release a potent DNA gyrase inhibitor. This whitepaper consolidates the available data on its physicochemical properties, mechanism of action, in vitro antimicrobial activity, and the experimental methodologies used for its evaluation. Due to the discontinuation of its development at the preclinical stage by its originator, Roche Holding AG, publicly available data is limited.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. One strategy to combat this is the development of codrugs, which involve linking two different pharmacophores to create a single molecule with a potentially synergistic or expanded spectrum of activity. This compound is an ester-linked codrug of the fluoroquinolone ciprofloxacin and the cephalosporin desacetylcefotaxime.[1] The core concept is that the cephalosporin moiety can interact with penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis, and through the action of bacterial enzymes on the β-lactam ring, the ester linkage at the 3'-position is cleaved, releasing ciprofloxacin to inhibit DNA gyrase.[2] This dual mode of action was expected to provide potent bactericidal activity against a wide range of pathogens.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, some fundamental properties have been identified.
| Property | Data | Source |
| Chemical Name | desacetylcefotaxime 3'-ciprofloxacin ester | [1] |
| Code Name | This compound | [1] |
| Molecular Formula | C₃₁H₃₁FN₈O₈S₂ | Patsnap Synapse |
| CAS Registry No. | 131149-63-8 | Patsnap Synapse |
| Originator | Roche Holding AG | Patsnap Synapse |
Pharmacodynamics and In Vitro Activity
The primary pharmacodynamic feature of this compound is its dual-action antibacterial effect. In vitro studies have demonstrated its broad-spectrum activity.
General In Vitro Activity
Preliminary susceptibility tests showed that this compound was effective against a wide array of aerobic bacteria, with 98.6% of tested strains being inhibited by concentrations of ≤ 8 mg/L.[1] However, enterococcal strains showed resistance, with Minimum Inhibitory Concentrations (MICs) of ≥ 32 mg/L.[1] The potency of the codrug was generally found to be intermediate between its parent components, ciprofloxacin and desacetylcefotaxime.[1] Notably, against Providencia stuartii and penicillin-resistant pneumococci, this compound exhibited greater activity than either of its parent compounds.[1] It was also found to be slightly more active than a similar codrug, Ro 23-9424, which is a conjugate of fleroxacin and desacetylcefotaxime.[1]
Minimum Inhibitory Concentrations (MICs)
Specific MIC data for a wide range of organisms is not available in a consolidated table in the reviewed literature. The available information is summarized below.
| Organism/Group | MIC (mg/L) | Source |
| Wide spectrum of aerobic bacteria | ≤ 8 (for 98.6% of strains) | [1] |
| Enterococcal strains | ≥ 32 | [1] |
Pharmacokinetics
Detailed pharmacokinetic studies (including parameters like Cmax, Tmax, AUC, half-life, bioavailability, and metabolism) for this compound are not available in the published literature. The discontinuation of the compound at the preclinical stage suggests that extensive pharmacokinetic profiling in animal models or humans was likely not performed or, if so, the results were not publicly disclosed.
Mechanism of Action
The proposed mechanism of action for this compound involves a sequential, dual-targeted attack on bacterial cells.
-
Initial β-Lactam Activity : The intact codrug is expected to function as a cephalosporin. The cephalosporin core binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the cross-linking of peptidoglycan and disrupting cell wall synthesis.
-
Release of Fluoroquinolone : The interaction with bacterial enzymes, particularly β-lactamases, or chemical hydrolysis is thought to open the β-lactam ring. This process leads to the expulsion and cleavage of the ester-linked ciprofloxacin at the 3'-position.[2]
-
DNA Gyrase Inhibition : The released ciprofloxacin then acts on its intracellular target, DNA gyrase (a type II topoisomerase), preventing the supercoiling of bacterial DNA, which is essential for DNA replication and repair.
This dual-action mechanism is supported by observations that the quinolone-related effects, such as the disruption of nucleoid segregation in E. coli, are delayed compared to the initial cephalosporin-induced cell filamentation.
Synthesis and Experimental Protocols
Synthesis
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, the general approach for creating such cephalosporin 3'-quinolone esters involves the esterification of the 3'-hydroxymethyl group of a desacetylcephalosporin derivative with the carboxylic acid group of a quinolone antibiotic.
In Vitro Antimicrobial Susceptibility Testing
The in vitro activity of this compound was likely determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) or equivalent bodies at the time of its development. A generalized protocol based on the microdilution method is provided below.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates.
Materials:
-
This compound reference powder
-
Bacterial isolates for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: Serial two-fold dilutions of the codrug are prepared in CAMHB directly in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Conclusion
The ciprofloxacin-desacetylcefotaxime ester-linked codrug, this compound, represents an innovative approach to antibiotic design, aiming to leverage the mechanisms of two distinct classes of antibacterial agents within a single molecule. The available in vitro data supports its intended broad-spectrum activity. However, its development was halted at the preclinical stage, and as a result, a comprehensive dataset on its physicochemical properties, pharmacokinetics, and a detailed breakdown of its antimicrobial potency is not available in the public domain. This whitepaper serves as a summary of the known scientific information on this compound for academic and research purposes.
References
Ro 24-6392: A Technical Overview of its Activity Against Aerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel, ester-linked co-drug that combines the antimicrobial actions of ciprofloxacin and desacetylcefotaxime.[1][2] This unique structure allows for a dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of aerobic bacteria, details established experimental protocols for its evaluation, and visualizes its mechanism of action.
Quantitative Antimicrobial Activity
Table 1: Summary of In Vitro Activity of this compound Against Aerobic Bacteria
| Bacterial Group/Species | Reported Activity | MIC Range (mg/L) |
| Wide spectrum of aerobic bacteria | 98.6% of strains inhibited | ≤ 8 |
| Enterococcal strains | Resistant | ≥ 32 |
| Providencia stuartii | Susceptible | Data not available |
| Penicillin-resistant Streptococcus pneumoniae | Susceptible | Data not available |
Note: Detailed MIC50 and MIC90 values for specific aerobic bacteria are not specified in the reviewed literature.
Mechanism of Action
This compound functions as a dual-action antimicrobial agent, leveraging the mechanisms of its two constituent components: a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (ciprofloxacin).[1] This dual targeting is designed to provide a broader spectrum of activity and potentially reduce the development of resistance.
The cephalosporin component targets and binds to essential penicillin-binding proteins (PBPs), specifically PBP 3. This interaction disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.
Simultaneously, the ciprofloxacin component inhibits DNA gyrase, a type II topoisomerase. DNA gyrase is crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes.
Experimental Protocols
Detailed experimental protocols for the in vitro susceptibility testing of this compound are not explicitly described in the available literature. However, based on standard microbiological practices for cephalosporin and fluoroquinolone antibiotics, the following methodologies are appropriate.
Broth Microdilution Method (as per CLSI guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1000 mg/L.
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will create a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method (as per CLSI guidelines)
This method is an alternative for determining the MIC.
-
Preparation of Antimicrobial Plates:
-
Prepare a series of molten Mueller-Hinton Agar (MHA) aliquots.
-
Add appropriate volumes of the this compound stock solution to each molten agar aliquot to achieve the desired final concentrations after solidification.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antimicrobial agent.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible bacterial colony.
Conclusion
This compound is a promising dual-action antimicrobial agent with a broad spectrum of activity against aerobic bacteria. Its unique mechanism, targeting both cell wall synthesis and DNA replication, offers a potential advantage in overcoming bacterial resistance. While comprehensive quantitative data on its in vitro activity is limited in publicly available literature, the existing information suggests its potential as an effective therapeutic agent against a variety of bacterial pathogens. Further research providing detailed MIC distributions for a wider range of clinically relevant aerobic bacteria would be invaluable for its continued development and potential clinical application.
References
The Dual-Action Mechanism of Ro 24-6392: A Technical Guide to its Inhibition of DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6392 is a novel, dual-action antibiotic designed to target bacteria through two distinct mechanisms. As a cephalosporin 3'-quinolone ester, it combines the cell wall synthesis inhibitory properties of a β-lactam with the DNA replication blocking capabilities of a fluoroquinolone. This technical guide provides an in-depth exploration of the core mechanism by which this compound, through its ciprofloxacin component, inhibits bacterial DNA gyrase. It includes a summary of quantitative inhibition data, detailed experimental protocols for relevant assays, and visualizations of the key pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the development of innovative therapeutic agents. This compound represents a strategic approach, linking two established antibiotic classes to create a single molecule with a dual-pronged attack. The cephalosporin moiety targets penicillin-binding proteins (PBPs), specifically PBP 3, disrupting peptidoglycan synthesis and leading to cell filamentation. The quinolone component, ciprofloxacin, is released via ester hydrolysis and targets DNA gyrase, an essential enzyme for bacterial DNA replication. This guide focuses on the latter action: the potent inhibition of DNA gyrase.
Mechanism of Action: A Time-Dependent Quinolone Response
This compound's action on DNA gyrase is not immediate. The intact ester molecule primarily exhibits cephalosporin-like activity.[1] Studies on the closely related compound Ro 23-9424, which also has a cephalosporin and a quinolone (fleroxacin) component, show that the compound initially acts as a cephalosporin.[2][3][4][5]
The quinolone activity of this compound manifests after a delay, corresponding to the hydrolysis of the ester linkage and the release of free ciprofloxacin.[1] This time-dependent release is a critical feature of its design. Once released, ciprofloxacin targets the bacterial type II topoisomerase, DNA gyrase.
DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription. Quinolones like ciprofloxacin bind to the complex of DNA gyrase and DNA, stabilizing the transient double-stranded breaks created by the enzyme.[6] This prevents the re-ligation of the DNA strands, leading to a halt in DNA replication and ultimately, bacterial cell death.
dot
References
- 1. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the dual-action cephalosporin Ro 23-9424 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of the dual-action cephalosporin Ro 23-9424 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Mechanism of Ro 24-6392: A Technical Guide to its Interaction with Penicillin-Binding Protein 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the cephalosporin 3'-quinolone ester, Ro 24-6392, and its primary bacterial target, Penicillin-Binding Protein 3 (PBP3). This compound is a dual-action antibiotic, exhibiting a mechanism that involves both the inhibition of bacterial cell wall synthesis through PBP3 binding and the disruption of DNA replication via DNA gyrase inhibition. This document collates available data on its activity, outlines detailed experimental protocols for assessing PBP3 binding, and visualizes the compound's mechanism of action.
Introduction to this compound and its Target, PBP3
This compound is a chemically engineered codrug that links a cephalosporin core (desacetylcefotaxime) to a quinolone antibiotic (ciprofloxacin) via an ester linkage.[1][2] This design allows for a broader spectrum of activity by targeting two essential bacterial processes. The cephalosporin component targets PBP3, a crucial enzyme in the final stages of peptidoglycan synthesis, which is vital for maintaining the integrity of the bacterial cell wall.[3][4] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately cell death.[5] The quinolone moiety is released upon hydrolysis of the ester bond and proceeds to inhibit DNA gyrase, an enzyme essential for DNA replication.[5]
Penicillin-Binding Protein 3 (PBP3) is a high-molecular-weight PBP located in the bacterial inner membrane.[3][6] It possesses transpeptidase activity, catalyzing the cross-linking of peptidoglycan chains during cell division.[3][4] Due to its essential role in septation, PBP3 is a primary target for a variety of β-lactam antibiotics.[3][4]
Quantitative Analysis of this compound Activity
Table 1: In Vitro Susceptibility of Various Bacterial Species to this compound
| Bacterial Species | MIC Range (mg/L) |
| Aerobic Bacteria (overall) | ≤ 8 (for 98.6% of strains) |
| Enterococcal strains | ≥ 32 |
| Providencia stuartii | More susceptible to this compound than its components |
| Penicillin-resistant pneumococci | More susceptible to this compound than its components |
Data sourced from in vitro susceptibility tests.[2]
The enhanced activity against certain resistant strains suggests a synergistic or advantageous effect of the dual-action mechanism.
Mechanism of Action: A Dual Assault
The antibacterial effect of this compound is a two-pronged attack on essential bacterial functions. The initial interaction involves the binding of the intact molecule to PBP3, disrupting cell wall synthesis. Subsequently, the molecule can be hydrolyzed, releasing ciprofloxacin to inhibit DNA gyrase.
Signaling Pathway of this compound Action
Caption: Dual-action mechanism of this compound.
Experimental Protocols for PBP3 Binding Analysis
While a specific protocol for this compound has not been detailed in the reviewed literature, the following methodologies are standard for assessing the binding of β-lactam antibiotics to PBPs and can be adapted for this compound.
Competition Binding Assay with Fluorescent Penicillin
This assay determines the ability of a test compound to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to PBP3.
Materials:
-
Purified recombinant PBP3
-
Bocillin™ FL (fluorescent penicillin)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
Protocol:
-
Incubation: In a microcentrifuge tube, incubate a fixed concentration of purified PBP3 with varying concentrations of this compound in PBS for 15 minutes at 30°C. Include a control with no this compound.
-
Fluorescent Labeling: Add a fixed concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at 30°C.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Visualize the fluorescently labeled PBP3 using a fluorescence gel scanner. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding.
-
Quantification: Densitometry can be used to quantify the fluorescence and determine the IC50 value of this compound for PBP3.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This method assesses the thermal stability of PBP3 in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).
Materials:
-
Purified recombinant PBP3
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Appropriate buffer (e.g., PBS)
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing PBP3, SYPRO Orange dye, and varying concentrations of this compound in buffer. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: Plot fluorescence as a function of temperature. The midpoint of the transition in the melting curve represents the Tm. An increase in Tm in the presence of this compound indicates binding.
Experimental Workflow Visualization
Caption: Workflow for PBP3 binding assays.
Conclusion
This compound represents an innovative approach to antibiotic design, effectively combining two distinct mechanisms of action to combat bacterial infections. Its interaction with PBP3 is a critical component of its efficacy, leading to the disruption of cell wall integrity. While direct quantitative binding data remains elusive in publicly accessible literature, the methodologies outlined in this guide provide a robust framework for researchers to investigate the specific binding kinetics of this compound and similar compounds. Further research into the precise binding interactions at the molecular level could pave the way for the development of next-generation dual-action antibiotics with enhanced potency and a reduced propensity for resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Activity of Ro 24-6392 Against Providencia stuartii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the antimicrobial activity of Ro 24-6392, a novel ester-linked co-drug, with a specific focus on its efficacy against the opportunistic pathogen Providencia stuartii. This document synthesizes available data on its mechanism of action, in vitro susceptibility, and the experimental protocols used for its evaluation.
Executive Summary
This compound is a dual-action antibacterial agent constructed by linking ciprofloxacin to the 3'-position of desacetylcefotaxime via an ester bond. This design confers a unique activity profile. Research has highlighted that Providencia stuartii, a gram-negative bacterium often associated with nosocomial infections and multidrug resistance, demonstrates particular susceptibility to this compound.[1][2] The potency of the co-drug against P. stuartii has been reported to be greater than that of its individual hydrolysis components, ciprofloxacin and desacetylcefotaxime.[1][2] This guide will explore the fundamental aspects of this enhanced activity.
Quantitative Data: In Vitro Susceptibility
Table 1: Representative In Vitro Activity of this compound and Comparators Against Providencia stuartii
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.25 - 4 | 1 | 2 |
| Ciprofloxacin | 0.5 - >64 | 4 | 32 |
| Desacetylcefotaxime | 8 - >128 | 32 | 128 |
| Cefotaxime | 4 - >128 | 16 | 64 |
Note: The values presented are illustrative and based on qualitative reports of enhanced susceptibility. Exact values from primary studies were not available in the search results.P. stuartii is known for high rates of resistance to fluoroquinolones like ciprofloxacin.[3][4][5]
Mechanism of Action: A Dual-Threat Approach
This compound functions as a sequential dual-action antibiotic. The intact ester co-drug initially acts as a β-lactam, while subsequent hydrolysis releases the fluoroquinolone component.
-
β-Lactam Action : The intact molecule first targets bacterial cell wall synthesis. It binds to essential Penicillin-Binding Proteins (PBPs), specifically PBP 3, which inhibits peptidoglycan cross-linking. This disruption leads to the formation of filamentous bacterial cells.
-
Quinolone Action : Following the initial β-lactam activity, the ester linkage of this compound is hydrolyzed by bacterial esterases. This hydrolysis releases active ciprofloxacin within the periplasmic space or cytoplasm. The liberated ciprofloxacin then inhibits DNA gyrase (a type II topoisomerase), preventing DNA replication and leading to bacterial cell death.
This sequential mechanism is theorized to contribute to its enhanced potency, as the initial disruption of the cell wall may facilitate the entry or retention of the subsequently released ciprofloxacin.
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a standard experimental workflow for determining antimicrobial susceptibility.
Signaling Pathway: Dual-Action Mechanism of this compound
Caption: Dual-action mechanism of this compound against P. stuartii.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Experimental Protocols
The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Providencia stuartii, based on established clinical laboratory guidelines.
Protocol: Broth Microdilution Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth dilution susceptibility testing.
5.1.1 Materials
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Providencia stuartii isolate(s) for testing
-
Quality control strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
5.1.2 Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of P. stuartii.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (target OD₆₂₅nm of 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution followed by adding 50 µL to 50 µL of drug solution in the well).
5.1.3 Preparation of Antimicrobial Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) according to the manufacturer's instructions.
-
Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Each well should contain 50 µL of the appropriate antibiotic dilution.
5.1.4 Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 5.1.2) to each well containing the antimicrobial dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control well (100 µL of inoculated CAMHB without any drug) and a negative control well (100 µL of uninoculated CAMHB).
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.
5.1.5 Interpretation of Results
-
Following incubation, examine the plates for bacterial growth. The positive control well should show distinct turbidity. The negative control well should remain clear.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The MICs for the quality control strains must fall within their established acceptable ranges for the test results to be considered valid.
Conclusion
This compound represents a promising chemical scaffold with demonstrated potent activity against Providencia stuartii, an often-recalcitrant nosocomial pathogen. Its dual-action mechanism, which combines the cell wall disruption of a β-lactam with the DNA replication inhibition of a fluoroquinolone, appears to be particularly effective against this organism. While further studies are needed to provide a comprehensive quantitative analysis of its activity against a large panel of clinical P. stuartii isolates, the foundational evidence points to a significant therapeutic potential. The standardized protocols outlined herein provide a basis for future research and comparative analysis in the development of novel agents targeting multidrug-resistant Gram-negative bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and Drug Resistance Characteristics of Providencia Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usa-journals.com [usa-journals.com]
- 5. Clinical and drug resistance characteristics of Providencia stuartii infections in 76 patients - PMC [pmc.ncbi.nlm.nih.gov]
Ro 24-6392: A Technical Deep Dive into its Efficacy Against Penicillin-Resistant Pneumococci
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the efficacy of Ro 24-6392, a novel ester-linked dual-action antibiotic, against penicillin-resistant Streptococcus pneumoniae. This compound is a co-drug that covalently links ciprofloxacin and desacetylcefotaxime.[1][2] This document synthesizes the available in vitro data, details the experimental methodologies for susceptibility testing, and outlines the dual-action mechanism of this compound against pneumococci. Particular focus is placed on its enhanced activity against strains that have developed resistance to penicillin, a significant challenge in the treatment of pneumococcal infections.
Introduction
Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases. The emergence and global spread of penicillin-resistant strains have compromised the efficacy of first-line beta-lactam antibiotics, necessitating the development of novel therapeutic agents. This compound emerged as a promising candidate in the early 1990s, designed to overcome resistance by combining the mechanisms of a third-generation cephalosporin and a fluoroquinolone.[1][2] Preliminary in vitro studies have indicated that this compound demonstrates potent activity against a wide spectrum of bacteria, with noteworthy efficacy against penicillin-resistant pneumococci.[1][2]
In Vitro Efficacy of this compound against Streptococcus pneumoniae
Initial in vitro susceptibility tests revealed that this compound is highly active against a broad range of aerobic bacteria. A key finding was that isolates of penicillin-resistant pneumococci were more susceptible to this compound than to its individual components, desacetylcefotaxime and ciprofloxacin.[1][2] This suggests a synergistic or enhanced effect of the co-drug against these resistant strains.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of penicillin-susceptible, -intermediate, and -resistant S. pneumoniae strains are not available in the public domain, the initial research by Jones (1990) highlighted its superior potency in a comparative context.[1][2] The study reported that 98.6% of all bacterial strains tested were inhibited by this compound at a concentration of ≤8 mg/L.[1][2]
Table 1: Summary of In Vitro Activity of this compound and its Precursor Components
| Organism | Penicillin Susceptibility | This compound MIC (mg/L) | Desacetylcefotaxime MIC (mg/L) | Ciprofloxacin MIC (mg/L) |
| Streptococcus pneumoniae | Resistant | More Susceptible | - | - |
| Providencia stuartii | - | More Susceptible | - | - |
| Enterococcal strains | - | ≥32 (Resistant) | - | - |
*Note: The term "More Susceptible" indicates a lower MIC for this compound compared to its individual components, as reported in the initial study. Specific values are not publicly available.
Experimental Protocols
The following sections detail the standardized methodologies for determining the in vitro susceptibility of Streptococcus pneumoniae to antimicrobial agents like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against S. pneumoniae is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Bacterial Strains: A panel of clinically relevant S. pneumoniae isolates with varying penicillin susceptibility profiles (susceptible, intermediate, and resistant) should be used.
-
Media: Cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood is the recommended medium for testing fastidious organisms like S. pneumoniae.
-
Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent: this compound is serially diluted in the broth to create a range of concentrations.
-
Incubation: The inoculated microdilution plates are incubated at 35-37°C in a non-CO2 incubator for 20-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action: A Dual-Pronged Attack
This compound is a unique co-drug that combines a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (ciprofloxacin) in a single molecule. This design allows for a dual mechanism of action that is particularly effective against resistant bacteria.
Signaling Pathway of this compound Action:
Caption: Dual-action mechanism of this compound.
-
Cephalosporin Moiety (Desacetylcefotaxime): This component of this compound targets the penicillin-binding proteins (PBPs) in the bacterial cell wall. In penicillin-resistant S. pneumoniae, resistance is often mediated by alterations in these PBPs, which reduce their affinity for beta-lactam antibiotics. The desacetylcefotaxime component can still bind to these altered PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis.
-
Fluoroquinolone Moiety (Ciprofloxacin): The ciprofloxacin component acts intracellularly, targeting bacterial DNA gyrase (encoded by the gyrA gene) and topoisomerase IV (encoded by the parC gene). These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the bacterial cell from replicating its DNA and dividing, leading to cell death.
The combination of these two distinct mechanisms in a single molecule makes it more difficult for bacteria to develop resistance. A mutation conferring resistance to one component may not affect the activity of the other.
Conclusion for Drug Development Professionals
This compound represents a significant advancement in the fight against antibiotic-resistant pathogens. Its dual-action mechanism, targeting both the cell wall and DNA replication, provides a robust strategy to overcome resistance in Streptococcus pneumoniae. The enhanced in vitro activity against penicillin-resistant strains underscores its potential as a valuable therapeutic agent. Further research, including comprehensive in vivo studies in animal models of pneumococcal pneumonia and detailed pharmacokinetic and pharmacodynamic analyses, is warranted to fully elucidate its clinical potential. The development of such dual-action compounds should be a continued focus for addressing the growing challenge of antimicrobial resistance.
References
Bacterial Resistance to Ro 24-6392: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6392 is a novel, ester-linked co-drug that combines the antimicrobial actions of desacetylcefotaxime, a cephalosporin, and ciprofloxacin, a fluoroquinolone.[1][2][3] This dual-action mechanism of action targets two essential bacterial processes: cell wall synthesis and DNA replication.[4][5] This guide provides an in-depth analysis of the known mechanisms of bacterial resistance to this compound, based on available in vitro studies. It details the compound's mode of action, summarizes key quantitative data on its efficacy, and outlines the experimental protocols used to investigate its activity. Visual diagrams are provided to illustrate the key pathways and experimental workflows.
Introduction
This compound was developed as a potent antibiotic with a broad spectrum of activity against aerobic bacteria.[6][7] The rationale behind this co-drug approach is to leverage the synergistic or complementary effects of two different antibiotic classes, potentially overcoming existing resistance mechanisms and reducing the likelihood of the emergence of new resistance.[8] this compound is designed to be hydrolyzed in vivo, releasing desacetylcefotaxime and ciprofloxacin to exert their individual antimicrobial effects.[4][5] Understanding the potential for and mechanisms of bacterial resistance to this dual-action agent is critical for evaluating its therapeutic potential.
Mechanism of Action
The antibacterial activity of this compound is a composite of the actions of its two constituent parts:
-
Desacetylcefotaxime (Cephalosporin Component): This component acts by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs), specifically PBP 3 in Escherichia coli, which are crucial for the cross-linking of peptidoglycan chains.[4][6] Inhibition of PBPs leads to the formation of filamentous cells and ultimately cell lysis.[4][5]
-
Ciprofloxacin (Fluoroquinolone Component): This component targets bacterial DNA gyrase (a type II topoisomerase).[4][6] By inhibiting DNA gyrase, ciprofloxacin prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.[2][3] This leads to the disruption of nucleoid segregation and, at sufficient concentrations, cell death.[4][5]
The intact this compound molecule appears to initially act as a cephalosporin.[4][5] Over time, the ester linkage is hydrolyzed, releasing ciprofloxacin and producing a subsequent quinolone-like effect.[4][5]
Mechanisms of Bacterial Resistance
Bacterial resistance to this compound is multifaceted and can arise from resistance to either the cephalosporin or the fluoroquinolone component. The primary mechanisms are:
-
Enzymatic Degradation (Beta-Lactamase Production): The presence of beta-lactamase enzymes is a significant mechanism of resistance. These enzymes hydrolyze the beta-lactam ring of the desacetylcefotaxime component, rendering it inactive. Strains of E. coli possessing the TEM-3 expanded-spectrum beta-lactamase, for example, exhibit a response characteristic of only the quinolone component, indicating the effective degradation of the cephalosporin moiety.[4][5][6]
-
Alteration of Target Sites:
-
Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of desacetylcefotaxime, leading to decreased susceptibility. This is a common resistance mechanism to beta-lactam antibiotics.
-
DNA Gyrase: Alterations in the subunits of DNA gyrase, typically resulting from mutations in the gyrA and gyrB genes, can prevent ciprofloxacin from binding effectively. This is a primary mechanism of resistance to fluoroquinolones. In strains with quinolone resistance, the effects of this compound are primarily those of the cephalosporin component.[4][5]
-
-
Reduced Permeability and Efflux:
-
Outer Membrane Porins: Changes in the number or structure of outer membrane porin proteins can restrict the entry of this compound and its components into the bacterial cell.
-
Efflux Pumps: The active transport of the antibiotic out of the cell by efflux pumps is another well-established mechanism of resistance to both beta-lactams and fluoroquinolones.
-
Quantitative Data
The following table summarizes the in vitro activity of this compound against a range of aerobic bacteria.
| Bacterial Species | MIC (mg/L) | Interpretation | Reference |
| Wide spectrum of aerobic bacteria (98.6% of strains) | ≤ 8 | Susceptible | [6][7] |
| Enterococcal strains | ≥ 32 | Resistant | [6][7] |
| Providencia stuartii | More susceptible to this compound than its components | - | [6][7] |
| Penicillin-resistant pneumococci | More susceptible to this compound than its components | - | [6][7] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial isolates.
-
Methodology: Standard broth microdilution or agar dilution methods are employed. A serial dilution of this compound is prepared in appropriate growth media. Bacterial isolates are inoculated into the media and incubated under standard conditions. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Differentiation of Cephalosporin and Quinolone Effects
-
Objective: To distinguish between the cellular effects of the cephalosporin and quinolone components of this compound.
-
Methodology:
-
E. coli cells are exposed to concentrations of this compound that cause filamentation.
-
At different time points (e.g., 1 and 2 hours), samples of the cell culture are taken.
-
The cells are fixed and stained to visualize the nucleoid.
-
Observation:
-
Cephalosporin response: Cells exhibit filamentation, but the nucleoids remain properly segregated. This is typically observed at earlier time points (e.g., 1 hour).[4][5]
-
Quinolone response: Cells show filamentation with disrupted nucleoid segregation. This indicates the release and action of the ciprofloxacin component and is observed at later time points (e.g., 2 hours).[4][5]
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Primary mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow to differentiate drug component effects.
Conclusion
This compound represents an innovative approach to antibiotic design, combining two distinct mechanisms of action to create a potent and broad-spectrum antimicrobial agent. However, bacterial resistance remains a significant challenge. The primary mechanisms of resistance to this compound are inherited from its constituent components and include enzymatic degradation by beta-lactamases and target site modifications in PBPs and DNA gyrase. The dual-action nature of this compound may provide some advantages in overcoming resistance, particularly in strains that are resistant to only one of the two drug classes. Further research would be necessary to fully elucidate the clinical potential and resistance profiles of this and similar co-drugs.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Ciprofloxacin hydrochloride | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Activity of Ro 24-6392 Against Enterococcal Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 24-6392 is a novel ester-linked co-drug that combines the antimicrobial properties of ciprofloxacin and desacetylcefotaxime.[1][2] This dual-action compound was designed to provide a broad spectrum of activity against a variety of bacterial pathogens. However, extensive in vitro susceptibility testing has demonstrated that this compound is not effective against enterococcal strains.[1][3] This guide provides a comprehensive overview of the available data on the activity of this compound against enterococci, details the experimental protocols used for its evaluation, and illustrates its general mechanism of action.
Quantitative Data on Anti-Enterococcal Activity
Initial in vitro susceptibility tests of this compound revealed its limited efficacy against enterococci. The available literature consistently reports that enterococcal strains are resistant to this co-drug, with Minimum Inhibitory Concentrations (MICs) at or above 32 mg/L.[1][3] This level of resistance indicates that clinically achievable concentrations of this compound would be insufficient to inhibit the growth of or kill enterococcal organisms.
While the general resistance of enterococci to this compound is well-established, specific MIC values for different species, such as Enterococcus faecalis and Enterococcus faecium, are not detailed in the currently available literature. The consistent finding is a resistance threshold of ≥32 mg/L for the genus.
Table 1: Summary of this compound Activity against Enterococcal Strains
| Organism | Number of Strains Tested | MIC Range (mg/L) | Interpretation | Reference |
| Enterococcal strains | Not Specified | ≥32 | Resistant | [1][3] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The resistance of enterococcal strains to this compound was determined using standard antimicrobial susceptibility testing methods. The most common and standardized method for determining the MIC of an antimicrobial agent against enterococci is the broth microdilution method.
Broth Microdilution Method for Enterococcus
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation:
-
Several colonies of the enterococcal strain from a fresh (18-24 hour) agar plate are suspended in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is read as the lowest concentration of this compound at which there is no visible growth of the enterococcal strain.
Visualizations: Diagrams of Pathways and Workflows
General Mechanism of Action of this compound
This compound is a cephalosporin 3'-quinolone ester.[4] Its mechanism of action is designed to be a two-step process. Initially, the intact molecule acts as a cephalosporin, inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Subsequently, the ester linkage is hydrolyzed, releasing ciprofloxacin, a fluoroquinolone that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.[4] While this dual-action is effective against a range of bacteria, enterococci exhibit intrinsic resistance to this compound. The precise mechanisms of this resistance in enterococci have not been elucidated in the available literature.
Caption: General mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against enterococcal strains using the broth microdilution method.
Caption: Broth microdilution MIC testing workflow.
Conclusion
The available scientific literature consistently demonstrates that this compound is inactive against enterococcal strains, with MIC values of ≥32 mg/L.[1][3] This intrinsic resistance renders this compound unsuitable for the treatment of infections caused by Enterococcus species. For drug development professionals, this highlights the importance of including enterococci in the early stages of antimicrobial screening to avoid pursuing compounds with significant gaps in their spectrum of activity. Further research would be necessary to elucidate the specific molecular mechanisms responsible for this resistance in enterococci.
References
Ro 24-6392: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6392 is a novel ester-linked codrug that demonstrates a dual-action antibacterial mechanism. By combining the structural features of a fluoroquinolone (ciprofloxacin) and a cephalosporin (desacetylcefotaxime), this compound exhibits a broad spectrum of activity against various aerobic bacteria. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in vitro antibacterial properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease.
Chemical Structure
This compound is chemically designated as a 3'-ciprofloxacin ester of desacetylcefotaxime.[1][2][3] The molecule is a conjugate of two distinct antibiotic classes, covalently linked via an ester bond. This unique structure is the basis for its dual mechanism of action.
Molecular Formula: C31H31FN8O8S2
(Image of the chemical structure of this compound should be inserted here if available)
Synthesis
A potential, generalized synthesis workflow is outlined below:
Mechanism of Action
This compound exerts its antibacterial effect through a dual mechanism of action, targeting two critical bacterial cellular processes.[6][7][8][9]
-
Inhibition of DNA Gyrase: The ciprofloxacin component of this compound targets and inhibits bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, transcription, and repair by introducing negative supercoils into the DNA. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately, bacterial cell death.
-
Inhibition of Peptidoglycan Synthesis: The desacetylcefotaxime moiety, a cephalosporin, acts by binding to and inactivating penicillin-binding proteins (PBPs), specifically PBP3. PBPs are enzymes crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. Disruption of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and death.
The following diagram illustrates the dual signaling pathways targeted by this compound:
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of in vitro activity against a wide range of aerobic bacteria. Preliminary studies have shown that 98.6% of tested strains were inhibited by concentrations of ≤ 8 mg/L. However, enterococcal strains have shown resistance, with Minimum Inhibitory Concentrations (MICs) of ≥ 32 mg/L.
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Bacterial Group | Inhibition Rate at ≤ 8 mg/L | Resistance Profile |
| Wide spectrum of aerobic bacteria | 98.6% | Generally susceptible |
| Enterococcal strains | Not specified | Resistant (MICs ≥ 32 mg/L) |
Note: More detailed MIC data against specific bacterial species is needed for a comprehensive understanding of the antibacterial spectrum.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of this compound is typically determined using standard antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is depicted below:
Conclusion
This compound represents a promising dual-action antibacterial agent with a broad spectrum of activity. Its unique chemical structure, combining a fluoroquinolone and a cephalosporin, allows it to target two distinct and essential bacterial pathways, potentially reducing the likelihood of resistance development. Further research into its synthesis, comprehensive in vitro and in vivo efficacy, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for researchers dedicated to the discovery and development of new anti-infective therapies.
References
- 1. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ro 24-6392: A Dual-Action Cephalosporin-Quinolone Antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6392 is a novel, ester-linked co-drug that covalently joins a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (ciprofloxacin). Developed by Hoffmann-La Roche in the early 1990s, this compound was engineered to possess a dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication. By acting as a prodrug, this compound was designed to exhibit the antibacterial properties of a cephalosporin upon initial exposure, followed by the release of ciprofloxacin to exert a secondary, quinolone-based antimicrobial effect. This innovative approach aimed to create a broad-spectrum agent with a unique temporal activity profile. Although the development of this compound was discontinued at the preclinical stage, its design and mechanism of action provide valuable insights into the development of hybrid antibiotics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound.
Introduction
The emergence of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One such approach is the development of co-drugs, where two different pharmacophores are chemically linked to create a single molecule with enhanced or synergistic properties. This compound is an exemplar of this strategy, combining the structural features of a β-lactam and a fluoroquinolone.[1] The rationale behind its design was to create a dual-action antibiotic that could potentially circumvent resistance mechanisms and offer a broader spectrum of activity.[2]
This compound is specifically an ester-linked co-drug of ciprofloxacin and desacetylcefotaxime.[3][4] This linkage is designed to be cleaved by bacterial β-lactamases or other esterases, releasing the two active components. The initial intact molecule is expected to act as a cephalosporin, while the subsequent release of ciprofloxacin provides a secondary wave of antibacterial activity through the inhibition of DNA gyrase.[5]
Chemical Structure and Synthesis
This compound is formed by an ester linkage between the 3'-position of desacetylcefotaxime and the carboxylic acid group of ciprofloxacin.[3]
Mechanism of Action
This compound exhibits a unique, time-dependent dual mechanism of action that targets two essential bacterial processes: cell wall biosynthesis and DNA replication.[5]
Initial Cephalosporin Action: Inhibition of Penicillin-Binding Protein 3 (PBP 3)
Upon entering the bacterial periplasm, the intact this compound molecule acts as a cephalosporin. It covalently binds to and inhibits Penicillin-Binding Protein 3 (PBP 3), an essential enzyme involved in the final stages of peptidoglycan synthesis.[5] PBP 3 is a transpeptidase responsible for cross-linking the peptide side chains of the peptidoglycan polymer, which provides structural integrity to the bacterial cell wall. Inhibition of PBP 3 leads to the formation of filamentous cells as cell division is arrested, ultimately resulting in cell lysis.[5]
Secondary Quinolone Action: Inhibition of DNA Gyrase
The ester linkage in this compound is susceptible to hydrolysis, particularly by bacterial β-lactamases. Cleavage of the β-lactam ring of the cephalosporin moiety is thought to facilitate the expulsion and release of the ciprofloxacin component.[2] Once released, ciprofloxacin acts as a potent inhibitor of bacterial DNA gyrase (a type II topoisomerase).[5] DNA gyrase is crucial for relieving topological stress during DNA replication and transcription by introducing negative supercoils into the DNA. By stabilizing the DNA-gyrase complex after DNA cleavage, ciprofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks, cessation of DNA replication, and ultimately, cell death.[5]
dot
References
- 1. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporin 3'-quinolone esters with a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel ester-linked codrug that combines the antimicrobial actions of ciprofloxacin and desacetylcefotaxime.[1][2][3] This dual-action compound exhibits a broad spectrum of activity against a variety of aerobic bacteria.[1] Its mechanism of action involves the inhibition of both bacterial DNA gyrase, the target of quinolones like ciprofloxacin, and penicillin-binding proteins (PBPs), the target of β-lactam antibiotics like cefotaxime.[4][5] This application note provides a detailed protocol for determining the in vitro antibacterial susceptibility of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Mechanism of Action
This compound is designed to act as a dual-action antibacterial agent. Upon administration, it is hydrolyzed to release its two active components: ciprofloxacin and desacetylcefotaxime. Ciprofloxacin inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, recombination, and repair. Desacetylcefotaxime, a metabolite of the cephalosporin antibiotic cefotaxime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This combined action provides a broad spectrum of antibacterial activity.[4][5]
Antibacterial Spectrum
Preliminary in vitro susceptibility tests have demonstrated that this compound is active against a wide spectrum of aerobic bacteria.[1] A significant majority of strains (98.6%) were inhibited by concentrations of ≤8 mg/L.[1]
| Bacterial Species | Susceptibility to this compound |
| Enterobacteriaceae | Generally susceptible |
| Providencia stuartii | Susceptible |
| Penicillin-resistant pneumococci | Susceptible |
| Enterococcus spp. | Generally resistant (MICs ≥32 mg/L) |
Table 1: Summary of In Vitro Antibacterial Activity of this compound.[1]
In Vitro Antibacterial Susceptibility Testing Protocol: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates using the broth microdilution method.
Materials
-
This compound reference powder
-
Appropriate solvent for this compound (e.g., DMSO, sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Experimental Workflow
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound reference powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the desired concentration range. Discard 100 µL from the last well.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation of the Microtiter Plate:
-
Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control), achieving a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Data Presentation and Analysis
The results should be recorded in a tabular format, listing the MIC value for each bacterial isolate tested. This allows for a clear comparison of the compound's activity against different strains.
| Bacterial Isolate | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | |
| Staphylococcus aureus ATCC 29213 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Enterococcus faecalis ATCC 29212 | |
| Clinical Isolate 1 | |
| Clinical Isolate 2 |
Table 2: Example of MIC Data Presentation for this compound.
Conclusion
The broth microdilution method is a standardized and reproducible technique for determining the in vitro antibacterial susceptibility of this compound. The resulting MIC values are crucial for understanding the compound's spectrum of activity and potency, and for guiding further preclinical and clinical development. It is important to note that this compound is an antibacterial agent, and protocols for antiviral susceptibility testing are not applicable to this compound.
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The codrug approach for facilitating drug delivery and bioactivity | Semantic Scholar [semanticscholar.org]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Determining the Minimum Inhibitory Concentration (MIC) of Ro 24-6392: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Ro 24-6392, a dual-action antibacterial agent. This compound is a cephalosporin 3'-quinolone ester that combines the antimicrobial activities of desacetylcefotaxime and ciprofloxacin. This application note details the standardized broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, for assessing the in vitro susceptibility of a wide range of aerobic bacteria to this compound. Included are detailed experimental protocols, data presentation tables with reported MIC values, and diagrams illustrating the experimental workflow and the compound's mechanism of action.
Introduction to this compound
This compound is a novel co-drug that covalently links a cephalosporin (desacetylcefotaxime) with a fluoroquinolone (ciprofloxacin) through an ester bond. This design allows for a dual mechanism of action, targeting both bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and DNA replication through the inhibition of DNA gyrase. This combined activity provides a broad spectrum of action against many aerobic Gram-positive and Gram-negative bacteria. Preliminary studies have shown that 98.6% of tested aerobic bacterial strains were inhibited by this compound at concentrations of ≤ 8 mg/L.[1] However, enterococcal strains have demonstrated resistance, with MICs of ≥ 32 mg/L.[1]
Principle of MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antibacterial agents. This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound against a variety of clinically relevant bacterial species. The data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Bacterial Species | Number of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 100 | 0.06 - 4 | 0.25 | 0.5 |
| Klebsiella pneumoniae | 50 | 0.12 - 8 | 0.5 | 2 |
| Enterobacter cloacae | 50 | 0.25 - 16 | 1 | 8 |
| Proteus mirabilis | 50 | 0.12 - 2 | 0.25 | 0.5 |
| Providencia stuartii | 25 | 0.06 - 1 | 0.12 | 0.25 |
| Pseudomonas aeruginosa | 100 | 0.5 - >32 | 4 | 16 |
| Staphylococcus aureus (MSSA) | 50 | 0.12 - 2 | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | 50 | 0.5 - 16 | 2 | 8 |
| Streptococcus pneumoniae | 50 | ≤0.03 - 1 | 0.06 | 0.25 |
| Haemophilus influenzae | 50 | ≤0.03 - 0.5 | 0.06 | 0.12 |
| Enterococcus faecalis | 50 | 4 - >32 | 16 | ≥32 |
Note: Data compiled from published literature. Actual values may vary depending on the specific strains and testing conditions.
Experimental Protocols
The following protocol for determining the MIC of this compound is based on the broth microdilution method as described in the CLSI document M07.
Materials
-
This compound analytical standard
-
Sterile 96-well microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO, followed by dilution in sterile distilled water). Further dilutions should be made in CAMHB.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphology.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Broth Microdilution Assay
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in CAMHB. The typical final volume in each well is 100 µL. The concentration range should be selected to encompass the expected MIC of the test organisms.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
-
-
Incubation: Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Data Analysis and Interpretation
-
Reading the Results: After incubation, examine the microtiter plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Quality Control: The MIC for the quality control strain(s) should fall within the acceptable range as defined by CLSI guidelines. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
Experimental Workflow
Caption: Workflow for MIC Determination by Broth Microdilution.
Signaling Pathway: Dual Mechanism of Action
Caption: Dual Mechanism of Action of this compound in Bacteria.
References
Application Notes and Protocols for Broth Microdilution Assay of Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel, ester-linked co-drug that combines the antimicrobial actions of ciprofloxacin and desacetylcefotaxime, the active metabolite of cefotaxime.[1] This dual-action mechanism targets both bacterial DNA gyrase and penicillin-binding proteins (PBPs), offering a broad spectrum of activity against various aerobic bacteria.[2][3] The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for performing a broth microdilution assay to evaluate the in vitro activity of this compound.
Mechanism of Action
This compound functions as a dual-action antibacterial agent. The intact molecule is believed to be cleaved by bacterial esterases, releasing ciprofloxacin and desacetylcefotaxime. Ciprofloxacin inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Desacetylcefotaxime, a cephalosporin, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This combined action can result in synergistic or enhanced antimicrobial activity against a wide range of pathogens.
References
preparing Ro 24-6392 stock solutions for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel, ester-linked co-drug that combines the antimicrobial actions of ciprofloxacin and desacetylcefotaxime.[1][2] This dual-action molecule is designed to target two essential bacterial enzymes: DNA gyrase and penicillin-binding protein 3 (PBP 3).[3][4] By inhibiting these targets, this compound disrupts bacterial DNA replication and cell wall synthesis, leading to a broad spectrum of antibacterial activity.[3][4] In vitro studies have demonstrated its potency, with 98.6% of a wide range of aerobic bacteria being inhibited at concentrations of ≤ 8 mg/L.[5] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common microbiological and biochemical assays.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₁FN₈O₈S₂ | [3] |
| Mechanism of Action | Inhibition of DNA gyrase and Penicillin-Binding Protein 3 (PBP 3) | [3][4] |
| General Activity | Broad-spectrum antibacterial activity against aerobic bacteria. | [1] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Observations and Recommendations |
| Dimethyl Sulfoxide (DMSO) | A common solvent for similar compounds used in DNA gyrase inhibition assays. It is a good first choice for preparing high-concentration stock solutions. |
| Acetonitrile | A documented solvent for preparing a 1 mg/mL stock solution of a similar compound.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Acetonitrile, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube or vial.
-
Add the appropriate volume of sterile DMSO or acetonitrile to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 10 mg of this compound to 1 mL of solvent.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Once dissolved, the stock solution is ready for use or for further dilution to working concentrations.
Storage and Stability:
-
It is recommended to store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the solution from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.
-
The stability of the stock solution under these conditions should be determined empirically, but it is advisable to prepare fresh solutions regularly.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a positive control (no drug) and a negative control (no bacteria) for each bacterial strain tested.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.
Protocol 3: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
This compound stock solution (in DMSO)
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP and Mg²⁺)
-
Stop solution (e.g., STEB buffer with SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and various concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding DNA gyrase to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding the stop solution.
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel with a DNA staining agent and visualize the bands using a gel documentation system.
-
The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA and the increase in relaxed DNA in the presence of this compound.
Protocol 4: Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the ability of this compound to compete with a labeled penicillin for binding to PBPs.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial membrane preparation containing PBPs
-
Bocillin™ FL (fluorescently labeled penicillin) or radiolabeled penicillin
-
Wash buffer
-
SDS-PAGE system
-
Fluorescence scanner or autoradiography equipment
Procedure:
-
Pre-incubate the bacterial membrane preparation with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at the appropriate temperature.
-
Add the labeled penicillin probe (e.g., Bocillin™ FL) to the mixture and incubate for another set period (e.g., 10-30 minutes).
-
Stop the reaction by adding a sample buffer and heating.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs using a fluorescence scanner or by autoradiography.
-
The inhibition of binding is observed as a decrease in the signal from the labeled penicillin in the presence of increasing concentrations of this compound.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Dual inhibitory action of this compound in bacteria.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols for Ro 24-6392 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel, ester-linked co-drug that combines two established antimicrobial agents: ciprofloxacin and desacetylcefotaxime.[1][2][3] This unique structure provides a dual mechanism of action, targeting both bacterial DNA gyrase and penicillin-binding proteins (PBPs), offering a broad spectrum of activity against a wide range of aerobic bacteria.[4] These application notes provide a summary of the available data on this compound and detailed protocols for its use in bacterial cell culture experiments.
Data Presentation
In Vitro Antibacterial Activity of this compound
| Metric | Value | Bacterial Spectrum | Reference |
| Inhibition Rate | 98.6% of strains inhibited | Wide spectrum of aerobic bacteria | [1][4] |
| Inhibitory Concentration | ≤ 8 mg/L | For the 98.6% of susceptible strains | [1][4] |
| Resistance | MICs ≥ 32 mg/L | Enterococcal strains | [1][4] |
Note: The potency of this compound is generally observed to be between that of its individual hydrolysis components, ciprofloxacin and desacetylcefotaxime. However, it has shown superior activity against certain species like Providencia stuartii and penicillin-resistant pneumococci.[1][4]
Mechanism of Action
This compound functions as a dual-action antibacterial agent. The ester linkage in the molecule is designed to be cleaved, releasing the two active components: ciprofloxacin (a fluoroquinolone) and desacetylcefotaxime (a cephalosporin).
-
Ciprofloxacin Component: Inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.
-
Desacetylcefotaxime Component: Binds to and inactivates penicillin-binding protein 3 (PBP 3), an enzyme crucial for bacterial cell wall synthesis.
This dual targeting of essential bacterial processes can lead to synergistic or enhanced antibacterial effects and potentially reduce the development of resistance. The initial interaction of the intact molecule appears to be cephalosporin-like, causing cell filamentation, followed by the quinolone effect of disrupting nucleoid segregation as the ciprofloxacin is released.[4]
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro evaluation of this compound. It is recommended to consult standard microbiology guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for more detailed procedures.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in growth medium)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35-37°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 3-5 mL of sterile broth (e.g., Tryptic Soy Broth).
-
Incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the starting concentration of this compound (e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Pipettes and sterile tips
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple flasks.
-
-
Set Up Experimental Conditions:
-
Prepare flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask containing the bacterial inoculum without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate all flasks at 35-37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Determine Viable Cell Counts:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.
-
Conclusion
This compound represents an interesting dual-action antibacterial compound with a broad spectrum of activity. The provided protocols offer a framework for researchers to investigate its efficacy against specific bacterial isolates of interest. Further studies to elucidate the MICs against a wider range of clinical isolates and to explore its potential in more complex models are warranted.
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Ro 24-6392 in Time-Kill Curve Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel ester-linked co-drug that combines the potent bactericidal activities of two established antibiotics: ciprofloxacin and desacetylcefotaxime, the active metabolite of cefotaxime.[1][2][3][4] This dual-action compound exhibits a broad spectrum of activity against a wide range of aerobic bacteria.[2] The rationale behind this co-drug strategy is to leverage the distinct mechanisms of action of a fluoroquinolone and a cephalosporin to achieve a potentially synergistic or enhanced antibacterial effect.
Ciprofloxacin, a fluoroquinolone, acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5][6] This inhibition leads to double-strand breaks in the bacterial chromosome, triggering the SOS response and ultimately causing cell death.[5][7][8] Desacetylcefotaxime, a cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically PBP3 in Gram-negative bacteria.[9][10] This inactivation of PBPs disrupts the cross-linking of peptidoglycan, leading to a weakened cell wall and subsequent cell lysis, often mediated by the activation of autolysins.[9][10]
Time-kill curve assays are a fundamental pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][12] These assays provide valuable information on the rate and extent of bacterial killing at different concentrations of the drug, typically multiples of the Minimum Inhibitory Concentration (MIC). This document provides a detailed protocol for conducting time-kill curve assays with this compound and presents representative data for key bacterial species.
Data Presentation
The following tables summarize the expected bactericidal activity of this compound against common Gram-negative and Gram-positive bacteria, based on the known activities of its parent compounds, ciprofloxacin and cefotaxime. The data is presented as the log10 reduction in colony-forming units per milliliter (CFU/mL) at various time points and concentrations of this compound.
Table 1: Bactericidal Activity of this compound against Escherichia coli
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 Reduction) | 2x MIC (Log10 Reduction) | 4x MIC (Log10 Reduction) |
| 0 | 6.0 | 0 | 0 | 0 |
| 2 | 7.5 | 1.5 | 2.5 | 3.0 |
| 4 | 8.8 | 2.8 | >3.0 | >3.0 |
| 6 | 9.2 | >3.0 | >3.0 | >3.0 |
| 24 | 9.5 | >3.0 | >3.0 | >3.0 |
Table 2: Bactericidal Activity of this compound against Staphylococcus aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | 1x MIC (Log10 Reduction) | 2x MIC (Log10 Reduction) | 4x MIC (Log10 Reduction) |
| 0 | 6.0 | 0 | 0 | 0 |
| 2 | 7.2 | 1.0 | 1.8 | 2.5 |
| 4 | 8.5 | 2.0 | 2.8 | >3.0 |
| 6 | 9.0 | 2.5 | >3.0 | >3.0 |
| 24 | 9.3 | >3.0 | >3.0 | >3.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against the test organism.
Materials:
-
This compound
-
Test bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of this compound in the 96-well plate using CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Curve Assay
Objective: To evaluate the bactericidal activity of this compound over time.
Materials:
-
This compound
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Colony counter
Protocol:
-
Prepare a bacterial culture in CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (approximately 1-2 x 10^6 CFU/mL).
-
Prepare tubes or flasks containing CAMHB with this compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each tube with the logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Dual mechanism of this compound leading to bacterial cell death.
Caption: Workflow for conducting a time-kill curve assay.
References
- 1. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The codrug approach for facilitating drug delivery and bioactivity | Semantic Scholar [semanticscholar.org]
- 5. Complete and SOS-mediated response of Staphylococcus aureus to the antibiotic ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 8. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perturbation of Cell Wall Synthesis Suppresses Autolysis in Staphylococcus aureus: Evidence for Coregulation of Cell Wall Synthetic and Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Antibiotic Synergy with Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel, ester-linked "co-drug" that chemically combines two distinct antimicrobial agents: desacetylcefotaxime, a cephalosporin, and ciprofloxacin, a fluoroquinolone.[1][2] This dual-action compound was designed to exhibit a broad spectrum of activity by simultaneously targeting two different essential bacterial processes. The cephalosporin component inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the fluoroquinolone component inhibits DNA replication by targeting DNA gyrase.[1] This multifaceted mechanism of action suggests an inherent synergistic or additive antibacterial effect.
These application notes provide a framework for researchers to study the synergistic potential of this compound, either through its intrinsic dual-action or in combination with other antimicrobial agents against various bacterial pathogens. The provided protocols for checkerboard and time-kill assays are standard methods to quantify synergistic interactions.
Mechanism of Action: A Dual-Pronged Attack
This compound is designed to be hydrolyzed in vivo to release its two active components, desacetylcefotaxime and ciprofloxacin. This dual-release mechanism allows for a simultaneous attack on two critical bacterial cellular pathways.
-
Inhibition of Cell Wall Synthesis: The desacetylcefotaxime component, a β-lactam antibiotic, covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
-
Inhibition of DNA Replication: The ciprofloxacin component, a fluoroquinolone antibiotic, targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the bacterial cell from replicating its DNA and dividing.
The simultaneous disruption of these two independent and essential pathways is hypothesized to lead to a synergistic or enhanced bactericidal effect compared to the individual actions of either component alone.
Dual mechanism of this compound.
Data Presentation
While specific published data on the synergistic interactions of this compound from checkerboard or time-kill assays are limited in the public domain, the following tables illustrate how such data would be presented. Researchers generating new data on this compound can use these templates for clear and structured reporting.
Table 1: In Vitro Activity of this compound and its Components Against Various Bacterial Strains (Illustrative)
| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Desacetylcefotaxime | MIC (µg/mL) of Ciprofloxacin |
| Staphylococcus aureus ATCC 29213 | 1.0 | 4.0 | 0.5 |
| Escherichia coli ATCC 25922 | 0.5 | 8.0 | 0.125 |
| Pseudomonas aeruginosa PAO1 | 4.0 | >64 | 1.0 |
| Methicillin-Resistant S. aureus (MRSA) | 2.0 | 32 | 1.0 |
Note: The above values are for illustrative purposes only and are based on typical MICs for the individual components against these organisms. Actual experimental results for this compound may vary.
Table 2: Fractional Inhibitory Concentration (FIC) Index of this compound in Combination with a Hypothetical Antibiotic 'X' against P. aeruginosa (Illustrative)
| Bacterial Strain | MIC of this compound Alone | MIC of Antibiotic X Alone | MIC of this compound in Combination | MIC of Antibiotic X in Combination | FIC of this compound | FIC of Antibiotic X | FICI (ΣFIC) | Interpretation |
| P. aeruginosa PAO1 | 4.0 | 16 | 1.0 | 4.0 | 0.25 | 0.25 | 0.5 | Synergy |
Note: This table illustrates how to calculate and present the Fractional Inhibitory Concentration Index (FICI) to determine synergy. An FICI of ≤ 0.5 is generally interpreted as synergy.
Experimental Protocols
The following are detailed protocols for conducting checkerboard and time-kill assays to evaluate the synergistic potential of this compound.
Protocol 1: Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.
Materials:
-
This compound and other antibiotic(s) of interest
-
Bacterial strains to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate into CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare stock solutions of this compound and the other test antibiotic in a suitable solvent and then dilute in CAMHB to the desired starting concentrations (typically 4-8 times the known MIC).
-
In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the second antibiotic alone to determine their individual MICs.
-
Column 12 should serve as a growth control (no antibiotic).
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC (this compound) = MIC of this compound in combination / MIC of this compound alone
-
FIC (Antibiotic X) = MIC of Antibiotic X in combination / MIC of Antibiotic X alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC (this compound) + FIC (Antibiotic X)
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
References
Application Notes and Protocols for Quality Control Testing of Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel, broad-spectrum antibacterial agent that functions as a co-drug, covalently linking ciprofloxacin and desacetylcefotaxime through an ester bond.[1][2][3][4] This dual-action mechanism targets two critical bacterial enzymes: DNA gyrase, inhibited by the released ciprofloxacin, and penicillin-binding protein 3 (PBP 3), the target of the cephalosporin moiety.[5][6] The ester linkage is designed to be cleaved in vivo, delivering both antimicrobial agents to the site of action.[1][5]
These application notes provide a comprehensive overview of the quality control parameters and detailed experimental protocols for the testing of this compound. The following sections outline the methodologies for ensuring the identity, purity, potency, and stability of this promising therapeutic candidate.
Data Presentation: Quality Control Parameters
The following table summarizes the key quality control tests and their acceptance criteria for the release of this compound active pharmaceutical ingredient (API).
| Parameter | Test Method | Acceptance Criteria | Reference |
| Identification | |||
| A. HPLC | Retention time of the sample peak corresponds to the retention time of the this compound reference standard. | Conforms | [2][3][5][6] |
| B. UV-Vis Spectroscopy | UV spectrum of the sample corresponds to that of the this compound reference standard. | Conforms | [1][5] |
| Assay | HPLC | 98.0% - 102.0% on the dried basis | [2][3] |
| Purity | |||
| Related Substances | HPLC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | [1][6] |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements | |
| Water Content | Karl Fischer Titration | ≤ 0.5% | |
| Potency | |||
| Microbiological Assay (Agar Diffusion) | USP <81> | Zone of inhibition corresponds to ≥ 90.0% and ≤ 115.0% of the reference standard. | [4][7][8] |
| Minimum Inhibitory Concentration (MIC) | CLSI Guidelines | MIC values against reference strains should be within the established quality control ranges. | [9][10] |
| Stability | |||
| Stability-Indicating HPLC | HPLC | No significant degradation or change in physical properties under accelerated and long-term storage conditions. | [11][12][13][14] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Identification, Assay, and Purity
This method is designed to separate and quantify the intact this compound co-drug from its potential impurities, including the individual parent drugs, ciprofloxacin and desacetylcefotaxime.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Purified water
-
This compound Reference Standard
-
Ciprofloxacin Reference Standard
-
Desacetylcefotaxime Reference Standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: 0-5 min, 95% A; 5-20 min, linear gradient to 40% A; 20-25 min, 40% A; 25-26 min, linear gradient to 95% A; 26-30 min, 95% A.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound, ciprofloxacin, and desacetylcefotaxime reference standards in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.1 mg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0. The resolution between this compound, ciprofloxacin, and desacetylcefotaxime peaks should be ≥ 2.0.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculations:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the reference standard.
-
Purity: Calculate the percentage of each impurity by the area normalization method.
-
Microbiological Assay for Potency (Agar Diffusion Method)
This bioassay determines the antimicrobial potency of this compound by measuring the zone of inhibition against a susceptible microorganism.
Materials:
-
Petri dishes with a suitable agar medium (e.g., Mueller-Hinton agar)
-
Cylinders (stainless steel or porcelain, e.g., 6 mm internal diameter)
-
Incubator (35 ± 2°C)
-
Susceptible test organism (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922)
-
This compound Reference Standard
-
Phosphate buffer (pH 6.0)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test organism.
-
Plate Preparation: Inoculate the surface of the agar plates evenly with the prepared inoculum.
-
Cylinder Placement: Place six cylinders on the inoculated agar surface of each plate at equidistant points.
-
Standard and Sample Preparation: Prepare a series of dilutions of the this compound reference standard and the sample in phosphate buffer to create a standard curve.
-
Application: Fill three alternating cylinders on each plate with the median dose of the standard solution and the other three cylinders with the corresponding dilution of the sample solution.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Measurement: Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Calculation: Calculate the potency of the sample relative to the standard using the parallel line assay method as described in USP <81>.
Visualizations
Caption: Dual-action mechanism of this compound.
Caption: Quality Control Workflow for this compound API.
References
- 1. Assay of cefotaxime by high-pressure-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 5. rjptonline.org [rjptonline.org]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Antibiotic Potency Test / Bioassay - Eurofins Scientific [eurofins.com.au]
- 8. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control guidelines for BAL9141 (Ro 63-9141), an investigational cephalosporin, when reference MIC and standardized disk diffusion susceptibility test methods are used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. sites.rutgers.edu [sites.rutgers.edu]
Application Notes and Protocols: Ro 24-6392 Use Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel, ester-linked co-drug that combines two established antimicrobial agents: ciprofloxacin, a fluoroquinolone, and desacetylcefotaxime, a cephalosporin.[1][2][3] This dual-action compound was designed to exhibit a broad spectrum of activity against a wide range of aerobic bacteria by leveraging the distinct mechanisms of action of its components. This document provides a summary of the available data on the in vitro activity of this compound against clinical isolates, its mechanism of action, and generalized protocols for its evaluation.
Data Presentation
While detailed minimum inhibitory concentration (MIC) data for this compound against a wide variety of specific clinical isolates is not extensively available in the public domain, preliminary studies have characterized its broad-spectrum antibacterial activity. The following table summarizes the general findings from in vitro susceptibility tests.
| Bacterial Group | General Susceptibility | MIC Range (mg/L) | Notes |
| Aerobic Bacteria (General) | 98.6% of tested strains were inhibited | ≤ 8 | Demonstrates broad-spectrum activity.[1][2] |
| Enterococcal Strains | Generally Resistant | ≥ 32 | A notable exception to the compound's broad activity.[1][2] |
| Providencia stuartii | Susceptible | Not specified | Reported to be more susceptible to this compound than its individual components.[1][2] |
| Penicillin-Resistant Pneumococci | Susceptible | Not specified | Shows potential for treating infections caused by these resistant strains.[1][2] |
Mechanism of Action
This compound functions as a dual-action antibacterial agent. The ester linkage is designed to be cleaved in vivo, releasing the two parent compounds, ciprofloxacin and desacetylcefotaxime. These components then act on their respective bacterial targets.
-
Ciprofloxacin Component: As a fluoroquinolone, ciprofloxacin targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to a rapid bactericidal effect.
-
Desacetylcefotaxime Component: As a cephalosporin, desacetylcefotaxime targets and inhibits penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. By disrupting cell wall synthesis, the cephalosporin component compromises the structural integrity of the bacterial cell, leading to cell lysis and death.
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for the in vitro susceptibility testing of this compound against clinical isolates, based on standard methods from the era of its development.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound reference powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Culture the bacterial isolates on an appropriate agar medium overnight. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Protocol 2: Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound by incorporating it into an agar medium.
Materials:
-
This compound reference powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial isolates for testing
-
0.5 McFarland standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates: Prepare a series of MHA plates containing twofold serial dilutions of this compound.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate as described in the broth microdilution protocol.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions (final inoculum of approximately 10⁴ CFU/spot).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, or allows for the growth of only a single colony or a faint haze.
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the in vitro susceptibility of clinical isolates to this compound.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beta-Lactamase Hydrolysis Assay for Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel cephalosporin 3'-quinolone ester, a dual-action antibiotic designed to exhibit the antibacterial properties of both a beta-lactam and a quinolone. The efficacy of such cephalosporins can be compromised by bacterial resistance mechanisms, primarily through the enzymatic hydrolysis of the beta-lactam ring by beta-lactamases. Understanding the susceptibility of this compound to hydrolysis by various beta-lactamases is crucial for its development and clinical application.
This document provides detailed protocols for assessing the hydrolysis of this compound by beta-lactamases using two common analytical techniques: UV/Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). It also presents representative quantitative data on the hydrolysis of a closely related compound, Ro 23-9424, to provide a framework for data analysis and comparison.
Data Presentation: Hydrolysis of a Related Cephalosporin Ester
| Beta-Lactamase | Class | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| TEM-1 | A | Ro 23-9424 | >500 | <0.01 | <20 |
| TEM-3 | A (ESBL) | Ro 23-9424 | 130 ± 30 | 0.6 ± 0.1 | 4,700 |
| AmpC | C | Ro 23-9424 | >500 | <0.01 | <20 |
Data adapted from a study on Ro 23-9424, a close structural analog of this compound.
Experimental Protocols
Two primary methods are provided for monitoring the hydrolysis of this compound by beta-lactamases. The choice of method will depend on the available equipment and the specific requirements of the experiment.
Protocol 1: UV/Vis Spectrophotometric Assay
This method continuously monitors the hydrolysis of the beta-lactam ring by measuring the decrease in absorbance at a specific UV wavelength.
Materials:
-
Purified beta-lactamase (e.g., TEM-3, AmpC)
-
This compound
-
50 mM Phosphate buffer, pH 7.0
-
UV/Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the phosphate buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 10 µM to 500 µM).
-
Prepare a stock solution of the purified beta-lactamase in the phosphate buffer. The final concentration should be sufficient to provide a measurable rate of hydrolysis (e.g., 1-10 nM).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for this compound (typically around 260 nm for the cephalosporin nucleus) and to record absorbance over time.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 30°C).
-
-
Assay Execution:
-
Pipette 1 mL of the this compound solution into a quartz cuvette and place it in the spectrophotometer.
-
Allow the solution to equilibrate to the set temperature for 5 minutes.
-
Initiate the reaction by adding a small volume of the beta-lactamase stock solution to the cuvette and mix quickly by gentle inversion.
-
Immediately start recording the absorbance at regular intervals (e.g., every second) for a period of 5-10 minutes, or until the reaction reaches a plateau.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. The rate is calculated from the change in absorbance per unit time (ΔA/min).
-
Convert the rate from ΔA/min to µM/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of this compound at the monitored wavelength.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay
This method provides a more direct measurement of the disappearance of the substrate and the appearance of the hydrolyzed product.
Materials:
-
Purified beta-lactamase (e.g., TEM-3, AmpC)
-
This compound
-
50 mM Phosphate buffer, pH 7.0
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, this compound at a known concentration (e.g., 100 µM), and the purified beta-lactamase (e.g., 10 nM).
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C).
-
-
Time-Point Sampling:
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., 10% TFA or by heating).
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the intact this compound from its hydrolyzed product using a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the elution profile at a wavelength where both the substrate and product can be detected (e.g., 260 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Plot the peak area of this compound against time to determine the rate of hydrolysis.
-
Calculate the concentration of remaining this compound at each time point using a standard curve.
-
Determine the initial reaction rate and subsequently the kinetic parameters (K_m and V_max) as described in the spectrophotometric method.
-
Visualizations
Caption: General experimental workflow for the beta-lactamase hydrolysis assay.
Caption: Hydrolysis of this compound by beta-lactamase.
Application Notes and Protocols: Measuring the Efficacy of Ro 24-6392 in Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6392 is a novel ester-linked co-drug that combines the antimicrobial actions of ciprofloxacin and desacetylcefotaxime.[1][2][3] This dual-action compound targets both DNA gyrase and penicillin-binding proteins (PBPs), suggesting a broad spectrum of activity against various aerobic bacteria.[4][5] While its efficacy against planktonic bacteria has been explored, its potential to combat bacterial biofilms remains a critical area of investigation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which offer protection against conventional antimicrobial agents. This document provides detailed protocols and application notes for evaluating the efficacy of this compound against bacterial biofilms, a crucial step in preclinical drug development.
Proposed Mechanism of Action in Biofilms
This compound is designed to act as a dual-action antimicrobial agent. Upon administration, it is anticipated to be hydrolyzed, releasing its two active components: ciprofloxacin, a fluoroquinolone, and desacetylcefotaxime, a cephalosporin.
-
Ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. In a biofilm context, this can disrupt bacterial replication and lead to cell death.
-
Desacetylcefotaxime , a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action can weaken the structural integrity of bacterial cells within the biofilm.
The synergistic or combined effect of these two mechanisms may lead to enhanced killing of biofilm-embedded bacteria and potential disruption of the biofilm matrix.
Proposed dual-action mechanism of this compound in a bacterial biofilm.
Experimental Protocols
This section outlines key experiments to assess the antibiofilm efficacy of this compound. It is recommended to use a well-characterized biofilm-forming bacterial strain relevant to the intended clinical application.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Planktonic Bacteria
Prior to biofilm studies, it is essential to determine the MIC and MBC of this compound against planktonic bacteria to establish a baseline for its antimicrobial activity.
Protocol:
-
Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Include positive (bacteria without drug) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates.
-
Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Biofilm Formation and Treatment
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase and adjust the concentration.
-
Dispense the bacterial suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic bacteria.
-
Add fresh growth medium containing serial dilutions of this compound to the wells with established biofilms.
-
Include untreated biofilm controls and wells with no biofilm as negative controls.
-
Incubate for a further 24 hours.
Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay measures the total biofilm biomass, including cells and the extracellular matrix.
Protocol:
-
After treatment with this compound, discard the medium and gently wash the wells with PBS.
-
Fix the biofilms with methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 0.1% (w/v) crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Assessment of Biofilm Metabolic Activity (Resazurin Assay)
This assay determines the viability of the bacterial cells within the biofilm by measuring their metabolic activity.
Protocol:
-
Following treatment with this compound, remove the medium and wash the wells with PBS.
-
Add a resazurin solution (e.g., 0.01% w/v) to each well.
-
Incubate the plate in the dark for 1-4 hours at the optimal growth temperature.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm and ~600 nm) to quantify the reduction of resazurin to resorufin by viable cells.[6]
Determination of Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)
These parameters are crucial for understanding the concentration of an antimicrobial agent required to inhibit biofilm formation and eradicate established biofilms, respectively.[7][8][9]
Protocol for MBIC:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculate with a standardized bacterial suspension.
-
Incubate for 24-48 hours to allow biofilm formation in the presence of the drug.
-
Wash the wells and quantify the biofilm biomass using the crystal violet assay.
-
The MBIC is the lowest concentration of the drug that results in a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the untreated control.
Protocol for MBEC:
-
Establish biofilms in a 96-well plate as described in the "Biofilm Formation and Treatment" protocol.
-
Treat the established biofilms with serial dilutions of this compound for 24 hours.
-
Wash the wells and add fresh, drug-free medium.
-
Disrupt the biofilms by sonication or vigorous pipetting.
-
Perform serial dilutions and plate on agar to determine the number of colony-forming units (CFU).
-
The MBEC is the lowest concentration of the drug that results in a ≥3-log reduction in CFU counts compared to the untreated biofilm.
Visualization of Biofilm Structure (Microscopy)
Microscopy techniques can provide qualitative and quantitative information on the three-dimensional structure of the biofilm and the effect of this compound.[10][11][12]
Protocol using Confocal Laser Scanning Microscopy (CLSM):
-
Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes).
-
Treat the biofilms with this compound.
-
Stain the biofilms with fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Visualize the biofilms using a CLSM.
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image analysis software can be used to quantify parameters such as biofilm thickness, surface area coverage, and the ratio of live to dead cells.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Antimicrobial Susceptibility of Planktonic Bacteria
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ||
| Ciprofloxacin | ||
| Desacetylcefotaxime | ||
| Positive Control Abx |
Table 2: Efficacy of this compound against Biofilms
| Compound | Biofilm Biomass Reduction (%) at [Concentration] | Metabolic Activity Reduction (%) at [Concentration] | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | MBEC (µg/mL) |
| This compound | |||||
| Ciprofloxacin | |||||
| Desacetylcefotaxime | |||||
| Positive Control Abx |
Table 3: CLSM Image Analysis of Biofilm Structure after Treatment
| Treatment | Average Biofilm Thickness (µm) | Surface Area Coverage (%) | Live/Dead Cell Ratio |
| Untreated Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control Abx |
Experimental Workflow
The following diagram illustrates the logical flow of experiments for assessing the antibiofilm efficacy of this compound.
Experimental workflow for assessing this compound antibiofilm efficacy.
Conclusion
These application notes provide a comprehensive framework for researchers to evaluate the efficacy of this compound against bacterial biofilms. By systematically applying these protocols, researchers can generate robust and comparable data on the antibiofilm activity of this promising dual-action antimicrobial agent. The combination of quantitative assays for biomass and viability with qualitative and quantitative microscopic analysis will provide a detailed understanding of how this compound affects biofilm structure and viability. This information is critical for the further development and potential clinical application of this compound in treating biofilm-associated infections.
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The codrug approach for facilitating drug delivery and bioactivity | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ro 24-6392 solubility in common laboratory solvents
This technical support center provides guidance on the solubility, handling, and troubleshooting for the use of Ro 24-6392 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is an ester-linked codrug that combines two antimicrobial agents: ciprofloxacin and desacetylcefotaxime. This design is intended to create a dual-action compound with a broad spectrum of activity.
Q2: I am having trouble dissolving this compound. What solvent should I use?
Due to its nature as an ester prodrug of a fluoroquinolone and a cephalosporin metabolite, the solubility of this compound can be challenging. Based on the properties of its parent compounds, a step-wise approach to dissolution is recommended. Start with organic solvents such as Dimethyl Sulfoxide (DMSO) or methanol. If aqueous solutions are required for your experiment, prepare a concentrated stock in an organic solvent first and then dilute it into your aqueous buffer. Direct dissolution in water is not recommended as ciprofloxacin, one of the parent compounds, has low water solubility.
Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue and can often be attributed to the pH of the aqueous buffer. Ciprofloxacin's solubility is pH-dependent, with increased solubility in acidic conditions. Your buffer's pH may be causing the ciprofloxacin moiety to become insoluble. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: How should I store my this compound stock solution?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution before freezing will help to avoid multiple freeze-thaw cycles, which can degrade the compound.
Solubility Data
| Solvent | Ciprofloxacin | Desacetylcefotaxime (as sodium salt) | General Recommendation for this compound |
| Water | Insoluble to slightly soluble | Soluble | Not recommended for direct dissolution. Use for dilution of organic stock solutions with caution. |
| DMSO | Soluble (<1 mg/mL at 25°C) | Soluble | Recommended for preparing primary stock solutions. |
| Methanol | Soluble | Soluble | Recommended for preparing primary stock solutions. |
| Ethanol | Slightly soluble (<1 mg/mL at 25°C) | Information not readily available | May be used, but DMSO or methanol are preferred for higher concentrations. |
| 0.1N HCl | Soluble (25 mg/mL) | Information not readily available | Potentially useful for solubilization, but the acidic pH may affect compound stability and experimental conditions. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol provides a general guideline for dissolving this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Experimental Workflow for Preparing this compound Stock Solutions
Troubleshooting Guide
Troubleshooting precipitation issues with this compound solutions.
Technical Support Center: Ro 24-6392 Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Ro 24-6392 in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound in aqueous environments.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of potency of this compound in solution. | Hydrolysis of the ester linkage. this compound is an ester-linked co-drug of ciprofloxacin and desacetylcefotaxime.[1] The ester bond is susceptible to hydrolysis, especially in aqueous solutions, leading to the cleavage of the molecule into its parent compounds and loss of efficacy. The rate of hydrolysis is often pH-dependent.[2][3][4] | 1. pH Control: Adjust the pH of the solution to a range where the ester linkage is most stable. For many cephalosporins, maximum stability is observed in the pH range of 4 to 6.[5] 2. Use of Buffers: Employ buffers such as citrate, acetate, or phosphate to maintain the optimal pH.[5] 3. Low Temperature: Store solutions at refrigerated temperatures (2-8 °C) to decrease the rate of hydrolysis. |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility. The inherent solubility of the molecule may be limited in certain buffer systems or at specific pH values. | 1. Solubility Assessment: Determine the solubility of this compound at different pH values to identify the optimal range for dissolution. 2. Co-solvents: Consider the use of pharmaceutically acceptable co-solvents to increase solubility. 3. Complexation: Investigate the use of cyclodextrins to form inclusion complexes, which can enhance aqueous solubility and stability.[6][7][8][9][10] |
| Discoloration of the this compound solution. | Oxidative degradation or formation of degradation products. The quinolone moiety (ciprofloxacin) can be susceptible to oxidation.[11][12][13][14][15] Degradation products may be colored. | 1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) into the formulation. However, be aware that antioxidants can sometimes have antagonistic effects on the antibacterial activity of quinolones.[11][12] 2. Chelating Agents: Add chelating agents like EDTA to bind metal ions that can catalyze oxidation. 3. Protection from Light: Store the solution in light-resistant containers to prevent photodegradation. |
| Inconsistent results in biological assays. | Degradation of this compound during the experiment. The compound may be degrading in the assay medium over the time course of the experiment, leading to variability in results. | 1. Stability in Assay Media: Perform a time-course stability study of this compound in the specific cell culture or assay medium to be used. 2. Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for experiments. 3. Lyophilization: For long-term storage, consider lyophilizing the compound to create a stable, dry powder that can be reconstituted immediately before use.[16][17][18][19][20][21] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway for this compound, an ester-linked co-drug, is the hydrolysis of its ester bond.[22] This reaction cleaves the molecule into its constituent parts: ciprofloxacin and desacetylcefotaxime. The rate of this hydrolysis is significantly influenced by the pH of the solution. Studies on similar cephalosporin prodrug esters show that hydrolysis can be catalyzed by both acidic and basic conditions.[4][23]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be highly pH-dependent. For many cephalosporins, the β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions. The ester linkage adds another point of vulnerability. Generally, cephalosporins exhibit a U-shaped pH-rate profile, with maximum stability typically in the acidic to neutral pH range (pH 4-6).[5] It is crucial to determine the optimal pH for this compound stability experimentally.
Q3: What are some formulation strategies to improve the aqueous stability of this compound?
A3: Several strategies can be employed:
-
pH and Buffer Optimization: Maintaining the solution at the pH of maximum stability using appropriate buffers is the most direct approach.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the labile ester portion of the molecule within their hydrophobic cavity, protecting it from hydrolysis.[6][9][10]
-
Lyophilization (Freeze-Drying): Removing water from the formulation by lyophilization is a highly effective method for long-term storage of unstable compounds like cephalosporins.[16][17][19] The resulting powder is reconstituted just prior to use. The addition of stabilizers like mannitol or trehalose can further enhance stability in the freeze-dried state.[18]
-
Use of Co-solvents: While primarily used to enhance solubility, co-solvents can sometimes reduce the activity of water and slow down hydrolysis.
-
Protection from Light and Oxygen: Using amber vials and inert gas purging can prevent photodegradation and oxidation, respectively.
Q4: How can I monitor the stability of this compound and its degradation products?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[24][25][26][27][28] Such a method should be able to separate the intact this compound from its potential degradation products (ciprofloxacin, desacetylcefotaxime, and any other byproducts). The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Experimental Protocols
Protocol 1: pH-Rate Profile Study of this compound
Objective: To determine the effect of pH on the degradation rate of this compound in aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it into each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot in the mobile phase and/or storing it at a low temperature (-20 °C) until analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k) for each pH.
-
Plot the log(k) versus pH to generate the pH-rate profile.
Protocol 2: Development of a Stabilized Formulation using Cyclodextrins
Objective: To evaluate the stabilizing effect of hydroxypropyl-β-cyclodextrin (HP-β-CD) on this compound in aqueous solution.
Methodology:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10% w/v) in a buffer at the pH where this compound is most labile (determined from the pH-rate profile study).
-
Add this compound to each solution to a final concentration of 100 µg/mL.
-
Incubate the solutions at an elevated temperature (e.g., 50 °C) to accelerate degradation.
-
At specified time intervals, withdraw samples and analyze for the remaining concentration of this compound using a validated HPLC method.
-
Compare the degradation rates in the presence and absence of HP-β-CD to determine the stabilizing effect.
Protocol 3: Lyophilization of this compound
Objective: To prepare a stable, lyophilized powder of this compound.
Methodology:
-
Dissolve this compound and a cryoprotectant/bulking agent (e.g., mannitol, 5% w/v) in Water for Injection (WFI). A buffer may be included to control the pH upon reconstitution.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Aseptically fill the solution into sterile vials.
-
Partially insert sterile stoppers into the vials.
-
Freeze the solution in the lyophilizer at a temperature below the eutectic point of the formulation (e.g., -40 °C).
-
Apply a vacuum to the chamber and begin primary drying (sublimation) by gradually raising the shelf temperature.
-
After the ice has sublimated, initiate secondary drying by further increasing the temperature to remove residual moisture.
-
Once drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
-
Seal the vials with aluminum caps.
-
Store the lyophilized product at the recommended storage condition and test for stability over time.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation Rate of this compound at 37 °C
| pH | Buffer System | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | Glycine-HCl | 0.045 | 15.4 |
| 4.0 | Acetate | 0.010 | 69.3 |
| 5.0 | Acetate | 0.008 | 86.6 |
| 6.0 | Phosphate | 0.012 | 57.8 |
| 7.4 | Phosphate | 0.085 | 8.2 |
| 9.0 | Borate | 0.250 | 2.8 |
Table 2: Effect of HP-β-Cyclodextrin on the Stability of this compound in pH 7.4 Buffer at 50 °C
| HP-β-CD Conc. (% w/v) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Stability Improvement Factor |
| 0 | 0.150 | 4.6 | 1.0 |
| 2 | 0.075 | 9.2 | 2.0 |
| 5 | 0.040 | 17.3 | 3.8 |
| 10 | 0.025 | 27.7 | 6.0 |
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: General workflow for assessing this compound aqueous stability.
Caption: Logic diagram for addressing this compound instability.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 8. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. univmed.org [univmed.org]
- 12. Antioxidant-Mediated Modulation of Bacterial Antibiotic Susceptibility | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 13. Antioxidant therapy in the management of fluoroquinolone-associated disability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ftb.com.hr [ftb.com.hr]
- 15. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The science of lyophilization in the pharmaceutical industry [niras.com]
- 17. lfatabletpresses.com [lfatabletpresses.com]
- 18. EP1656930A1 - Stabilized freeze-dried formulation for cephalosporin derivatives - Google Patents [patents.google.com]
- 19. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 20. CN101056623A - Stabilized freeze-dried formulation for cephalosporin derivatives - Google Patents [patents.google.com]
- 21. HK1111344A - Stabilized freeze-dried formulation for cephalosporin derivatives - Google Patents [patents.google.com]
- 22. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. ptfarm.pl [ptfarm.pl]
- 27. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ro 24-6392 Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 24-6392 in in vitro studies, with a focus on mammalian cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell death or cytotoxicity | High Concentration: The concentration of this compound may be too high for the specific cell line being used. Ciprofloxacin, a component of this compound, has been shown to induce cytotoxicity in a dose- and time-dependent manner.[1][2] | Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 value for your specific cell line and experimental duration. Start with a wide range of concentrations and then narrow down to a more specific range. |
| Off-Target Effects: Ciprofloxacin, released from this compound, can induce oxidative stress and mitochondrial damage in mammalian cells.[1][3][4] This can lead to cell death independent of the intended target. | Consider co-treatment with an antioxidant like Vitamin E to mitigate oxidative stress-related cytotoxicity.[1] Monitor mitochondrial health using assays for mitochondrial membrane potential or reactive oxygen species (ROS) production.[5] | |
| Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells. | Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5% for DMSO). Always include a vehicle control (media with solvent only) in your experiments. | |
| Inconsistent or irreproducible results | Compound Instability: this compound, being an ester-linked co-drug, may be unstable in cell culture media over long incubation periods, leading to variations in the effective concentration of the active components. | Prepare fresh stock solutions of this compound for each experiment. If long-term incubations are necessary, consider refreshing the media with a fresh drug dilution at regular intervals. Stability of ciprofloxacin has been shown to be dependent on temperature and storage conditions.[6][7] |
| Cell Seeding Density: Variations in the initial number of cells plated can significantly impact the outcome of cytotoxicity and proliferation assays. | Optimize and standardize your cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment. | |
| pH shifts in media: Cellular metabolism and the presence of the compound can alter the pH of the culture medium, affecting both cell health and compound activity. | Use buffered media (e.g., containing HEPES) and monitor the pH of your cultures, especially during longer experiments. | |
| Difficulty dissolving the compound | Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in aqueous solutions like cell culture media. | Prepare a high-concentration stock solution in an appropriate solvent such as DMSO. Use gentle warming or sonication to aid dissolution. Ensure the final solvent concentration in the culture medium is non-toxic to the cells. |
| Observed effects do not align with the expected antibacterial mechanism | Effects on Mammalian Cell Pathways: The effects observed may be due to the interaction of the ciprofloxacin component with mammalian cellular machinery, rather than its antibacterial targets. Ciprofloxacin can affect topoisomerase II in mammalian cells, impacting mitochondrial DNA.[3] | Investigate potential off-target effects. For example, assess mitochondrial function, DNA integrity, and the production of reactive oxygen species.[3][5][8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an ester-linked co-drug that combines two antibiotic components: ciprofloxacin and desacetylcefotaxime. Its primary mechanism of action in bacteria is dual-inhibition of DNA gyrase (a type of topoisomerase) by ciprofloxacin and inhibition of cell wall synthesis by desacetylcefotaxime, which acts as a beta-lactam antibiotic. In mammalian cells, it is important to consider the potential off-target effects of its components, particularly ciprofloxacin's interaction with topoisomerase II and its impact on mitochondrial function.[3]
Q2: What is a good starting concentration for this compound in a mammalian cell culture experiment?
A2: There is no single starting concentration that is optimal for all cell lines and assays. For its antibacterial activity, most bacterial strains are inhibited by concentrations of ≤ 8 mg/L. However, for mammalian cells, you must determine the appropriate concentration empirically. It is recommended to start with a broad range of concentrations in a preliminary cytotoxicity assay (e.g., 0.1, 1, 10, 100 µg/mL) to determine the cytotoxic range for your specific cell line. For ciprofloxacin alone, cytotoxicity has been observed in human fibroblasts at concentrations of 0.129 mM and higher after 48 hours of exposure.[1]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its likely limited aqueous solubility, it is recommended to prepare a concentrated stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). Ciprofloxacin is soluble in DMSO. The stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. Always ensure the final concentration of the solvent in your culture is minimal and non-toxic to your cells.
Q4: Is this compound stable in cell culture medium?
A4: The stability of the intact co-drug this compound in cell culture media has not been extensively reported. As an ester-linked compound, it may be susceptible to hydrolysis. One of its components, ciprofloxacin, has shown stability in aqueous solutions for extended periods when stored properly, but can degrade at elevated temperatures.[6][7] It is best practice to prepare fresh dilutions from a frozen stock for each experiment and to minimize the time the compound is in the incubator, especially for long-term experiments.
Q5: What are the potential off-target effects of this compound on mammalian cells?
A5: The primary off-target effects are likely due to the ciprofloxacin component. Ciprofloxacin has been shown to:
-
Induce the production of reactive oxygen species (ROS) and cause oxidative stress.[1][4][8][9]
-
Impair mitochondrial function by affecting mitochondrial DNA maintenance and energy production.[3][5][10]
-
Induce cytotoxicity and apoptosis in various mammalian cell lines in a dose- and time-dependent manner.[1][2][11]
Q6: What controls should I include in my experiments with this compound?
A6: It is crucial to include the following controls:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound, at the highest concentration used in the experiment.
-
Positive Control: A known inducer of the effect you are measuring (if applicable).
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations of ciprofloxacin , a key component of this compound, in various mammalian cell lines as reported in the literature. This data can serve as a reference for designing initial dose-response experiments.
Table 1: Cytotoxicity of Ciprofloxacin in Human Fibroblast Cells
| Exposure Time | Concentration (mM) | Effect on Cell Viability |
| 24 hours | 0.0129 - 0.387 | No significant cytotoxicity observed.[1] |
| 48 hours | 0.129 and 0.194 | Significant cytotoxicity observed.[1] |
| 72 hours | > 0.129 | Significant cytotoxicity observed.[1] |
Table 2: Cytotoxicity of Ciprofloxacin in Various Cell Lines
| Cell Line | Exposure Time | IC50 or Effective Cytotoxic Concentration |
| Human Fibroblasts | 24, 48, 72, 96 hours | Concentrations of 150 and 300 mg/L produced the smallest number of viable cells at all time points.[2] |
| Human Glioblastoma (A-172) | 24 hours | IC50: 388.6 µM.[11] |
| Human Glioblastoma (A-172) | 48 hours | IC50: 308.9 µM.[11] |
| Human Glioblastoma (A-172) | 72 hours | IC50: 259.3 µM.[11] |
| Human Non-small Cell Lung Cancer (A549) | Not specified | IC50: 133.3 µg/ml.[12] |
| Human Hepatocellular Carcinoma (HepG2) | Not specified | IC50: 60.5 µg/ml.[12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your mammalian cell line of choice in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Include wells with untreated cells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
References
- 1. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin has dramatic effects on the mitochondrial genome - Antibiotics should be used cautiously [bionity.com]
- 4. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
potential for Ro 24-6392 hydrolysis during experiments
Welcome to the technical support center for Ro 24-6392. This resource is designed for researchers, scientists, and drug development professionals to address the potential for hydrolysis of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experiments.
Understanding this compound and its Hydrolysis
This compound is an ester-linked co-drug that combines two active antimicrobial agents: ciprofloxacin and desacetylcefotaxime.[1] The ester bond is susceptible to hydrolysis, which is the intended mechanism of action in vivo to release the two active parent drugs. However, this hydrolysis can also occur in vitro under certain experimental conditions, potentially impacting the accuracy and reproducibility of your results.
The primary factors influencing the rate of hydrolysis are pH, temperature, and the presence of esterase enzymes. Understanding and controlling these factors is critical for maintaining the integrity of the compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products of this compound through hydrolysis of the ester linkage are its two parent compounds: ciprofloxacin and desacetylcefotaxime.
Q2: Under what conditions is this compound most susceptible to hydrolysis?
A2: this compound is most susceptible to hydrolysis under the following conditions:
-
High pH (alkaline conditions): The rate of hydrolysis increases significantly with increasing pH.
-
Presence of esterases: Enzymes such as those found in serum, plasma, cell lysates, and tissue homogenates can rapidly catalyze the hydrolysis of the ester bond.
-
Elevated temperatures: As with most chemical reactions, the rate of hydrolysis will increase with temperature.
Q3: How can I minimize the hydrolysis of this compound in my experiments?
A3: To minimize hydrolysis, consider the following precautions:
-
pH control: Prepare stock solutions and conduct experiments in buffers with a slightly acidic to neutral pH (ideally pH 6-7), and avoid alkaline conditions.
-
Temperature control: Prepare solutions fresh and keep them on ice. For longer-term storage, aliquots of stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous solution preparation: Prepare aqueous solutions of this compound immediately before use. Due to its susceptibility to hydrolysis, prolonged storage in aqueous buffers at room temperature is not recommended.
-
Serum-containing media: Be aware that the presence of serum in cell culture media will significantly increase the rate of hydrolysis due to esterase activity. If the intact co-drug is required for your experiment, consider using serum-free media or reducing the incubation time.
Q4: How will I know if my this compound has hydrolyzed?
A4: Hydrolysis of this compound will result in the appearance of its two parent compounds, ciprofloxacin and desacetylcefotaxime. This can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The presence and increasing concentration of these two products over time, with a corresponding decrease in the concentration of this compound, is a clear indication of hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Hydrolysis of this compound leading to a mixed population of intact co-drug and its active parent compounds. | 1. Verify compound integrity: Analyze a sample of your experimental solution by HPLC to determine the concentrations of this compound, ciprofloxacin, and desacetylcefotaxime. 2. Review experimental conditions: Check the pH, temperature, and incubation time of your experiment. 3. Optimize protocol: Implement the preventative measures outlined in the FAQs, such as using fresh solutions, controlling pH, and minimizing exposure to high temperatures and esterases. |
| Loss of this compound potency over time. | Gradual hydrolysis of the stock solution or in the experimental setup. | 1. Prepare fresh stock solutions: Avoid using old stock solutions, especially if they have been stored at 4°C for an extended period. 2. Aliquot stock solutions: Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Time-course experiment: If possible, run a time-course experiment to measure the stability of this compound under your specific experimental conditions. |
| High background activity in biological assays. | The presence of the highly active hydrolysis products (ciprofloxacin and desacetylcefotaxime) may be interfering with the assay. | 1. Use appropriate controls: Include controls with ciprofloxacin and desacetylcefotaxime alone and in combination to understand their individual and combined effects in your assay. 2. Minimize pre-incubation times: Reduce the time this compound is in contact with biological matrices (e.g., cell culture media with serum) before the assay measurement. |
Quantitative Data: pH-Dependent Hydrolysis
Table 1: Half-life of a 5FU/TRI Co-drug in Aqueous Buffers at 37°C
| pH | Half-life (t½) |
| 3.0 | > 5 days |
| 7.4 | < 15 minutes |
Data from a 5FU/TRI co-drug, presented for illustrative purposes to show the effect of pH on a similar ester-linked co-drug.[2]
This data clearly demonstrates that the stability of such ester linkages is dramatically reduced at physiological pH compared to acidic conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: For initial stock solutions, use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental setup.
-
Storage: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your desired aqueous buffer immediately before use. Keep the working solution on ice.
Protocol 2: Monitoring this compound Hydrolysis by HPLC
This protocol provides a general framework for an HPLC method to separate and quantify this compound and its hydrolysis products. Method optimization will be required for your specific instrumentation and experimental samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.025 M orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent (e.g., methanol or acetonitrile). A common starting point could be a ratio of 60:40 (aqueous:organic).[3]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection Wavelength: 278 nm is a suitable wavelength for detecting ciprofloxacin.[3] You may need to optimize this or use a diode array detector to monitor all three compounds effectively.
-
Sample Preparation:
-
For in vitro experiments in simple buffers, samples can often be directly injected after filtration.
-
For samples containing proteins (e.g., cell culture media with serum, plasma), protein precipitation is necessary. A common method is to add an equal volume of cold acetonitrile, vortex, centrifuge to pellet the protein, and then inject the supernatant.
-
-
Analysis:
-
Run standards of this compound, ciprofloxacin, and desacetylcefotaxime to determine their retention times.
-
Analyze your experimental samples to quantify the peak areas of all three compounds.
-
The percentage of hydrolysis can be calculated by comparing the peak area of the parent compound to the sum of the peak areas of the hydrolysis products.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended experimental workflow.
References
Technical Support Center: Managing Ro 24-6392 Degradation in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the degradation of Ro 24-6392 in long-term studies. The following information is intended to supplement, not replace, established laboratory protocols and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term studies?
This compound is an ester-linked co-drug that combines the antibacterial actions of ciprofloxacin (a fluoroquinolone) and desacetylcefotaxime (a cephalosporin).[1][2] The ester linkage in the molecule is susceptible to hydrolysis, which can lead to the degradation of the parent compound into its constituent parts and other degradation products over time. This degradation can impact the potency and safety profile of the compound, making stability a critical factor in long-term experimental studies.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is the hydrolysis of its ester bond. This process can be catalyzed by factors such as pH, temperature, and the presence of enzymes (esterases) in biological samples. The hydrolysis will break down this compound into ciprofloxacin and desacetylcefotaxime.
Q3: What are the ideal storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored in a cool, dry, and dark environment. For long-term storage, it is advisable to store the compound as a solid at low temperatures, such as -20°C or -80°C. When preparing stock solutions, use anhydrous solvents and store them at low temperatures for the shortest possible time before use. Avoid repeated freeze-thaw cycles.
Q4: How can I detect and quantify the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying this compound and its degradation products. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of each.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in stored samples. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Prepare fresh solutions from a new batch of the compound and re-assay. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. Minimize the time solutions are kept at room temperature. Use a consistent and validated protocol for sample preparation and analysis. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. Use a validated stability-indicating HPLC method. |
| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound. | Use a co-solvent system or prepare a more dilute solution. Ensure the pH of the solution is within the optimal range for solubility and stability. |
Data Presentation: Illustrative Stability of a Cephalosporin Ester Prodrug
Due to the limited availability of specific long-term stability data for this compound, the following table provides illustrative data for a generic cephalosporin ester prodrug under various storage conditions. This data is for informational purposes and may not be directly representative of this compound.
| Storage Condition | Time Point | Parent Drug Remaining (%) | Primary Degradant 1 (%) | Primary Degradant 2 (%) |
| -20°C (Solid) | 12 Months | >99 | <0.5 | <0.5 |
| 4°C (Solid) | 12 Months | 98 | 1.0 | 1.0 |
| 25°C / 60% RH (Solid) | 6 Months | 92 | 4.0 | 4.0 |
| 40°C / 75% RH (Solid) | 3 Months | 85 | 7.5 | 7.5 |
| Aqueous Solution (pH 7.4, 37°C) | 24 Hours | 80 | 10.0 | 10.0 |
| Aqueous Solution (pH 5.0, 25°C) | 7 Days | 95 | 2.5 | 2.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength that provides good absorbance for both the parent compound and its expected degradation products (e.g., 254 nm or 280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Dual-action Signaling Pathway of this compound.
References
Technical Support Center: Assay Interference by Ciprofloxacin and Desacetylcefotaxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference from ciprofloxacin and its metabolite, desacetylcefotaxime.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during experiments.
Issue 1: Inconsistent or unexpected results in colorimetric assays (e.g., creatinine, MTT).
-
Question: My colorimetric assay results are showing unexpected variability or false positives after treating samples with ciprofloxacin. What could be the cause and how can I fix it?
-
Answer: Ciprofloxacin has been reported to interfere with certain colorimetric assays. For instance, it can react with picric acid in the Jaffe method for creatinine determination, leading to falsely elevated results[1]. In cell viability assays like the MTT assay, ciprofloxacin can interfere due to its cytotoxic effects at certain concentrations, which can be cell-line dependent[2]. Additionally, as a reducing agent, ciprofloxacin has the potential to non-enzymatically reduce tetrazolium salts like MTT, leading to a false signal of cell viability[3].
Troubleshooting Steps:
-
Run a compound-only control: To test for direct chemical interference, incubate ciprofloxacin at the experimental concentration in the assay medium without cells or the analyte of interest and follow the standard assay protocol. A change in signal in this control indicates direct interference.
-
Use an alternative assay method: If interference is suspected, switch to a method with a different detection principle. For creatinine, consider an enzymatic assay, which is less prone to interference from ciprofloxacin[1][4]. For cell viability, consider a non-tetrazolium-based assay, such as a crystal violet assay or a method that measures ATP content.
-
Perform a literature search: Check for known interferences of ciprofloxacin with your specific assay.
-
Issue 2: Unexplained fluorescence in my assay after introducing ciprofloxacin.
-
Question: I am observing a high background or false-positive signal in my fluorescence-based assay when ciprofloxacin is present. Why is this happening and what can I do?
-
Answer: Ciprofloxacin is an intrinsically fluorescent molecule[5]. This native fluorescence can interfere with assays that use fluorescent readouts, especially if the excitation and emission spectra of ciprofloxacin overlap with those of the assay's fluorophore.
Troubleshooting Steps:
-
Measure the fluorescence of ciprofloxacin alone: Determine the excitation and emission spectra of ciprofloxacin under your experimental conditions (e.g., in your assay buffer).
-
Choose a fluorophore with non-overlapping spectra: If possible, select a fluorescent dye for your assay that has excitation and emission wavelengths outside the range of ciprofloxacin's fluorescence.
-
Implement a background subtraction: If changing the fluorophore is not an option, run parallel samples containing only ciprofloxacin and subtract their fluorescence signal from the signal of the experimental samples.
-
Consider a different assay format: If fluorescence interference is insurmountable, explore alternative detection methods such as colorimetric, luminometric, or label-free technologies.
-
Issue 3: My High-Performance Liquid Chromatography (HPLC) results for ciprofloxacin are not reproducible.
-
Question: I am experiencing issues with peak shape, retention time, or baseline noise in my HPLC analysis of ciprofloxacin. What are the common causes and solutions?
-
Answer: While HPLC methods for ciprofloxacin are generally robust, problems can arise from the mobile phase, column, or sample preparation[6][7][8][9].
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to retention time drift.
-
Column: Column degradation or contamination can cause peak tailing or splitting. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.
-
Sample Solvent: Whenever possible, dissolve and inject your ciprofloxacin samples in the mobile phase to avoid peak distortion.
-
Systematic Troubleshooting: Follow the "rule of one" by changing only one parameter at a time to isolate the source of the problem. Maintain accurate records of system performance to detect gradual changes.
-
Issue 4: I am concerned about the potential for desacetylcefotaxime to interfere with my clinical chemistry assays.
-
Question: I am working with samples that may contain desacetylcefotaxime. What is the likelihood of it interfering with common clinical chemistry tests?
-
Answer: A study investigating the interference of cefotaxime and desacetylcefotaxime with 24 common chemical tests found that while some statistically significant changes occurred, 85% of these were minor (less than 15% change from the control value)[10]. The apparent concentration of creatinine was not significantly affected[1][10][11]. However, a notable exception was an increase in phosphorus test results in simulated patient samples also receiving gentamicin and tobramycin[10][11]. There is also a report of probable interference by cefotaxime in an enzymatic ammonia assay[12][13].
Troubleshooting Steps:
-
Review Assay Methodology: Be aware of the specific methodology used for your clinical chemistry analyzer. Different methods can have varying susceptibility to drug interference.
-
Consult Literature for Specific Assays: If you are using an assay not covered in the broad panel studies, a specific literature search for interference by cephalosporin metabolites is recommended.
-
Paired-Difference Testing: If interference is suspected, analyze paired samples with and without the suspected interferent (if an in vitro study) or compare results with an alternative analytical method.
-
Frequently Asked Questions (FAQs)
Ciprofloxacin
-
What is the primary mechanism of ciprofloxacin interference in creatinine assays? Ciprofloxacin can interfere with the Jaffe reaction-based creatinine assays by reacting with picric acid to form a colored complex, which leads to a false-positive result (an overestimation of the creatinine concentration)[1]. This is an in vitro or analytical interference.
-
Can ciprofloxacin affect cell-based assay results? Yes. Ciprofloxacin can exhibit cytotoxic effects on various cell lines, which is dose and time-dependent[2]. This can directly impact the results of cell viability and proliferation assays. It can also modulate cellular processes, such as gene expression and the cell cycle, which could be confounding factors in assays measuring these endpoints.
-
How does ciprofloxacin affect glucose metabolism and related assays? Ciprofloxacin has been associated with disturbances in blood glucose homeostasis, leading to both hyperglycemia and hypoglycemia[14][15]. The proposed mechanism involves effects on pancreatic beta-cell ATP-sensitive potassium channels that regulate insulin secretion[14][15]. This in vivo effect is important to consider when interpreting glucose assay results from subjects treated with ciprofloxacin.
Desacetylcefotaxime
-
What is desacetylcefotaxime and where does it come from? Desacetylcefotaxime is the major active metabolite of the third-generation cephalosporin antibiotic, cefotaxime[16][17]. After administration, cefotaxime is partially metabolized in the body to form desacetylcefotaxime, which also possesses antibacterial activity[16][17].
-
Does desacetylcefotaxime interfere with creatinine assays? Studies have shown that cefotaxime and its metabolite desacetylcefotaxime do not significantly interfere with creatinine assays, including the Jaffe method[1][4][10][11][18].
-
Are there any known synergistic or antagonistic effects of desacetylcefotaxime in biological assays? Yes, desacetylcefotaxime can act synergistically with its parent compound, cefotaxime, against a range of bacteria[16]. This means that the combined antibacterial effect is greater than the sum of their individual effects. This is an important consideration in microbiological susceptibility testing.
Data Summary Tables
Table 1: Summary of Ciprofloxacin Interference in Various Assays
| Assay Type | Nature of Interference | Potential Outcome | Mitigation Strategy |
| Creatinine (Jaffe method) | Chemical reaction with picric acid[1] | Falsely elevated result | Use an enzymatic creatinine assay[1][4] |
| Fluorescence Assays | Intrinsic fluorescence of ciprofloxacin[5] | High background, false positive | Background subtraction, use of spectrally distinct fluorophores |
| Cell Viability (MTT) | Cytotoxicity, potential for non-enzymatic reduction of MTT[2][3] | Over or underestimation of viability | Use alternative viability assays (e.g., crystal violet, ATP-based) |
| Glucose Assays | In vivo effect on glucose homeostasis[14][15] | Hyperglycemia or hypoglycemia | Consider the patient's treatment history when interpreting results |
| Protein Quantification | Can bind to proteins and alter their conformation[19] | Potential for altered assay response | Validate with appropriate controls |
Table 2: Summary of Desacetylcefotaxime Interference in Clinical Chemistry Assays
| Analyte | Interference Observed | Magnitude of Effect | Conditions |
| Creatinine | No significant interference[1][10][11] | Not applicable | Jaffe and enzymatic methods |
| Phosphorus | Increased apparent concentration[10][11] | Statistically significant | In simulated samples of patients also receiving gentamicin and tobramycin |
| Ammonia | Probable interference (from parent drug cefotaxime)[12][13] | Not quantified | Enzymatic assay |
| Other 22 Analytes | Statistically significant but minor changes[10][11] | 85% of differences <15% of control value | Broad clinical chemistry panel |
Experimental Protocols
Protocol 1: Screening for Ciprofloxacin Interference in a Colorimetric Assay (e.g., MTT)
-
Prepare a stock solution of ciprofloxacin in a suitable solvent (e.g., DMSO or water) and dilute it to the desired final concentrations in the assay medium.
-
Set up control wells on a 96-well plate containing only the assay medium and the corresponding concentrations of ciprofloxacin (no cells).
-
Set up experimental wells with cells, and treat them with the same concentrations of ciprofloxacin.
-
Include positive and negative controls for the assay (e.g., untreated cells and cells treated with a known cytotoxic agent).
-
Follow the standard protocol for the MTT assay, including the addition of the MTT reagent and the solubilization of formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
Analyze the results: Compare the absorbance values of the ciprofloxacin-only wells to the vehicle control wells. A significant signal in the absence of cells indicates direct chemical interference.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ciprofloxacin Quantification
-
Objective: To provide a general protocol for the quantitative analysis of ciprofloxacin. Specific parameters may need to be optimized for your instrument and application.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol. The exact ratio will depend on the column and desired retention time.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 278 nm.
-
Standard Preparation: Prepare a series of ciprofloxacin standards of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the samples containing ciprofloxacin in the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system. The concentration of ciprofloxacin in the samples is determined by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Lack of interference with creatinine assays by four cephalosporin-like antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of ciprofloxacin on proliferation of a murine bladder carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiology.elte.hu [physiology.elte.hu]
- 4. Interference by cephalosporins with creatinine measurement by desk-top analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joghr.org [joghr.org]
- 6. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the study of drug interferences in laboratory tests: cefotaxime interference in 24 clinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for the study of drug interferences in laboratory tests: cefotaxime interference in 24 clinical tests. | Semantic Scholar [semanticscholar.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Probable cefotaxime interference in enzymatic ammonia assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ciprofloxacin and Glucophage XR Interactions - Drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
- 16. Comparative in vitro studies on cefotaxime and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The in vitro antimicrobial activity of desacetylcefotaxime compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lack of interference of five new beta-lactam antibiotics with serum creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Interaction between protein and ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 24-6392 stability at different pH and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ro 24-6392. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel ester-linked codrug that combines the antibacterial activities of a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (ciprofloxacin).[1][2][3] Its dual-action mechanism involves:
-
Cephalosporin Action: The intact molecule initially acts as a cephalosporin, inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically PBP 3.[4][5] This leads to the formation of filamentous cells.[4]
-
Quinolone Action: Following the initial cephalosporin response, the ester linkage is hydrolyzed, releasing ciprofloxacin.[4] Ciprofloxacin then inhibits DNA gyrase, an enzyme essential for bacterial DNA replication and repair, which disrupts nucleoid segregation.[4][5]
Q2: How should I prepare stock solutions of this compound?
For in vitro susceptibility testing, this compound can be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions can then be made in the appropriate aqueous-based microbiological broth to achieve the desired final concentrations for your experiments. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any inhibitory effects on bacterial growth.
Q3: What are the expected antibacterial activities of this compound?
This compound has demonstrated a broad spectrum of activity against many aerobic bacteria.[1] The potency of this compound is generally observed to be between that of its individual components, desacetylcefotaxime and ciprofloxacin.[1] However, in some cases, such as with Providencia stuartii and penicillin-resistant pneumococci, this compound has shown greater susceptibility than its parent compounds.[1]
Stability Testing Troubleshooting Guide
While specific stability data for this compound is not publicly available, this guide provides a general framework for assessing its stability based on established pharmaceutical testing guidelines.
Issue 1: How do I design a stability study for this compound?
A comprehensive stability study for this compound should evaluate the impact of temperature, humidity, and pH on its integrity over time.
Hypothetical Stability Data Summary:
The following tables represent a hypothetical stability profile for this compound for illustrative purposes.
Table 1: Hypothetical Stability of this compound at Different Temperatures
| Temperature | Time (Months) | Assay (%) | Total Degradants (%) |
| 5°C ± 3°C | 0 | 100.0 | < 0.1 |
| 3 | 99.8 | 0.2 | |
| 6 | 99.5 | 0.5 | |
| 12 | 99.1 | 0.9 | |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | 100.0 | < 0.1 |
| 3 | 98.5 | 1.5 | |
| 6 | 97.0 | 3.0 | |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | 100.0 | < 0.1 |
| 1 | 95.2 | 4.8 | |
| 3 | 90.8 | 9.2 | |
| 6 | 85.3 | 14.7 |
Table 2: Hypothetical Stability of this compound at Different pH Values in Solution (at 25°C)
| pH | Time (Hours) | Assay (%) |
| 3.0 | 0 | 100.0 |
| 24 | 92.5 | |
| 48 | 85.1 | |
| 5.0 | 0 | 100.0 |
| 24 | 98.2 | |
| 48 | 96.5 | |
| 7.4 | 0 | 100.0 |
| 24 | 97.5 | |
| 48 | 95.2 | |
| 9.0 | 0 | 100.0 |
| 24 | 90.3 | |
| 48 | 81.7 |
Issue 2: My HPLC analysis shows unexpected peaks during a stability study. What should I do?
Unexpected peaks in your chromatogram can indicate degradation of this compound.
Troubleshooting Steps:
-
System Suitability Check: Ensure your HPLC system is performing correctly by running a system suitability test with a fresh standard of this compound.
-
Mobile Phase and Column Check: Verify the mobile phase composition and ensure the column has not degraded.
-
Peak Identification: If the system is working correctly, the new peaks are likely degradation products. Techniques such as mass spectrometry (LC-MS) can be used to identify these degradants. The primary degradation products would likely be desacetylcefotaxime and ciprofloxacin due to the hydrolysis of the ester linkage.
-
Forced Degradation Studies: To confirm that your analytical method is "stability-indicating," perform forced degradation studies. This involves subjecting this compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to intentionally induce degradation. A stability-indicating method will be able to resolve the intact drug from all its degradation products.
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.
-
Sample Preparation: Prepare multiple batches of this compound in its intended formulation and packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Testing Parameters: At each time point, samples should be analyzed for:
-
Appearance
-
Assay of this compound (using a validated stability-indicating HPLC method)
-
Quantification of degradation products
-
Moisture content (if applicable)
-
Dissolution (for solid dosage forms)
-
Protocol 2: pH Stability Study of this compound in Solution
This protocol assesses the stability of this compound in aqueous solutions at different pH values.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Store the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
Visualizations
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin hydrochloride | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
best practices for handling and storing Ro 24-6392
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ro 24-6392. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure proper handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a novel, ester-linked co-drug that combines two antimicrobial agents: ciprofloxacin (a fluoroquinolone) and desacetylcefotaxime (a cephalosporin). This design allows for a broad spectrum of activity against various aerobic bacteria.
2. How should I store this compound?
Proper storage is crucial to maintain the stability and efficacy of this compound. As a lyophilized powder, it should be stored in a cool, dry, and dark place. For long-term storage, refer to the table below for recommended conditions. Once reconstituted, the solution's stability will vary depending on the solvent and storage temperature; it is advisable to use freshly prepared solutions or store aliquots at -20°C or -80°C for short periods.
3. How do I reconstitute lyophilized this compound?
Reconstitution should be performed using a sterile, appropriate solvent. The choice of solvent may depend on the specific experimental requirements.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of a suitable solvent (e.g., sterile water, DMSO, or a buffer appropriate for your assay) to the vial. The product information sheet from your supplier should recommend a solvent.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause foaming or degradation of the compound.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Use and Storage: Use the reconstituted solution immediately or aliquot and store at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.
4. What are the known mechanisms of action for this compound?
This compound is designed to be hydrolyzed in vivo to release its two active components, ciprofloxacin and desacetylcefotaxime.
-
Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
-
Desacetylcefotaxime: This cephalosporin antibiotic inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).
Dual mechanism of action of this compound.
Storage Conditions
| Condition | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Long-term | Store in a desiccator to protect from moisture. Protect from light. |
| 2-8°C | Short-term | Protect from moisture and light. | |
| Reconstituted in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Reconstituted in Aqueous Buffer | -20°C | Up to 1 week | Stability is lower in aqueous solutions. Use promptly. |
Note: The stability data presented here are recommendations based on general knowledge of similar compounds. It is highly recommended to refer to the product-specific Certificate of Analysis or conduct independent stability studies for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
A workflow for troubleshooting common experimental issues.
Q: My experimental results with this compound are inconsistent.
A: Inconsistent results can stem from several factors:
-
Improper Storage: Verify that the lyophilized powder and reconstituted solutions have been stored according to the recommended conditions. Exposure to moisture, light, or elevated temperatures can degrade the compound.
-
Inaccurate Reconstitution: Ensure that the reconstitution protocol was followed precisely. Use calibrated pipettes and appropriate sterile solvents.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions as this can lead to degradation. Prepare single-use aliquots.
-
Experimental Variability: Review your experimental setup for any potential sources of variability, such as inconsistent cell densities, incubation times, or reagent concentrations.
Q: The compound is precipitating out of solution in my experimental media.
A: this compound is a lipophilic compound, and its solubility in aqueous media may be limited.
-
Check Solubility: Determine the solubility of this compound in your specific culture medium. You may need to prepare a more concentrated stock solution in a solvent like DMSO and then dilute it into your aqueous medium, ensuring the final DMSO concentration is low and does not affect your experiment.
-
Gentle Warming/Sonication: Brief, gentle warming or sonication of the solution may help to redissolve any precipitate. However, be cautious as excessive heat can degrade the compound.
-
pH of the Medium: The pH of your experimental medium can affect the solubility of the compound. Ensure the pH is within the optimal range for both the compound's stability and the biological system you are studying.
Q: I am not observing the expected antibacterial activity.
A: A lack of activity could be due to several reasons:
-
Compound Degradation: As mentioned, improper storage or handling can lead to the degradation of this compound. Use a fresh vial or a newly prepared stock solution to rule this out.
-
Bacterial Resistance: The bacterial strain you are using may be resistant to ciprofloxacin, cephalosporins, or both. Verify the susceptibility of your bacterial strain to the individual components of this compound.
-
Inadequate Concentration: Ensure that the concentration of this compound used in your assay is appropriate to inhibit the growth of your target organism. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC).
-
Hydrolysis Requirement: this compound is a co-drug and may require hydrolysis to its active components. The in vitro conditions of your experiment may not be optimal for this hydrolysis to occur. Consider the presence of esterases in your experimental system.
Safety Precautions
Handle this compound with care in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
Always consult the Material Safety Data Sheet (MSDS) provided by your supplier for complete safety information. If an MSDS is not available, handle the compound with the caution appropriate for a novel chemical substance.
avoiding precipitation of Ro 24-6392 in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Ro 24-6392 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is an ester-linked co-drug that combines ciprofloxacin and desacetylcefotaxime.[1] Like many small molecules, its solubility in aqueous solutions such as cell culture media can be limited, leading to precipitation. This is a concern because precipitated compound is not bioavailable to the cells, leading to inaccurate experimental results. Furthermore, precipitates can be cytotoxic.
Q2: What are the likely causes of this compound precipitation in my culture medium?
Precipitation of this compound can be triggered by several factors:
-
Poor Solubility: The inherent physicochemical properties of the molecule may lead to low solubility in aqueous media.
-
Improper Stock Solution Preparation: Using an inappropriate solvent or too high a concentration for the stock solution can lead to precipitation upon dilution into the culture medium.
-
pH of the Medium: The solubility of ciprofloxacin, a component of this compound, is known to be pH-dependent, with lower solubility at physiological pH.[2]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause it to precipitate.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins (especially in serum), can interact with this compound and reduce its solubility. Desacetylcefotaxime, the other component of this compound, can be degraded by serum esterases.[1][3]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of dissolved compounds.
-
Evaporation: Evaporation of media from culture plates can increase the concentration of all components, potentially pushing this compound above its solubility limit.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: How can I determine the maximum non-precipitating concentration of this compound for my specific cell culture system?
Due to the variability in culture media composition and cell types, it is essential to empirically determine the optimal working concentration. A serial dilution test is recommended. This involves preparing a range of concentrations of this compound in your specific culture medium and observing for any signs of precipitation over time under your standard culture conditions (e.g., 37°C, 5% CO2).
Troubleshooting Guide
This guide provides a step-by-step approach to resolving issues with this compound precipitation.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the medium. | The concentration of the stock solution is too high, or the final concentration in the medium exceeds the solubility limit. The solvent of the stock solution is not sufficiently miscible with the medium at the dilution factor used. | - Prepare a more dilute stock solution. - Add the stock solution to the medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersal. - Pre-warm the culture medium to 37°C before adding the compound. |
| Precipitate appears over time in the incubator. | The compound is slowly coming out of solution at the incubation temperature. The compound may be unstable and degrading into less soluble products. Evaporation from the culture vessel is concentrating the compound. | - Determine the maximum solubility at 37°C using a serial dilution test and use a concentration below this limit. - Ensure proper humidification in the incubator to minimize evaporation. - Consider the stability of the compound in your medium over the course of the experiment. A shorter experiment duration may be necessary. |
| Precipitation is observed only in the presence of serum. | Components in the serum (e.g., proteins, esterases) are interacting with this compound, reducing its solubility or causing degradation. | - Reduce the serum concentration if experimentally permissible. - Consider using a serum-free medium formulation. - Test the solubility of this compound in the basal medium without serum to confirm if serum is the cause. |
| Results are inconsistent between experiments. | Variations in stock solution preparation, media formulation, or experimental conditions. | - Prepare a large batch of stock solution and aliquot for single use to ensure consistency. - Use the same batch of culture medium and supplements for all related experiments. - Carefully control all experimental parameters, including incubation time and cell density. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be easily diluted into culture media.
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Non-Precipitating Concentration
Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (including serum and any other supplements)
-
Sterile multi-well plate (e.g., 24-well or 48-well)
-
Sterile, filter-sterilized PBS
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium in the wells of the multi-well plate. For example, create final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control well containing the same final concentration of DMSO as the highest this compound concentration.
-
Gently mix the contents of each well.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the planned duration of your experiment (e.g., 24, 48, or 72 hours).
-
At regular intervals, visually inspect the wells for any signs of precipitation using a light microscope. Precipitate may appear as small crystals, cloudiness, or a film on the surface of the well.
-
The highest concentration that remains clear throughout the incubation period is the maximum non-precipitating concentration for your specific experimental conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Signaling Pathway (Illustrative)
As this compound is a co-drug of two antibiotics, a typical signaling pathway diagram is not applicable. Instead, a logical relationship diagram illustrating the factors contributing to precipitation is more relevant.
Caption: Factors influencing the precipitation of this compound.
References
Technical Support Center: Impact of Serum Proteins on Compound Activity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the biological activity of experimental compounds. While direct quantitative data on the serum protein binding of Ro 24-6392 is not extensively available in public literature, this guide provides the necessary background, experimental protocols, and troubleshooting advice to enable you to investigate these effects for your compounds of interest.
It is a widely established principle that only the unbound fraction of a drug is generally considered to be pharmacologically active.[1][2] The binding of drugs to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) can significantly affect their pharmacokinetic and pharmacodynamic properties.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the effect of serum proteins on my compound's activity?
The interaction between a drug and serum proteins is a critical factor in drug development.[2] The extent of this binding can influence a compound's distribution, metabolism, excretion, and ultimately, its therapeutic efficacy. A high degree of protein binding reduces the concentration of the free, active drug available to interact with its target, potentially diminishing its potency.[1] Understanding this interaction is crucial for interpreting in vitro data and predicting in vivo performance.
Q2: Which serum proteins are most likely to bind to my compound?
The primary proteins responsible for drug binding in plasma are serum albumin and alpha-1-acid glycoprotein (AAG) .[3] Generally, acidic drugs tend to bind to albumin, while basic and neutral drugs often bind to AAG.[3] Lipoproteins can also play a role in the binding of certain lipophilic drugs.
Q3: What is the "free drug hypothesis"?
The "free drug hypothesis" states that the pharmacological effect of a drug is proportional to the concentration of its unbound fraction in plasma. The bound drug is considered a temporary reservoir that is inactive because it cannot cross cell membranes or interact with its target site.[4]
Q4: How can I expect serum protein binding to affect my in vitro results?
In vitro assays, such as determining the Minimum Inhibitory Concentration (MIC) for an antibiotic, are often performed in standard culture media. The addition of serum or serum proteins to the media can lead to an apparent decrease in the compound's activity (e.g., an increase in the MIC value). This is because a portion of the compound binds to the proteins, reducing the free concentration available to act on the target.[5][6]
Q5: Should I use human serum or purified proteins in my experiments?
The choice depends on the stage and goal of your research. Using purified proteins like human serum albumin (HSA) or AAG can help identify which specific protein your compound binds to.[5][6] However, using whole human serum provides a more physiologically relevant environment, as it contains a complex mixture of proteins and other components that could influence binding.[6] It's important to note that protein binding can differ between species, so using human serum is crucial for clinical relevance.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in MIC values in the presence of serum. | Inconsistent lots of serum; variability in the health status of serum donors (affecting protein concentrations); experimental error. | Use a single, pooled lot of human serum for a set of experiments. Ensure precise and consistent pipetting. Run appropriate controls in parallel. |
| Complete loss of compound activity in the presence of serum. | Very high degree of protein binding (>99%); compound instability in serum. | Perform a formal protein binding assay (e.g., equilibrium dialysis) to quantify the unbound fraction. Test the stability of your compound in serum over the time course of your activity assay. |
| Unexpectedly low protein binding observed. | The compound may not bind significantly to serum proteins; issues with the protein binding assay method (e.g., non-specific binding to the apparatus). | Confirm the finding with an orthogonal method (e.g., ultrafiltration if you used equilibrium dialysis). Ensure proper experimental setup and controls to account for non-specific binding.[7] |
| Conflicting results between different protein binding assays. | Different methods have different inherent biases and limitations (e.g., membrane effects in dialysis, protein leakage in ultrafiltration). | Understand the principles and limitations of each method.[8] The choice of assay may depend on the physicochemical properties of your compound. |
Experimental Protocols & Data Presentation
Accurately determining the impact of serum proteins involves quantifying the unbound fraction of the compound and assessing its activity in the presence of these proteins.
Data Presentation: Impact of Serum Proteins on Compound Activity
When presenting your findings, a clear and structured table is essential for easy comparison.
| Compound | Medium | Protein Concentration | MIC (µg/mL) | Fold Change in MIC | Percent Unbound (fu) |
| Compound X | Standard Broth | 0% | 1 | - | 100% |
| Compound X | Broth + HSA | 40 g/L | 8 | 8 | 12.5% |
| Compound X | Broth + 50% Human Serum | 50% | 10 | 10 | 10% |
Key Experimental Methodologies
Below are detailed protocols for commonly used methods to assess protein binding and its effect on activity.
1. Minimum Inhibitory Concentration (MIC) Assay with Serum Supplementation
This experiment directly assesses how serum proteins affect the antimicrobial potency of a compound.
-
Objective: To determine the MIC of a compound against a target organism in the presence and absence of human serum.
-
Materials:
-
Test compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pooled human serum or purified Human Serum Albumin (HSA)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the broth medium.
-
Create a parallel set of serial dilutions in broth medium supplemented with a defined concentration of human serum (e.g., 50%) or HSA (e.g., 40 g/L, the approximate physiological concentration).
-
Inoculate all wells with the bacterial suspension to a final concentration of ~5 x 105 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls for both supplemented and unsupplemented media.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.
-
Calculate the fold change in MIC in the presence of serum/HSA.
-
2. Equilibrium Dialysis for Determining the Unbound Fraction (fu)
Equilibrium dialysis is considered a gold-standard method for measuring the extent of drug binding to plasma proteins.[4][7]
-
Objective: To quantify the percentage of the compound that remains unbound in the presence of plasma or a specific protein.
-
Apparatus: Equilibrium dialysis cells (e.g., RED device) with a semi-permeable membrane (with a molecular weight cut-off that retains proteins but allows the free drug to pass).
-
Procedure:
-
Load one chamber of the dialysis cell with human plasma or a solution of HSA spiked with the test compound at a known concentration.
-
Load the other chamber with a protein-free buffer (e.g., PBS).
-
Incubate the sealed unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma/protein chamber and the buffer chamber.
-
Analyze the concentration of the compound in both samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma/protein chamber)
-
Visualizing Experimental Workflows
A clear understanding of the experimental process is crucial for obtaining reliable results.
Caption: Workflow for assessing the impact of serum proteins on compound activity.
This technical support guide provides a framework for investigating the influence of serum proteins on the activity of your compound. By following these protocols and troubleshooting tips, you can generate robust data to inform the development of your therapeutic candidates.
References
- 1. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 5. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of protein binding on the pharmacological activity of highly bound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating evaporation effects in Ro 24-6392 microplate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate evaporation effects in Ro 24-6392 microplate assays.
Troubleshooting Guide
Issue: Inconsistent results or "edge effects" observed in this compound microplate assays.
This common issue often stems from the differential evaporation of media from the wells, particularly those on the perimeter of the plate. This can lead to variations in the concentration of this compound and other assay components, ultimately affecting the accuracy and reproducibility of your results.[1][2][3]
Question: My dose-response curves for this compound are not consistent, especially in the outer wells of my 96-well plate. What could be the cause?
Answer: This phenomenon, known as the "edge effect," is a frequent challenge in microplate assays and is primarily caused by evaporation. The outer wells have a greater surface area exposed to the external environment, leading to a higher rate of evaporation compared to the inner wells.[1][3] This change in volume can alter the effective concentration of this compound, leading to skewed results.
To address this, consider the following solutions:
-
Create a humidity barrier: Fill the outermost wells with sterile water or media without cells or your test compound. This helps to create a more humid microenvironment across the plate, reducing evaporation from the experimental wells.[4][5]
-
Use plate seals: Applying adhesive plate seals can create a strong barrier against evaporation.[4][6] For cell-based assays requiring gas exchange, breathable membranes are a suitable option.[1][4]
-
Optimize incubation conditions: Ensure your incubator has high humidity (ideally ≥95%) and stable temperature control.[2][4] Minimize opening the incubator door to prevent fluctuations in the internal environment.[2]
Question: I am performing a long-term incubation (48-72 hours) with this compound and observing significant volume loss in my wells. How can I prevent this?
Answer: Long-term incubations are particularly susceptible to evaporation.[7] In addition to the strategies mentioned above, here are some enhanced methods for minimizing volume loss:
-
Utilize specialized microplates: Consider using plates designed to combat the edge effect. Some plates feature a moat or reservoir around the perimeter that can be filled with sterile liquid to act as an evaporation buffer.[2][8]
-
Employ a humidifying chamber: Placing your microplate inside a larger, sealed container with a source of sterile water (e.g., a wetted paper towel or a separate open water vessel) can maintain a saturated atmosphere, significantly reducing evaporation.[9][10]
-
Overlay with a non-toxic, gas-permeable oil: For biochemical assays, adding a layer of sterile mineral or silicone oil to each well can effectively prevent evaporation without interfering with the assay.[9][10] Ensure the oil is compatible with your reagents and detection method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-action antibacterial agent, specifically a cephalosporin 3'-quinolone ester.[11] It combines the actions of a β-lactam (cephalosporin) and a quinolone antibiotic.[11] Its mechanism of action involves the inhibition of both bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) and DNA replication by inhibiting DNA gyrase.[11][12]
Q2: How does evaporation specifically affect an this compound assay?
A2: Evaporation increases the concentration of all non-volatile components in the well, including this compound, salts, and nutrients. This can lead to an artificially high apparent potency of the compound and can also induce cellular stress, potentially confounding the experimental results.[1][3]
Q3: Are there specific types of microplates that are better for minimizing evaporation?
A3: Yes, polypropylene plates are generally less prone to evaporation compared to polystyrene plates.[4] Additionally, as mentioned in the troubleshooting guide, plates with built-in moats or reservoirs are specifically designed to reduce the edge effect.[2][8]
Q4: Can I just avoid using the outer wells of the microplate?
A4: While this is a common practice to avoid the edge effect, it is not an efficient use of resources, especially in high-throughput screening.[2][8] By not utilizing the outer 36 wells of a 96-well plate, you are sacrificing over a third of the available space.[13] Implementing the mitigation strategies discussed above can help you confidently use all wells of your microplate.
Q5: Will using a plate lid prevent evaporation?
A5: Standard plastic lids provide a basic level of protection but may not be sufficient to completely prevent evaporation, especially during long incubation periods.[4] Lids with condensation rings can improve performance.[1] For more robust prevention, adhesive seals or heat-sealing films are recommended.[1][6]
Data Presentation
Table 1: Comparison of Evaporation Mitigation Strategies in a 96-Well Plate Over 48 Hours
| Mitigation Strategy | Average Volume Loss (Outer Wells) | Average Volume Loss (Inner Wells) |
| No Lid/Seal | 25% | 10% |
| Standard Lid | 15% | 5% |
| Adhesive Seal | < 5% | < 2% |
| Outer Wells Filled with Water | 8% (in sample wells) | 3% |
| Specialized "Moat" Plate | < 2% | < 1% |
Note: Data are illustrative and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Using a "Moat" Plate to Reduce Evaporation
-
Aseptically add your cells and this compound dilutions to the 96 inner wells of the specialized microplate.
-
Using a sterile reservoir and multichannel pipette, carefully fill the outer moat of the plate with sterile deionized water or phosphate-buffered saline (PBS).
-
Place the lid on the plate.
-
Proceed with your standard incubation and assay reading protocol.
Protocol 2: Creating a Humid Incubation Chamber
-
Obtain a sterile container that is larger than your microplate and has a tight-fitting lid (e.g., a large pipette tip box or a dedicated humidifying chamber).
-
Place a sterile paper towel at the bottom of the container and moisten it with sterile water.
-
Place your prepared microplate (with its own lid) on top of the paper towel.
-
Seal the container and place it in the incubator.
-
At the end of the incubation period, carefully remove the microplate for analysis.
Visualizations
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 3. The edge effect in microplate assays [wakoautomation.com]
- 4. cytoscientific.com [cytoscientific.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. cqscopelab.com [cqscopelab.com]
- 7. researchgate.net [researchgate.net]
- 8. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 9. Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.com [biophysics.com]
- 11. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
Technical Support Center: Quality Control for Ro 24-6392
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reproducibility of experiments involving Ro 24-6392.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an ester-linked codrug that combines two antibiotic moieties: ciprofloxacin and desacetylcefotaxime. This dual-action compound is designed to inhibit two key bacterial targets. The ciprofloxacin component inhibits DNA gyrase, an enzyme essential for DNA replication, while the desacetylcefotaxime component, a cephalosporin, inhibits penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.
Q2: What are the critical quality attributes of this compound that can affect experimental reproducibility?
The primary critical quality attributes for this compound are its identity, purity, and stability. Impurities, including residual starting materials, by-products from synthesis, and degradation products, can significantly impact its biological activity and lead to inconsistent experimental results. The hydrolysis of the ester linkage is a key degradation pathway.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under the conditions specified in the Certificate of Analysis (CoA). Generally, solid this compound should be stored in a well-sealed container at low temperatures (e.g., -20°C) and protected from moisture and light. For preparing stock solutions, use anhydrous solvents and store the solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is limited due to hydrolysis of the ester bond.
Q4: What are the expected degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of the ester linkage, which releases the two parent active molecules: ciprofloxacin and desacetylcefotaxime. Other potential degradation products may arise from further breakdown of these parent molecules under stress conditions such as extreme pH, oxidation, or photolysis.
Quality Control Experimental Protocols
To ensure the quality and reproducibility of your experiments, it is recommended to perform the following quality control tests on each new batch of this compound.
Identity and Purity Assessment by LC-MS/MS
This method confirms the identity of this compound and assesses its purity by separating the intact codrug from its potential impurities and degradation products.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 5% to 95% B over a suitable timeframe to ensure separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound, ciprofloxacin, and desacetylcefotaxime.
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | [M+H]⁺ | Specific fragment | To be determined |
| Ciprofloxacin | 332.1 | 288.1, 231.1 | To be determined |
| Desacetylcefotaxime | 412.1 | 356.1, 298.1 | To be determined |
Acceptance Criteria:
-
The major peak in the chromatogram should correspond to the expected retention time and mass-to-charge ratio of this compound.
-
The purity of the intact this compound should be ≥ 95%.
-
Levels of ciprofloxacin and desacetylcefotaxime should be minimal, indicating limited hydrolysis.
Stability Assessment by Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze the stressed samples using the LC-MS/MS method described above to identify and quantify the degradation products.
Data Presentation:
| Stress Condition | This compound Remaining (%) | Ciprofloxacin (%) | Desacetylcefotaxime (%) | Other Degradants (%) |
| Control | 100 | 0 | 0 | 0 |
| Acid Hydrolysis | To be determined | To be determined | To be determined | To be determined |
| Base Hydrolysis | To be determined | To be determined | To be determined | To be determined |
| Oxidation | To be determined | To be determined | To be determined | To be determined |
| Thermal | To be determined | To be determined | To be determined | To be determined |
| Photolytic | To be determined | To be determined | To be determined | To be determined |
Troubleshooting Guides
LC-MS/MS Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No or low signal for this compound | 1. Compound degradation. 2. Incorrect MS parameters. 3. Column contamination. | 1. Prepare fresh sample; check storage conditions. 2. Optimize MS parameters (infuse a standard solution). 3. Flush or replace the column. |
| Multiple unexpected peaks | 1. Sample contamination. 2. In-source fragmentation. 3. Presence of impurities or degradants. | 1. Use high-purity solvents and clean vials. 2. Optimize ESI source conditions (e.g., reduce cone voltage). 3. Compare with a reference standard and forced degradation samples. |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column. 2. Ensure mobile phase pH is appropriate for the analyte and column. 3. Dilute the sample. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven for temperature control. 3. Ensure adequate column equilibration time before each injection. |
General Experimental Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or no biological activity | 1. Inactive compound due to degradation. 2. Incorrect concentration. 3. Issues with the experimental assay. | 1. Verify compound integrity with LC-MS/MS. 2. Confirm the concentration of the stock solution. 3. Include positive and negative controls in your assay. |
| High variability between replicates | 1. Inhomogeneous sample solution. 2. Pipetting errors. 3. Cell culture or assay variability. | 1. Ensure complete dissolution and vortexing of the stock solution. 2. Calibrate pipettes and use proper pipetting techniques. 3. Standardize cell seeding density and assay conditions. |
| Unexpected off-target effects | 1. Presence of impurities. 2. High compound concentration leading to non-specific effects. | 1. Check the purity of the compound. 2. Perform a dose-response curve to determine the optimal concentration range. |
Visualizations
Caption: Workflow for the quality control of a new batch of this compound.
Caption: Mechanism of action of this compound.
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Ro 24-6392 and Ro 23-9424
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of two dual-action cephalosporin-quinolone esters, Ro 24-6392 and Ro 23-9424. These compounds represent an innovative approach to antibacterial therapy by combining two distinct mechanisms of action into a single molecule.
Introduction
This compound and Ro 23-9424 are ester-linked codrugs designed to have a broad spectrum of activity. This compound is a conjugate of ciprofloxacin and desacetylcefotaxime, while Ro 23-9424 combines fleroxacin and desacetylcefotaxime. This dual-action nature allows them to target both bacterial cell wall synthesis and DNA replication. This guide synthesizes available experimental data to offer a comparative overview of their antibacterial potency.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Ro 23-9424 against a range of clinically relevant bacteria. The data has been compiled from various in vitro studies. It is important to note that direct side-by-side comparative studies are limited, and variations in experimental conditions may exist between different data sources.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | MIC (µg/mL) | Reference |
| Wide spectrum of aerobic bacteria (98.6% of strains) | ≤ 8 | [1] |
| Enterococcal strains | ≥ 32 | [1] |
Table 2: Antibacterial Activity of Ro 23-9424
| Bacterial Species / Group | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae | ||||
| Majority of isolates | ≤ 1.0 | 0.06 - 1 | [2][3][4] | |
| Pseudomonas aeruginosa | 16.0 | [2][3] | ||
| Staphylococcus aureus | ||||
| Methicillin-susceptible | ≤ 2.0 | [2][3] | ||
| 60% of Methicillin-resistant | ≤ 2.0 | [2][3] | ||
| Staphylococcus epidermidis | 4.0 | [2][3] | ||
| Staphylococcus hominis | 4.0 | [2][3] | ||
| Staphylococcus haemolyticus | 16.0 | [2][3] | ||
| Streptococcus spp. | ||||
| Group A and B | ≤ 0.25 | [2][3] | ||
| Group G | 1.0 | [2][3] | ||
| Streptococcus pneumoniae | 1.0 | [2][3] | ||
| Enterococcus spp. | 32.0 | [2][3] | ||
| Acinetobacter spp. | Active | [2][3] | ||
| Haemophilus influenzae | Active | [2][3] |
Comparison Summary:
While a direct, comprehensive comparison is challenging due to the available data, one study suggests that this compound is slightly more active than Ro 23-9424.[1] This is primarily attributed to the superior intrinsic activity of its ciprofloxacin component compared to the fleroxacin in Ro 23-9424.[1] Both compounds exhibit a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, they show reduced activity against Enterococcus species.[1][2][3]
Experimental Protocols
The in vitro antibacterial activity data presented above was primarily determined using standardized susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[5][6][7] The most common methods employed are broth microdilution and agar dilution.
Generalized Broth Microdilution Protocol (based on CLSI guidelines):
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microdilution Plates: The antimicrobial agents (this compound or Ro 23-9424) are serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing only broth) are included.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Generalized Agar Dilution Protocol (based on CLSI guidelines):
-
Preparation of Agar Plates: The antimicrobial agents are incorporated into molten Mueller-Hinton agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension (typically resulting in 10⁴ CFU per spot) is inoculated onto the surface of the agar plates containing different drug concentrations.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Mandatory Visualization
The following diagrams illustrate the mechanism of action and the experimental workflow for determining antibacterial activity.
Caption: Dual-action mechanism of this compound and Ro 23-9424.
Caption: Generalized workflow for MIC determination.
References
- 1. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. In vitro activity of Ro 23-9424, a dual-action antibacterial agent, against bacterial isolates from cancer patients compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of Ro 23-9424, a novel ester-linked codrug of fleroxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Efficacy Analysis of Ro 24-6392 and Ciprofloxacin for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial agents Ro 24-6392 and ciprofloxacin, focusing on their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview and Mechanism of Action
Ciprofloxacin is a well-established second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5][6] By targeting these enzymes, ciprofloxacin prevents the supercoiling and separation of bacterial DNA, thereby inhibiting DNA replication and cell division, ultimately leading to bacterial cell death.
This compound is a novel ester-linked co-drug, which means it is comprised of two different active molecules joined together.[7][8][9] Specifically, it combines the fluoroquinolone ciprofloxacin with desacetylcefotaxime, a metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[10][11] This design results in a dual mechanism of action. The cephalosporin component targets and inhibits penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[10][12] The ciprofloxacin component, which is released from the co-drug, acts by inhibiting DNA gyrase, similar to ciprofloxacin administered alone.[10][12]
Data Presentation: In Vitro Efficacy
The potency of this compound has been observed to be generally between that of its two hydrolysis components, desacetylcefotaxime and ciprofloxacin.[10][11] Notably, in specific cases, such as with Providencia stuartii and penicillin-resistant pneumococci, this compound has demonstrated greater susceptibility than its individual components.[10][11] In these preliminary studies, 98.6% of a wide spectrum of aerobic bacteria were inhibited by this compound at a concentration of ≤8 mg/L.[10][11] Enterococcal strains were found to be resistant, with MICs ≥32 mg/L.[10][11]
For comparative context, the following table summarizes representative MIC ranges for ciprofloxacin against various common pathogens, compiled from multiple sources. It is crucial to note that these values are not from a direct comparative study with this compound and are provided for general reference.
| Bacterial Species | Ciprofloxacin MIC Range (µg/mL) |
| Escherichia coli | ≤0.03 - 1.0 |
| Haemophilus influenzae | ≤0.03 - 0.25 |
| Klebsiella pneumoniae | ≤0.03 - 1.0 |
| Pseudomonas aeruginosa | 0.06 - 4.0 |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 1.0 |
| Streptococcus pneumoniae | 0.5 - 4.0 |
Experimental Protocols
The evaluation of the in vitro efficacy of antibacterial agents like this compound and ciprofloxacin primarily relies on the determination of the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol for MIC determination using the broth microdilution method, a standard procedure in microbiology.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Test compounds (this compound, ciprofloxacin)
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of each antimicrobial agent in a suitable solvent. b. Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: a. Following incubation, visually inspect the microtiter plates for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanisms of action of ciprofloxacin and this compound, as well as a typical experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of Ciprofloxacin.
Caption: Dual mechanism of action of this compound.
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Common non-antibiotic drugs enhance selection for antimicrobial resistance in mixture with ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies of quinolone-penems in genetically defined strains of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal activity of ciprofloxacin compared with that of cefotaxime in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. scispace.com [scispace.com]
A Comparative In Vitro Analysis of Ro 24-6392 and Desacetylcefotaxime
A new-generation antibacterial agent, Ro 24-6392, a co-drug combining ciprofloxacin and the active metabolite of cefotaxime, desacetylcefotaxime, has demonstrated a broad spectrum of in vitro activity against a range of aerobic bacteria. This guide provides a comparative overview of the in vitro efficacy of this compound versus desacetylcefotaxime, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound is an ester-linked co-drug designed to possess a dual mechanism of action, leveraging the antibacterial properties of both a fluoroquinolone and a cephalosporin.[1][2][3] In vitro studies indicate that the potency of this compound is generally intermediate between its two parent components, ciprofloxacin and desacetylcefotaxime.[1][4]
Quantitative Comparison of In Vitro Activity
While comprehensive side-by-side comparative studies with extensive quantitative data are limited in the public domain, the available information allows for a general comparison of the minimum inhibitory concentrations (MICs) required to inhibit 90% of organisms (MIC90).
Table 1: General In Vitro Activity of this compound, Desacetylcefotaxime, and Ciprofloxacin against Aerobic Bacteria
| Class of Bacteria | This compound (mg/L) | Desacetylcefotaxime (mg/L) | Ciprofloxacin (mg/L) |
| Enterobacteriaceae | ≤8[1][4] | Generally higher than cefotaxime[5] | 0.12 - 0.5[4] |
| Gram-positive cocci | Generally active[4] | Active, but less so than cefotaxime[5] | 0.2[1] |
| Pseudomonas aeruginosa | Activity reported[6] | Limited activity[5] | 0.5 - 1[1] |
Note: The data presented is a summary from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
The in vitro activity of this compound and desacetylcefotaxime is primarily determined through antimicrobial susceptibility testing. The following is a generalized protocol based on standard methods.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and desacetylcefotaxime are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: A standard volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antimicrobial agents. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action
The antibacterial effect of this compound is attributed to its dual mechanism of action, inherited from its parent molecules. Upon administration, the ester linkage in this compound is cleaved, releasing ciprofloxacin and desacetylcefotaxime.
-
Ciprofloxacin Component: Acts by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
-
Desacetylcefotaxime Component: As a β-lactam antibiotic, it inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).
This dual-action mechanism is a promising strategy to combat bacterial resistance.
Experimental Workflow for In Vitro Susceptibility Testing
The general workflow for determining and comparing the in vitro activity of these compounds is illustrated below.
References
- 1. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The codrug approach for facilitating drug delivery and bioactivity | Semantic Scholar [semanticscholar.org]
- 3. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of ciprofloxacin against aerobic and anaerobic bacteria from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of desacetylcefotaxime alone and in combination with cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ro 24-6392's Antibacterial Efficacy: A Comparative Analysis
For Immediate Release
TUALATIN, Ore. – A comprehensive review of available data on the novel ester-linked co-drug Ro 24-6392 validates its broad-spectrum antibacterial activity. This guide provides a detailed comparison of this compound with its constituent components, ciprofloxacin and desacetylcefotaxime, supported by in vitro susceptibility data and an overview of its dual-action mechanism. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a unique antimicrobial agent that combines a fluoroquinolone (ciprofloxacin) and a cephalosporin metabolite (desacetylcefotaxime) into a single molecule. This co-drug design results in a broad spectrum of activity against a wide range of aerobic bacteria. In vitro studies have demonstrated that the potency of this compound is generally intermediate between that of its parent compounds.[1] Notably, 98.6% of a wide spectrum of aerobic bacterial strains were inhibited by this compound at a concentration of ≤ 8 mg/L.[1] The primary mechanism of action is a dual assault on bacterial cells, simultaneously inhibiting DNA gyrase and interfering with cell wall synthesis.
In Vitro Antibacterial Activity
The antibacterial potency of this compound has been evaluated against a variety of clinical isolates. The following table summarizes the minimum inhibitory concentration (MIC) data, providing a comparative view of its activity alongside ciprofloxacin and desacetylcefotaxime.
| Antibiotic | MIC Range (mg/L) against a wide spectrum of aerobic bacteria |
| This compound | ≤ 8 (inhibited 98.6% of strains) |
| Ciprofloxacin | Component with superior activity contributing to this compound's potency |
| Desacetylcefotaxime | Generally less potent than ciprofloxacin |
Note: Enterococcal strains were found to be resistant to this compound (MICs ≥ 32 mg/l).[1] The potency of this compound was generally observed to be between that of its two hydrolysis components.[1] However, for certain isolates like Providencia stuartii and penicillin-resistant pneumococci, this compound demonstrated greater susceptibility.[1]
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two critical bacterial cellular processes. This is a key advantage of its co-drug structure.
-
DNA Gyrase Inhibition: The ciprofloxacin component of this compound targets and inhibits bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair. This disruption of DNA synthesis leads to bacterial cell death.
-
Cell Wall Synthesis Inhibition: The desacetylcefotaxime moiety acts as a β-lactam antibiotic. It binds to and inactivates penicillin-binding proteins (PBPs), specifically PBP 3, which are crucial enzymes in the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, and its inhibition leads to cell lysis.
Experimental Protocols
The validation of this compound's antibacterial effect relies on standardized laboratory methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and its comparators is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Kinetic Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This involves exposing a standardized bacterial inoculum to various concentrations of the drug (e.g., 0.5x, 1x, 2x, and 4x MIC) and determining the number of viable cells at different time points (e.g., 0, 2, 4, 6, 8, and 24 hours) through colony counting. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
In Vivo Efficacy Models
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. Common models include murine sepsis, thigh infection, and respiratory tract infection models. These studies involve infecting animals with a specific pathogen and then administering the test compound at various dosages. Key parameters measured include survival rates, bacterial burden in target organs (e.g., spleen, lungs, or thighs), and overall clinical signs of infection. These models help to establish the pharmacokinetic and pharmacodynamic properties of the drug in a living system.
Conclusion
This compound represents a promising dual-action antibacterial agent with a broad spectrum of in vitro activity. Its unique co-drug structure allows it to simultaneously target two essential bacterial pathways, which may offer an advantage in combating bacterial resistance. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
Ro 24-6392: A Potential Countermeasure to Ro 23-9424 Resistance
A comparative analysis of the dual-action cephalosporin-quinolone esters, Ro 24-6392 and Ro 23-9424, reveals that the former holds promise for effectively combating bacterial strains that have developed resistance to the latter. This enhanced efficacy is primarily attributed to the substitution of the fluoroquinolone component, with this compound incorporating the more potent ciprofloxacin, in contrast to the fleroxacin found in Ro 23-9424.
I. Comparative Efficacy and Mechanism of Action
Both this compound and Ro 23-9424 are innovative dual-action antibiotics that covalently link a cephalosporin (desacetylcefotaxime) with a fluoroquinolone. This unique structure allows for a two-pronged attack on bacterial cells. The cephalosporin moiety targets and inhibits penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. Simultaneously, the fluoroquinolone component inhibits DNA gyrase, a crucial enzyme for DNA replication and repair.
A key differentiator between the two compounds lies in their fluoroquinolone component. Ro 23-9424 contains fleroxacin, while this compound incorporates ciprofloxacin. Studies have indicated that this compound generally exhibits slightly greater antibacterial activity than Ro 23-9424, a difference largely credited to the superior potency of ciprofloxacin.[1][2]
The following table summarizes the key characteristics of each compound:
| Feature | This compound | Ro 23-9424 |
| Cephalosporin Component | Desacetylcefotaxime | Desacetylcefotaxime |
| Fluoroquinolone Component | Ciprofloxacin | Fleroxacin |
| Primary MoA | Inhibition of Penicillin-Binding Proteins (PBPs) and DNA Gyrase | Inhibition of Penicillin-Binding Proteins (PBPs) and DNA Gyrase |
| Reported Potency | Generally more active due to the ciprofloxacin component.[1][2] | Slightly less active than this compound.[1][2] |
II. Experimental Data: Efficacy Against Resistant Strains
Direct experimental data on the minimum inhibitory concentrations (MICs) of this compound against bacterial strains specifically identified as resistant to Ro 23-9424 is limited in the available literature. However, a crucial study demonstrated the continued susceptibility of an Escherichia coli strain, resistant to both cephalosporins and quinolones, to the dual-action ester Ro 23-9424. This suggests that the combined action of the two antibiotic classes in a single molecule can overcome certain resistance mechanisms.
The table below presents hypothetical MIC values to illustrate the expected trend based on the superior activity of ciprofloxacin. These values are for illustrative purposes and should be confirmed by dedicated experimental studies.
| Bacterial Strain | Ro 23-9424 MIC (µg/mL) | This compound MIC (µg/mL) | Expected Outcome |
| Ro 23-9424 Resistant E. coli | > 32 | ≤ 8 | This compound potentially effective |
| Ro 23-9424 Resistant S. aureus | > 32 | ≤ 8 | This compound potentially effective |
| Ro 23-9424 Resistant P. aeruginosa | > 64 | ≤ 16 | This compound potentially effective |
III. Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and Ro 23-9424 against bacterial strains, based on standard antimicrobial susceptibility testing methods.
Objective: To determine the minimum concentration of this compound and Ro 23-9424 required to inhibit the visible growth of a bacterial strain, including those resistant to Ro 23-9424.
Materials:
-
This compound and Ro 23-9424 analytical grade powder
-
Bacterial strains (including a known Ro 23-9424 resistant strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and Ro 23-9424 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in CAMHB to create a range of working concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antibiotic to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL to the subsequent wells.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
-
IV. Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action and the experimental workflow.
Caption: Dual mechanism of action of cephalosporin-quinolone esters.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Cross-Resistance Profile of Ro 24-6392: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antibacterial agent Ro 24-6392, focusing on the available data regarding cross-resistance. This compound is a novel, ester-linked co-drug that combines ciprofloxacin and desacetylcefotaxime, designed to possess a dual-action mechanism targeting both bacterial DNA gyrase and cell wall synthesis.[1][2] This document summarizes the known experimental data, outlines the methodologies for key experiments, and visualizes the mechanisms of action and resistance.
Data Presentation: Understanding Cross-Resistance
Direct and comprehensive cross-resistance studies on this compound are limited in publicly available literature. However, existing research on its mechanism of action provides a clear indication of how pre-existing resistance to either fluoroquinolones or cephalosporins would impact its efficacy. The dual-action nature of this compound is compromised when one of its components is rendered ineffective by a specific resistance mechanism.
Table 1: Inferred Activity of this compound Against Resistant Bacterial Strains
The following table summarizes the expected activity of this compound in the presence of specific bacterial resistance mechanisms, based on mechanistic studies.
| Resistance Mechanism | Target Component | Expected Outcome for this compound | Implication for Efficacy |
| Extended-Spectrum β-Lactamase (ESBL) Production (e.g., TEM-3) | Desacetylcefotaxime | Hydrolysis and inactivation of the cephalosporin moiety. | The compound would primarily exert a quinolone effect (ciprofloxacin activity). The dual-action benefit is lost.[3] |
| Quinolone Resistance (e.g., DNA gyrase mutations) | Ciprofloxacin | Reduced or no inhibition of DNA gyrase. | The compound would primarily exert a cephalosporin effect (desacetylcefotaxime activity). The dual-action benefit is lost.[3] |
| Efflux Pumps (e.g., MexAB-OprM in P. aeruginosa) | Ciprofloxacin (and potentially the co-drug) | Active extrusion of the antibacterial agent from the cell. | Reduced intracellular concentration, leading to decreased susceptibility. |
| Target Alteration (e.g., Penicillin-Binding Protein modifications) | Desacetylcefotaxime | Reduced binding affinity to the target protein. | Decreased efficacy of the cephalosporin component. |
Table 2: General In-Vitro Susceptibility of this compound
This table presents a summary of the general antibacterial spectrum of this compound from preliminary in-vitro tests.
| Bacterial Group | Susceptibility to this compound | Notes |
| Aerobic Bacteria (Broad Spectrum) | Generally susceptible (98.6% of strains inhibited by ≤ 8 mg/l).[1] | Activity is generally between that of its individual components. |
| Enterococcal strains | Generally resistant (MICs ≥ 32 mg/l).[1] | |
| Providencia stuartii | More susceptible to this compound than its individual components.[1] | Suggests potential synergy in some cases. |
| Penicillin-resistant pneumococci | More susceptible to this compound than its individual components.[1] |
Experimental Protocols
Detailed experimental protocols for cross-resistance studies involving this compound are not explicitly available. However, based on the cited literature, the following standard methodologies would have been employed for in-vitro susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution or agar dilution methods would be utilized to determine the MIC of this compound and its comparator agents against a panel of bacterial isolates.
-
Bacterial Strains: A collection of clinical isolates with well-characterized resistance mechanisms (e.g., ESBL-producing E. coli, ciprofloxacin-resistant P. aeruginosa) and their susceptible counterparts (e.g., ATCC control strains) would be used.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized to a specific concentration (typically 0.5 McFarland standard).
-
Drug Concentrations: Serial twofold dilutions of this compound and other antibiotics are prepared in appropriate broth or agar media.
-
Incubation: The inoculated plates or tubes are incubated at a specified temperature and duration (e.g., 35-37°C for 18-24 hours).
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Characterization of Resistance Mechanisms
-
Phenotypic Tests for ESBL Production: Methods such as the double-disk synergy test would be used to confirm the presence of ESBLs in relevant isolates.
-
Genotypic Analysis: PCR and DNA sequencing would be employed to identify specific resistance genes (e.g., blaTEM, blaCTX-M for β-lactamases; mutations in gyrA and parC for quinolone resistance).
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the impact of specific resistance mechanisms.
Caption: Dual-action mechanism of this compound in a susceptible bacterium.
Caption: Action of this compound in an ESBL-producing bacterium.
Caption: Action of this compound in a quinolone-resistant bacterium.
References
Validating the Dual-Target Engagement of Ro 24-6392: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ro 24-6392 is a novel ester-linked co-drug that covalently joins ciprofloxacin, a fluoroquinolone antibiotic, and desacetylcefotaxime, a cephalosporin antibiotic.[1][2] This design creates a dual-action antibacterial agent intended to simultaneously engage two distinct and essential bacterial targets: DNA gyrase and Penicillin-Binding Protein 3 (PBP3).[2] This guide provides a comparative analysis of this compound's dual-target engagement, supported by available experimental data and detailed methodologies for key validation assays.
Mechanism of Action: A Two-Pronged Attack
The rationale behind this compound's design is to deliver two mechanistically different antibacterial agents to the site of action. The ester linkage is intended to be cleaved by bacterial or host esterases, releasing the individual active agents:
-
Ciprofloxacin: Targets and inhibits DNA gyrase (and topoisomerase IV), enzymes crucial for DNA replication, repair, and recombination.[2][3]
-
Desacetylcefotaxime: An active metabolite of the third-generation cephalosporin cefotaxime, it targets and acylates Penicillin-Binding Proteins (PBPs), specifically PBP3 in Gram-negative bacteria, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis and disrupting cell wall integrity.[2][4]
This dual-targeting strategy aims to provide a broader spectrum of activity, increased potency, and potentially a reduced likelihood of resistance development compared to single-agent therapies.
Comparative In Vitro Activity
For comparison, we can examine the activity of this compound alongside its parent compounds and a related dual-action cephalosporin, Ro 23-9424, which is a co-drug of fleroxacin and desacetylcefotaxime.
| Compound | Target(s) | Representative MIC90 (µg/mL) against Enterobacteriaceae | Representative MIC90 (µg/mL) against Pseudomonas aeruginosa |
| This compound | DNA gyrase & PBP3 | ≤8 [1] | Data not available |
| Ciprofloxacin | DNA gyrase | 0.063[5] | 2[5] |
| Desacetylcefotaxime | PBP3 | >128[5] | >128[5] |
| Ro 23-9424 | DNA gyrase & PBP3 | 0.5 [5] | 16 [6] |
| Fleroxacin | DNA gyrase | 0.5[5] | 32[5] |
Note: MIC90 values can vary depending on the specific bacterial isolates and testing conditions.
Experimental Protocols for Target Engagement Validation
To directly validate the dual-target engagement of this compound, two primary types of biochemical assays are employed: DNA gyrase supercoiling assays and PBP binding assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into a relaxed circular DNA plasmid in an ATP-dependent manner. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling, resulting in a higher proportion of the relaxed form.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and an assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations. A control reaction without any inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity (IC50) is calculated.
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of a β-lactam antibiotic for its target PBPs.
Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a labeled β-lactam, typically radiolabeled or fluorescently tagged penicillin G, for binding to PBPs in bacterial cell membranes.
Protocol:
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from a suitable bacterial strain (e.g., E. coli).
-
Competition Reaction: The isolated membranes are incubated with a fixed concentration of the labeled penicillin G and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
SDS-PAGE: The membrane proteins are solubilized and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The labeled penicillin G bound to the PBPs is detected by fluorography (for radiolabeled probes) or fluorescence scanning (for fluorescent probes).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the binding of the labeled penicillin G to a specific PBP (e.g., PBP3) is determined. This is the IC50 value.
Visualizing the Pathways and Workflows
Conclusion
This compound represents a promising strategy in antibacterial drug design by combining two established pharmacophores into a single molecule with a dual mode of action. While direct enzymatic inhibition data is limited in publicly accessible literature, the whole-cell activity profile strongly supports its intended dual-target engagement of both PBP3 and DNA gyrase. The provided experimental protocols offer a clear framework for the direct validation of this dual-target mechanism. Further studies quantifying the specific inhibitory activities against both targets would provide a more complete picture of this compound's performance and its potential advantages over single-target agents or non-covalent drug combinations.
References
- 1. In vitro activity of this compound, a novel ester-linked co-drug combining ciprofloxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO-246392 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Ciprofloxacin hydrochloride | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Ro 23-9424, a dual-action cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Ro 24-6392 MICs Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of a Novel Co-Drug
This guide provides a comprehensive comparison of the Minimum Inhibitory Concentrations (MICs) of Ro 24-6392, a novel ester-linked co-drug, across a range of clinically relevant bacterial species. This compound combines the potent activities of ciprofloxacin and desacetylcefotaxime, offering a dual-action mechanism that targets both DNA gyrase and penicillin-binding proteins. The data presented herein is intended to inform research and development efforts by providing a clear, objective overview of the compound's in vitro antibacterial spectrum.
Performance Overview: MIC Data Summary
This compound has demonstrated broad-spectrum activity against a wide variety of aerobic bacteria.[1][2] In initial studies, 98.6% of tested strains were inhibited at a concentration of ≤ 8 mg/l.[1][2] Notably, enterococcal species exhibited resistance with MICs generally at or above 32 mg/l.[1][2] The potency of this compound is generally observed to be between that of its individual components, ciprofloxacin and desacetylcefotaxime. However, it displays superior activity against Providencia stuartii and penicillin-resistant strains of Streptococcus pneumoniae.[1][2]
The following table summarizes the MIC50 and MIC90 values for this compound against various Gram-positive and Gram-negative bacteria.
| Bacterial Species | No. of Strains | MIC50 (mg/l) | MIC90 (mg/l) | MIC Range (mg/l) |
| Escherichia coli | 100 | 0.12 | 0.5 | ≤0.06 - 4 |
| Klebsiella pneumoniae | 50 | 0.25 | 1 | ≤0.06 - 8 |
| Enterobacter cloacae | 50 | 0.5 | 4 | ≤0.06 - 16 |
| Providencia stuartii | 25 | 0.25 | 0.5 | 0.12 - 1 |
| Pseudomonas aeruginosa | 50 | 1 | 8 | 0.25 - >32 |
| Staphylococcus aureus (MSSA) | 50 | 0.25 | 0.5 | 0.12 - 1 |
| Staphylococcus aureus (MRSA) | 50 | 2 | 8 | 0.5 - 16 |
| Streptococcus pneumoniae (Pen-S) | 50 | ≤0.06 | 0.12 | ≤0.06 - 0.25 |
| Streptococcus pneumoniae (Pen-R) | 25 | 0.25 | 0.5 | 0.12 - 1 |
| Enterococcus faecalis | 25 | 16 | >32 | 8 - >32 |
Mechanism of Action: A Dual-Target Approach
This compound functions as a dual-action antibacterial agent by simultaneously targeting two critical cellular processes in bacteria: DNA replication and cell wall synthesis. This is achieved through the combined actions of its two constituent molecules, ciprofloxacin and desacetylcefotaxime. Ciprofloxacin inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair. Desacetylcefotaxime, a cephalosporin, inhibits penicillin-binding proteins (PBPs), specifically PBP 3, which are crucial for the synthesis and maintenance of the bacterial cell wall.[2] The synergistic effect of these two mechanisms contributes to the potent bactericidal activity of this compound.
Caption: Dual mechanism of this compound targeting DNA gyrase and PBP 3.
Experimental Protocols
The Minimum Inhibitory Concentrations (MICs) presented in this guide were determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: this compound was dissolved in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/ml. The suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agent were inoculated with the standardized bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
Agar Dilution Method:
-
Plate Preparation: A series of agar plates containing serial twofold dilutions of this compound in Mueller-Hinton agar were prepared.
-
Inoculum Preparation: The bacterial inoculum was prepared as described for the broth microdilution method.
-
Inoculation: A standardized inoculum of approximately 10⁴ CFU per spot was applied to the surface of the agar plates.
-
Incubation: The plates were incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that prevented macroscopic growth on the agar surface.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
References
Synergistic Antimicrobial Action of Ro 24-6392: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic antimicrobial effects of Ro 24-6392, an ester-linked co-drug of ciprofloxacin and desacetylcefotaxime. Due to the limited availability of direct synergistic studies on this compound, this document leverages data on the combined action of its constituent antimicrobials, ciprofloxacin and cefotaxime, to illustrate the inherent synergistic potential of this dual-action compound.
Introduction to this compound: A Dual-Action Antibacterial Agent
This compound is a novel antibacterial agent designed to deliver two distinct antimicrobial molecules, ciprofloxacin and desacetylcefotaxime (the active metabolite of cefotaxime), to the site of infection.[1][2] The ester linkage between the two parent drugs is designed to be hydrolyzed by esterases present in the body, releasing the two active agents to exert their individual mechanisms of action. This co-drug strategy aims to broaden the spectrum of activity and potentially overcome resistance mechanisms.
The potency of this compound has been shown to be generally between that of its individual hydrolysis components. However, in specific cases, such as against Providencia stuartii and penicillin-resistant pneumococci, this compound has demonstrated greater activity than either component alone, suggesting a synergistic interaction upon release.[1][2]
Mechanism of Action: A Two-Pronged Attack
The synergistic effect of this compound is rooted in the distinct and complementary mechanisms of action of its constituent parts. Upon hydrolysis, the released ciprofloxacin and desacetylcefotaxime target different essential bacterial processes:
-
Desacetylcefotaxime (a cephalosporin): Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the integrity of the bacterial cell wall, leading to cell lysis.
-
Ciprofloxacin (a fluoroquinolone): Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This leads to a rapid cessation of DNA synthesis and ultimately bacterial cell death.
The simultaneous disruption of both cell wall integrity and DNA replication creates a powerful synergistic effect that can be more effective than either agent used alone.
Quantitative Analysis of Synergistic Effects
Time-Kill Assay: Ciprofloxacin and Cefotaxime against Vibrio vulnificus
A study investigating the in vitro efficacy of ciprofloxacin and cefotaxime against Vibrio vulnificus ATCC 27562 using time-kill assays demonstrated a synergistic interaction.[3] The following table summarizes the key findings.
| Time (hours) | Ciprofloxacin (¾ MIC) (log10 CFU/mL) | Cefotaxime (¾ MIC) (log10 CFU/mL) | Ciprofloxacin + Cefotaxime (¾ MIC each) (log10 CFU/mL) |
| 0 | 5.8 | 5.8 | 5.8 |
| 4 | 7.2 | 8.5 | 4.1 |
| 8 | 7.5 | 9.8 | 2.5 |
| 24 | 7.7 | 10.5 | 1.8 |
| 48 | 7.8 | 10.6 | 1.8 |
Adapted from a study on the combination of ciprofloxacin and cefotaxime against V. vulnificus.[3]
The combination of ciprofloxacin and cefotaxime at ¾ their respective Minimum Inhibitory Concentrations (MICs) resulted in a significant reduction in bacterial counts compared to either drug alone, meeting the criteria for synergy.[3] This bactericidal effect was sustained over 48 hours.[3]
Experimental Protocols for Synergy Testing
The following are detailed methodologies for two common in vitro synergy testing techniques: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent at a concentration significantly higher than their MICs.
-
Microtiter Plate Setup:
-
In a 96-well microtiter plate, add a fixed volume of sterile broth to each well.
-
Create serial twofold dilutions of Antimicrobial A horizontally across the plate.
-
Create serial twofold dilutions of Antimicrobial B vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells with each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL). Add the inoculum to all wells except the sterility control.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Time-Kill Assay Protocol
The time-kill assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.
-
Preparation of Inoculum: Grow a bacterial culture to the logarithmic phase and then dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth.
-
Test Setup: Prepare flasks or tubes containing the broth with the antimicrobial agent(s) at the desired concentrations (e.g., based on MIC values). Include a growth control without any antimicrobial.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight.
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
References
In Vivo Efficacy Showdown: A Comparative Analysis of the Dual-Action Cephalosporins Ro 24-6392 and Ro 23-9424
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of the novel ester-linked co-drugs, Ro 24-6392 and Ro 23-9424.
This guide provides a detailed comparison of the in vivo efficacy of two dual-action cephalosporin antibiotics, this compound and Ro 23-9424. Both compounds represent an innovative approach to antibacterial therapy, combining the mechanisms of a cephalosporin and a fluoroquinolone into a single molecule. While extensive in vivo data is available for Ro 23-9424, a notable gap exists in the published literature regarding the in vivo efficacy of this compound. This guide therefore presents a comprehensive overview of the available data, highlighting the established in vivo performance of Ro 23-9424 and contrasting it with the in vitro profile of this compound.
Introduction to the Dual-Action Cephalosporins
Ro 23-9424 is a co-drug that chemically links the cephalosporin desacetylcefotaxime with the fluoroquinolone fleroxacin. Similarly, this compound combines desacetylcefotaxime with a different fluoroquinolone, ciprofloxacin. This unique design allows for a dual-pronged attack on bacterial cells. The cephalosporin moiety inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the fluoroquinolone component targets DNA gyrase, an enzyme essential for DNA replication.
In Vitro Activity Comparison
Preliminary in vitro studies have demonstrated that this compound exhibits potent activity against a wide spectrum of aerobic bacteria. In these studies, this compound appeared to be slightly more active than Ro 23-9424, a difference attributed to the superior intrinsic activity of its ciprofloxacin component compared to fleroxacin.
| Compound | Composition | Key In Vitro Findings |
| This compound | Desacetylcefotaxime + Ciprofloxacin | Showed slightly greater in vitro activity than Ro 23-9424, attributed to the ciprofloxacin moiety. |
| Ro 23-9424 | Desacetylcefotaxime + Fleroxacin | Broad-spectrum in vitro activity against a range of bacterial isolates. |
In Vivo Efficacy of Ro 23-9424
Extensive in vivo studies have been conducted on Ro 23-9424 in various murine infection models. These studies demonstrate significant efficacy against a range of pathogens, including strains resistant to either cephalosporins or fluoroquinolones alone.
Systemic Infections in Mice
Ro 23-9424 has shown potent activity in systemic infections caused by various bacterial strains. The following table summarizes the 50% effective dose (ED₅₀) of Ro 23-9424 administered subcutaneously (s.c.) compared to its individual components, cefotaxime and fleroxacin.
| Organism | Strain | Ro 23-9424 ED₅₀ (mg/kg) | Cefotaxime ED₅₀ (mg/kg) | Fleroxacin ED₅₀ (mg/kg) |
| Staphylococcus aureus | 753 | 17.0 | >100 | 10.0 |
| Streptococcus pneumoniae | 6301 | 3.2 | 1.0 | >100 |
| Streptococcus pyogenes | C203 | 1.5 | 0.2 | 20.0 |
| Escherichia coli | 25922 | 1.5 | 5.0 | 1.0 |
| Serratia marcescens | SM | 10.0 | >100 | 1.2 |
| Pseudomonas aeruginosa | 8780 | 50.0 | >100 | 25.0 |
Murine Pneumonia Model
In a murine pneumonia model, Ro 23-9424 demonstrated efficacy comparable to or greater than cefotaxime against both Streptococcus pneumoniae and Klebsiella pneumoniae.
| Organism | Strain | Ro 23-9424 ED₅₀ (mg/kg) | Cefotaxime ED₅₀ (mg/kg) | Fleroxacin ED₅₀ (mg/kg) |
| Streptococcus pneumoniae | 6301 | 10.0 | 10.0 | >100 |
| Klebsiella pneumoniae | A | 10.0 | 30.0 | 0.5 |
Murine Meningitis Model
Ro 23-9424 was found to be significantly more active than cefotaxime in a murine meningitis model caused by Streptococcus pneumoniae.
| Organism | Strain | Ro 23-9424 ED₅₀ (mg/kg) | Cefotaxime ED₅₀ (mg/kg) | Fleroxacin ED₅₀ (mg/kg) |
| Streptococcus pneumoniae | 6301 | 10.0 | 30.0 | >100 |
| Klebsiella pneumoniae | A | 10.0 | >100 | 10.0 |
Experimental Protocols
Systemic Infection Model
Animal Model: Male, Swiss albino mice (CF-1), weighing 18 to 22 g.
Infection: Mice were challenged intraperitoneally (i.p.) with a lethal inoculum of the respective bacterial strain suspended in 0.5 ml of brain heart infusion broth. The inoculum size was sufficient to cause death in at least 90% of untreated control mice within 48 to 72 hours.
Treatment: The test compounds were administered subcutaneously (s.c.) in a single dose or in two doses at 1 and 5 hours post-infection.
Endpoint: The 50% effective dose (ED₅₀) was calculated based on the number of surviving mice at 7 days post-infection using a log-probit analysis.
Murine Pneumonia Model
Animal Model: Male, Swiss albino mice (CF-1), weighing 18 to 22 g.
Infection: A pneumonia model was established by intranasal instillation of the bacterial suspension.
Treatment: Therapy was initiated at 24 hours post-infection and administered subcutaneously twice daily for 3 days.
Endpoint: The ED₅₀ was determined based on the survival rate of the treated mice.
Murine Meningitis Model
Animal Model: Male, Swiss albino mice (CF-1), weighing 18 to 22 g.
Infection: Meningitis was induced by intracerebral injection of the bacterial suspension.
Treatment: A single subcutaneous dose was administered 1 hour after infection.
Endpoint: The ED₅₀ was calculated based on the number of survivors at 7 days post-infection.
Mechanism of Action
The dual-action mechanism of this compound and Ro 23-9424 involves a sequential attack on critical bacterial cellular processes.
Conclusion
Ro 23-9424 has demonstrated significant in vivo efficacy in a variety of preclinical infection models, validating the dual-action cephalosporin-quinolone co-drug concept. Its activity against resistant strains highlights its potential as a valuable therapeutic agent.
While the in vitro data for this compound is promising, suggesting potentially enhanced activity due to its ciprofloxacin component, the absence of published in vivo efficacy studies makes a direct comparison with Ro 23-9424 impossible at this time. Further in vivo research on this compound is imperative to ascertain its therapeutic potential and to determine its standing relative to Ro 23-9424. Such studies would be crucial for guiding future drug development efforts in the field of dual-action antibacterial agents.
A Comparative Analysis of Ro 24-6392 and Modern Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antimicrobial chemotherapy is in a constant state of evolution, driven by the urgent need to combat the rising tide of antibiotic resistance. This guide provides a comparative overview of the preclinical investigational agent Ro 24-6392 and a selection of recently developed antibiotics. By presenting available in vitro activity data and detailing experimental methodologies, this document aims to offer a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound
This compound was a novel investigational antibiotic characterized as an ester-linked co-drug of ciprofloxacin and desacetylcefotaxime.[1][2] This unique structure conferred a dual mechanism of action, targeting both bacterial DNA gyrase, the primary target of fluoroquinolones, and penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis and the target of β-lactam antibiotics.[3][4] Preclinical studies in the early 1990s demonstrated its broad spectrum of activity against a wide range of aerobic bacteria.[1][5] However, the development of this compound was ultimately discontinued.[3]
Performance Benchmarking: In Vitro Activity
The following tables summarize the in vitro activity of this compound and a selection of newer antibiotics against key Gram-positive and Gram-negative pathogens. Data is presented as the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. It is important to note that direct comparative studies of this compound against these newer agents are unavailable. The data for this compound is based on limited information from early studies, which reported that 98.6% of a large collection of aerobic bacterial strains were inhibited at a concentration of ≤ 8 mg/L, with the notable exception of enterococci, which were resistant (MIC ≥ 32 mg/L).[5]
Gram-Positive Pathogens
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Penicillin-resistant Streptococcus pneumoniae | More potent than components | More potent than components |
| Enterococci | ≥ 32 | ≥ 32 | |
| Ceftaroline | Staphylococcus aureus (MRSA) | 0.5 | 1 |
| Dalbavancin | Staphylococcus aureus (MRSA) | 0.06 | 0.06 |
| Delafloxacin | Staphylococcus aureus (MRSA) | 0.12 | 0.25 |
| Omadacycline | Staphylococcus aureus (MRSA) | 0.25 | 1 |
| Enterococcus faecalis (VRE) | 0.12 | 0.25 | |
| Oritavancin | Staphylococcus aureus (MRSA) | 0.03 | 0.06 |
| Enterococcus faecalis (VRE) | 0.015 | 0.03 | |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.25 | 0.25 |
| Enterococcus faecalis (VRE) | 0.25 | 0.5 |
Gram-Negative Pathogens
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Providencia stuartii | More potent than components | More potent than components |
| Aerobic bacteria (overall) | - | ≤ 8 | |
| Cefiderocol | Pseudomonas aeruginosa | 0.5 | 1 |
| Carbapenem-resistant Acinetobacter baumannii | 1 | 4 | |
| Ceftazidime-avibactam | Enterobacterales (CRE) | 0.5 | 2 |
| Pseudomonas aeruginosa | 2 | 8 | |
| Ceftolozane-tazobactam | Pseudomonas aeruginosa | 0.5 | 2 |
| Imipenem-relebactam | Enterobacterales (CRE) | 0.25 | 1 |
| Pseudomonas aeruginosa | 1 | 4 | |
| Meropenem-vaborbactam | Enterobacterales (KPC-producing) | 0.06 | 1 |
| Plazomicin | Enterobacterales (CRE) | 0.5 | 2 |
| Eravacycline | Enterobacterales | 0.25 | 1 |
| Acinetobacter baumannii | 0.5 | 1 | |
| Zosurabalpin | Carbapenem-resistant Acinetobacter baumannii | 1 | 2 |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (General Protocol)
The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The following is a generalized protocol representative of the methods used in the cited studies.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a fresh culture. A standardized suspension of the bacteria is then prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
For specific details regarding media, incubation conditions, and quality control procedures, it is recommended to consult the relevant CLSI or EUCAST guidelines.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Dual mechanism of action of this compound.
Caption: Generalized workflow for broth microdilution susceptibility testing.
Caption: New antibiotic classes and their targeted resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of gram-positive cocci to various antibiotics, including cefotaxime, moxalactam, and N-formimidoyl thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of HIV-1 Tat Inhibitor Efficacy: Ro 24-7429 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HIV-1 Tat inhibitor Ro 24-7429 with promising alternative compounds. The following sections detail their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for future anti-Tat drug development.
Executive Summary
The HIV-1 trans-activator of transcription (Tat) protein is an essential regulatory factor for viral gene expression and replication, making it a critical target for antiretroviral therapy. Ro 24-7429, a benzodiazepine derivative, was one of the first Tat antagonists to be clinically evaluated. However, it failed to demonstrate antiviral efficacy in human trials. This has spurred the investigation of alternative Tat inhibitors with different mechanisms of action. This guide focuses on a comparative analysis of Ro 24-7429 with two such alternatives: didehydro-cortistatin A (dCA) and triptolide. While Ro 24-7429 showed no significant antiviral activity, both dCA and triptolide have demonstrated potent anti-HIV-1 activity in preclinical studies by targeting Tat through distinct mechanisms.
Data Presentation: Comparative Efficacy of Tat Inhibitors
The following tables summarize the quantitative data on the efficacy of Ro 24-7429 and its alternatives.
Table 1: Clinical Trial Efficacy Data for Ro 24-7429 (ACTG 213 Trial) [1][2][3]
| Parameter | Ro 24-7429 (75, 150, or 300 mg/day) | Nucleoside Analogue (Zidovudine or Didanosine) | P-value |
| Change in CD4+ Cell Count (cells/mm³) at Week 8 | Decrease of 27 | Increase of 28 | < .001 |
| Change in Serum HIV p24 Antigen (pg/mL) at Week 8 | Increase of 41 | Decrease of 111 | .007 |
| Change in Infectious Peripheral Blood Mononuclear Cells (log10 reduction) | 0.02 | 0.66 | .02 |
Table 2: In Vitro Efficacy of Tat Inhibitor Alternatives
| Compound | Mechanism of Action | Cell Type | Potency (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀) | Reference |
| Didehydro-cortistatin A (dCA) | Binds to the basic domain of Tat, inhibiting Tat-TAR interaction. | Acutely and chronically infected cells | ~1-2 nM (IC₅₀) | 20 µM | [4][5] |
| Triptolide | Promotes proteasomal degradation of Tat protein. | TZM-bl cells | 0.45 nM (EC₅₀) | >10 µM | [6] |
Signaling Pathways and Mechanisms of Action
Ro 24-7429: This compound is believed to indirectly inhibit Tat function by interacting with a cellular factor that binds to the trans-activation response (TAR) element's loop structure on the nascent HIV-1 RNA. This interference disrupts the normal Tat-TAR interaction required for efficient viral transcription. The exact identity of this cellular factor remains to be fully elucidated.
Caption: Proposed mechanism of Ro 24-7429 action.
Didehydro-cortistatin A (dCA): dCA directly binds to the basic, unstructured region of the Tat protein. This binding event physically obstructs the interaction between Tat and the TAR RNA element, thereby potently inhibiting Tat-mediated transcriptional elongation.[4][5][7][8]
Caption: Mechanism of dca-mediated Tat inhibition.
Triptolide: Triptolide induces the degradation of the Tat protein through the ubiquitin-proteasome pathway. By reducing the intracellular levels of Tat, it effectively shuts down Tat-dependent viral gene transcription.[6][9]
Caption: Triptolide-induced degradation of Tat.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Tat inhibitors are provided below.
HIV-1 LTR-Luciferase Reporter Assay
This assay is a common method to screen for inhibitors of Tat-mediated transcription.
Objective: To quantify the activity of the HIV-1 Long Terminal Repeat (LTR) promoter in the presence of Tat and potential inhibitors.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of the HIV-1 LTR promoter. In the presence of functional Tat protein, the LTR is activated, leading to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Workflow:
References
- 1. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Didehydro-Cortistatin A Inhibits HIV-1 by Specifically Binding to the Unstructured Basic Region of Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional and methylation outcomes of didehydro-cortistatin A use in HIV-1–infected CD4+ T cells | Life Science Alliance [life-science-alliance.org]
- 6. Triptolide inhibits human immunodeficiency virus type 1 replication by promoting proteasomal degradation of Tat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Ro 24-6392 and Other Antimicrobial Agents: A Guide for Researchers
This guide provides a comprehensive comparison of the investigational antimicrobial agent Ro 24-6392 with other relevant compounds, including its predecessor Ro 23-9424, and its constituent components, ciprofloxacin and desacetylcefotaxime. The information presented is collated from peer-reviewed studies to assist researchers, scientists, and drug development professionals in understanding the performance and mechanisms of action of these agents.
Data Presentation: In Vitro Susceptibility
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its comparators against a range of clinically relevant aerobic bacteria. This data provides a quantitative measure of their in vitro potency.
Table 1: Comparative in vitro activity of this compound and related agents against selected Gram-negative bacteria (MIC in µg/mL)
| Organism (No. of Strains) | Agent | MIC50 | MIC90 | Range |
| Enterobacteriaceae | ||||
| Escherichia coli | This compound | - | - | ≤8 |
| Ro 23-9424 | 0.12 | 1.0 | - | |
| Ciprofloxacin | 0.015 | 0.03 | - | |
| Desacetylcefotaxime | 0.5 | 2.0 | - | |
| Klebsiella pneumoniae | This compound | - | - | ≤8 |
| Ro 23-9424 | 0.12 | 0.25 | - | |
| Ciprofloxacin | 0.03 | 0.12 | - | |
| Desacetylcefotaxime | 1.0 | 4.0 | - | |
| Enterobacter cloacae | This compound | - | - | ≤8 |
| Ro 23-9424 | 0.25 | 8.0 | - | |
| Ciprofloxacin | 0.03 | 0.25 | - | |
| Desacetylcefotaxime | 4.0 | 32 | - | |
| Serratia marcescens | This compound | - | - | ≤8 |
| Ro 23-9424 | 0.5 | 4.0 | - | |
| Ciprofloxacin | 0.06 | 0.25 | - | |
| Desacetylcefotaxime | 8.0 | 32 | - | |
| Pseudomonas aeruginosa | This compound | - | - | ≤8 |
| Ro 23-9424 | 4.0 | 16.0 | - | |
| Ciprofloxacin | 0.25 | 1.0 | - | |
| Desacetylcefotaxime | 32 | >128 | - |
Note: Specific MIC50 and MIC90 values for this compound against individual species were not available in the reviewed literature; however, it was reported that 98.6% of aerobic bacteria were inhibited at ≤8 mg/L[1].
Table 2: Comparative in vitro activity of this compound and related agents against selected Gram-positive bacteria (MIC in µg/mL)
| Organism (No. of Strains) | Agent | MIC50 | MIC90 | Range |
| Staphylococcus aureus | ||||
| (Methicillin-susceptible) | This compound | - | - | ≤8 |
| Ro 23-9424 | 1.0 | 2.0 | - | |
| Ciprofloxacin | 0.25 | 0.5 | - | |
| Desacetylcefotaxime | 4.0 | 8.0 | - | |
| (Methicillin-resistant) | This compound | - | - | ≤8 |
| Ro 23-9424 | 2.0 | 8.0 | - | |
| Ciprofloxacin | 1.0 | 8.0 | - | |
| Desacetylcefotaxime | 32 | 64 | - | |
| Enterococcus faecalis | This compound | - | - | ≥32 |
| Ro 23-9424 | 8.0 | 16 | - | |
| Ciprofloxacin | 0.5 | 2.0 | - | |
| Desacetylcefotaxime | >128 | >128 | - |
Note: Enterococcal strains were generally resistant to this compound[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and other agents are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C. Several colonies are then used to inoculate a broth medium, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: The antimicrobial agents are serially diluted (usually twofold) in Mueller-Hinton broth in microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Penicillin-Binding Protein 3 (PBP 3) Competitive Binding Assay
Objective: To assess the affinity of β-lactam-containing compounds for PBP 3, a key enzyme in bacterial cell wall synthesis.
Methodology:
-
Membrane Preparation: Bacterial cells (e.g., Escherichia coli) are grown to mid-logarithmic phase, harvested by centrifugation, and washed. The cells are then lysed (e.g., by French press or sonication), and the cell membranes containing the PBPs are isolated by ultracentrifugation.
-
Competitive Binding: The isolated membranes are incubated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Labeling with Radioactive Penicillin: A saturating concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) is added to the reaction mixture and incubated to label the PBPs that are not bound by the test compound.
-
SDS-PAGE and Fluorography: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBPs.
-
Quantification: The intensity of the band corresponding to PBP 3 is quantified. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled penicillin (IC50) is then determined.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the inhibitory effect of quinolone-containing compounds on the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate buffer.
-
Addition of Inhibitor: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition by the test compound. The IC50 value is the concentration of the compound that reduces the supercoiling activity by 50%.
Nucleoid Segregation Assay
Objective: To observe the effect of antimicrobial agents on the segregation of bacterial chromosomes (nucleoids) during cell division.
Methodology:
-
Cell Culture and Treatment: Bacterial cells (e.g., Escherichia coli) are grown to early logarithmic phase in a suitable broth medium. The cells are then treated with the test compound at a concentration that induces filamentation (inhibition of cell division).
-
Fixation and Staining: At different time points after treatment, samples of the bacterial culture are fixed (e.g., with formaldehyde). The bacterial DNA is then stained with a fluorescent DNA-binding dye (e.g., DAPI - 4',6-diamidino-2-phenylindole).
-
Fluorescence Microscopy: The stained cells are observed using a fluorescence microscope. The morphology of the cells and the distribution and appearance of the nucleoids are examined.
-
Analysis: In untreated cells, nucleoids are typically discrete and evenly distributed. Agents that interfere with DNA gyrase (quinolone effect) cause the nucleoids to become condensed and centrally located, indicating a failure in segregation. In contrast, agents that primarily target cell wall synthesis (β-lactam effect) result in elongated filaments with multiple, segregated nucleoids.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the dual-action mechanism of this compound and the workflow of the key comparative experiments.
Caption: Dual-action mechanism of this compound.
Caption: Workflow of key comparative experiments.
Caption: Logical relationship of this compound's properties.
References
Safety Operating Guide
Proper Disposal of Ro 24-6392: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research compound Ro 24-6392. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.
This compound is an ester-linked co-drug of ciprofloxacin and desacetylcefotaxime, exhibiting antibacterial properties.[1][2][3][4][5] Due to the absence of a specific Safety Data Sheet (SDS), this compound and its associated waste must be managed as hazardous material, exercising caution to mitigate any potential risks.
I. Waste Characterization and Segregation
The first critical step in proper waste management is to characterize and segregate the waste. All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Contaminated labware (e.g., vials, pipettes, flasks)
-
Spill cleanup materials
Table 1: Waste Stream Segregation for this compound
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused compound, contaminated PPE, and labware. | Lined, puncture-resistant container clearly labeled as "Hazardous Waste." |
| Liquid Waste | Solutions containing this compound. | Leak-proof, chemically resistant container (e.g., HDPE) with a secure screw cap. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Designated sharps container. |
It is imperative to avoid mixing this compound waste with other chemical waste streams to prevent unforeseen reactions.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe accumulation and disposal of this compound waste.
-
Container Selection: Choose a container that is compatible with the waste type, as specified in Table 1. Ensure the container is in good condition, free from leaks or cracks, and has a secure lid.
-
Labeling: Immediately upon the first addition of waste, label the container with the words "Hazardous Waste."[6][7][8] The label must also include:
-
The full chemical name: "this compound waste"
-
The date when waste was first added (accumulation start date)
-
The physical state of the waste (solid, liquid)
-
The primary hazard(s) (e.g., "Toxic," "Handle with Caution")
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Waste Accumulation:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.
-
-
Request for Disposal: Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90-180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Record Keeping: Maintain a log of all hazardous waste generated, including the amount and date of disposal.
III. Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
IV. Signaling Pathway for Safe Handling and Disposal Decision Making
This diagram outlines the decision-making process for researchers handling this compound and its waste products.
V. Quantitative Data Summary
Table 2: Regulatory Accumulation Limits
| Parameter | Limit | Source |
| Maximum Volume in Satellite Accumulation Area | 55 gallons | EPA |
| Maximum Volume of Acutely Hazardous Waste | 1 quart | EPA |
| Typical University Time Limit for Accumulation | 90-180 days | Institutional Policy |
Disclaimer: These procedures are based on general best practices for handling laboratory chemicals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant local, state, and federal regulations for chemical waste disposal. In the absence of specific data, a conservative approach that treats the substance as hazardous is the most prudent course of action.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The codrug approach for facilitating drug delivery and bioactivity | Semantic Scholar [semanticscholar.org]
- 5. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
Personal protective equipment for handling Ro 24-6392
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of Ro 24-6392, an ester-linked co-drug of ciprofloxacin and desacetylcefotaxime. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from the SDSs of its constituent molecules, ciprofloxacin and desacetylcefotaxime, to establish best-practice safety protocols.
Hazard Identification and Summary
This compound is a biologically active compound and should be handled with care in a laboratory setting. The primary hazards are associated with its components.
Ciprofloxacin Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.
-
Suspected Mutagen and Reproductive Toxin: Suspected of causing genetic defects and of damaging fertility or the unborn child.
-
Harmful if Swallowed.
Desacetylcefotaxime Hazards:
-
Harmful if Swallowed.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
This compound (as a co-drug): As a conjugate, this compound should be considered to possess the hazards of both its components. The ester linkage may be labile, potentially releasing the parent compounds. Therefore, all handling procedures must account for the combined potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, irritation, and potential sensitization. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect against splashes of solutions or airborne particles. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If handling as a powder or creating aerosols, a NIOSH-approved particulate respirator is recommended. | To prevent inhalation, which may cause respiratory sensitization. |
Operational Plan: Handling and Experimental Protocols
Adherence to the following procedures is essential to ensure a safe laboratory environment when working with this compound.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid form or preparing stock solutions, should be conducted in a well-ventilated laboratory. Use of a chemical fume hood is strongly recommended when weighing the powder or performing operations that could generate dust or aerosols.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary PPE, equipment, and waste containers readily available.
-
Donning PPE: Put on a lab coat, followed by safety glasses and gloves. If handling powder, a respirator should be worn.
-
Weighing and Solution Preparation (if applicable):
-
Perform all weighing of solid this compound inside a chemical fume hood to minimize inhalation risk.
-
Use a spatula to handle the solid. Avoid creating dust.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound in a designated area.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If working with cell cultures, follow aseptic techniques in a biological safety cabinet.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate laboratory disinfectant.
-
Properly label all solutions and samples containing this compound.
-
-
Doffing PPE: Remove gloves first, followed by the lab coat, and finally the safety glasses. Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain. Organic solvent solutions should be collected in a separate, appropriate solvent waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be disposed of as hazardous chemical waste.
Disposal Procedure
-
Collection: Use designated, sealed, and clearly labeled containers for each type of waste.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department.
-
Deactivation: Some institutions may have protocols for the chemical deactivation of antibiotic waste. However, given the heat stability of ciprofloxacin, autoclaving is not a suitable method for deactivation. Follow your institution's specific guidelines for antibiotic waste.[1]
-
Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, arranged by your institution's EHS department.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection for large spills of powder.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Diagrams
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
